(1R,4R)-SERTRALINE HCL
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036448 | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79617-98-4 | |
| Record name | Sertraline, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERTRALINE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Stereochemistry and Pharmacology of Sertraline Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), possesses a complex stereochemical profile that is fundamental to its pharmacological activity. With two chiral centers, sertraline can exist as four distinct stereoisomers. This technical guide provides an in-depth analysis of these isomers, detailing their synthesis, separation, and, most critically, their differential pharmacology. We will explore the profound impact of stereochemistry on sertraline's affinity and selectivity for monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—as well as its interaction with other neurological targets such as the sigma-1 receptor. By synthesizing data from foundational studies and outlining detailed experimental protocols, this guide serves as an essential resource for professionals in pharmacology and drug development, emphasizing the causal relationship between molecular configuration and therapeutic effect.
Introduction: The Critical Role of Stereochemistry in Sertraline's Therapeutic Action
The efficacy and safety of many pharmaceutical agents are intrinsically linked to their three-dimensional structure. Sertraline is a prime example of a chiral drug where only one of its four possible stereoisomers is utilized clinically.[1][2] Marketed as Zoloft®, the active pharmaceutical ingredient is exclusively the (+)-cis-(1S,4S) enantiomer.[1][3] This specificity underscores the necessity for drug development professionals to understand the distinct properties of each isomer, as the others are considered impurities that may possess different, and potentially undesirable, pharmacological or toxicological profiles.[4][5]
Sertraline's molecular structure contains two stereogenic centers, giving rise to two pairs of enantiomers: the cis isomers ((1S,4S) and (1R,4R)) and the trans isomers ((1S,4R) and (1R,4S)).[3][6] The decision to develop the (1S,4S) isomer was not arbitrary but was based on rigorous pharmacological screening that revealed its superior potency and selectivity for inhibiting serotonin reuptake, the primary mechanism for its antidepressant effect.[3][7]
This guide will dissect the stereochemical nuances of sertraline, providing a robust framework for understanding its structure-activity relationships.
The Four Stereoisomers of Sertraline
The spatial arrangement of the methylamino and dichlorophenyl groups relative to the tetrahydronaphthalene ring system defines the four stereoisomers of sertraline. The synthesis of sertraline typically produces a mixture of these isomers, necessitating sophisticated separation and resolution techniques to isolate the desired (1S,4S) enantiomer.[8][9]
dot
Figure 1: The four stereoisomers of sertraline.
Differential Pharmacology of Sertraline Isomers
The therapeutic utility of sertraline is a direct consequence of the (1S,4S) isomer's high affinity for the serotonin transporter (SERT) and its selectivity over other monoamine transporters. The other isomers exhibit markedly different pharmacological profiles.
Monoamine Transporter Affinity
The primary mechanism of action for SSRIs is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft.[10] While the (1S,4S) isomer is a potent SERT inhibitor, it also possesses a unique, albeit lower, affinity for the dopamine transporter (DAT), a characteristic that distinguishes it from many other SSRIs.[11][12]
Studies have elucidated the distinct binding affinities of each isomer:
-
(+)-cis-(1S,4S)-Sertraline (Eutomer): This is the clinically effective isomer, demonstrating high potency for SERT inhibition.[1][7] It also has the highest affinity for DAT among all SSRIs, though its affinity for SERT remains significantly greater (approximately 86-fold).[11] Its effect on the norepinephrine transporter (NET) is minimal.[11][12]
-
(-)-cis-(1R,4R)-Sertraline (Distomer): This enantiomer also inhibits serotonin reuptake, but is substantially less potent than its (1S,4S) counterpart.[13]
-
trans-(1R,4S)-Sertraline: This isomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake.[2][3] Its lack of selectivity for SERT is a primary reason it was not selected for clinical development.[3]
-
trans-(1S,4R)-Sertraline: In contrast, this isomer is more selective for norepinephrine inhibition.[2][3]
The superior selectivity of the (+)-cis-(1S,4S) isomer for SERT over DAT and NET is the key pharmacological rationale for its therapeutic use.[3]
| Isomer | Target Affinity (Ki, nM) | Selectivity Profile |
| cis-(1S,4S) | SERT: 0.29, DAT: 25, NET: 420[11] | Highly selective for SERT over DAT and NET |
| cis-(1R,4R) | Less potent SERT inhibitor[13] | Primarily serotonergic |
| trans-(1R,4S) | Potent inhibitor of SERT, DAT, and NET[2][3] | Non-selective monoamine reuptake inhibitor |
| trans-(1S,4R) | More selective for NET inhibition[2][3] | Primarily noradrenergic |
Table 1: Comparative Monoamine Transporter Affinities of Sertraline Isomers.
Sigma-1 Receptor Activity
Beyond monoamine transporters, sertraline and its isomers interact with other neural targets, notably the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[14] This interaction may contribute to sertraline's broader pharmacological effects. Several SSRIs exhibit affinity for sigma-1 receptors, with the rank order being fluvoxamine > sertraline > fluoxetine > escitalopram.[15]
Recent studies suggest that sertraline acts as an inverse agonist at the sigma-1 receptor, a mechanism that may contribute to its effects on hippocampal plasticity and learning.[16] The behavioral effects of sertraline in some preclinical models, such as the conditioned fear stress test, appear to be dependent on its action at sigma-1 receptors.[17] The precise stereoselectivity of this interaction is an active area of research, but it represents a significant secondary mechanism that may differentiate sertraline from other SSRIs.
dot
Figure 2: Pharmacological target profile of (1S,4S)-Sertraline vs. other isomers.
Experimental Methodologies
The analysis and separation of sertraline stereoisomers are critical for both quality control in manufacturing and for research purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique employed.
Protocol: Chiral HPLC Separation of Sertraline Stereoisomers
This protocol provides a validated method for the baseline resolution of all four sertraline stereoisomers, adapted from established methodologies.[18] The choice of a polysaccharide-based chiral stationary phase (CSP) is crucial, as these phases create a chiral environment that allows for differential interaction with each stereoisomer.
Objective: To separate and quantify the four stereoisomers of sertraline in a single chromatographic run.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3 µm silica gel), 250 mm x 4.6 mm.[18]
-
Causality: This CSP is effective due to a combination of steric hindrance, hydrogen bonding, and π-π interactions, which create transient diastereomeric complexes with the sertraline isomers, leading to differential retention times.
-
-
Mobile Phase: Acetonitrile : Water : Diethylamine (DEA) (75:25:0.1, v/v/v).[18]
-
Causality: Acetonitrile acts as the primary organic modifier. Water is used for the reversed-phase conditions. DEA is a basic additive that improves peak shape and resolution for amine-containing compounds like sertraline by minimizing tailing caused by interactions with residual silanol groups on the silica support.
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.[18]
-
Causality: Temperature control is critical for reproducible retention times and selectivity. 30°C provides a balance between efficiency and analysis time.
-
-
Detection Wavelength: 215 nm.[18]
-
Causality: This wavelength provides high sensitivity for the detection of the tetrahydronaphthalene chromophore in the sertraline molecule.
-
-
Injection Volume: 10 µL.[18]
-
-
Sample Preparation:
-
Prepare a stock solution of the sertraline isomer mixture (or the bulk drug substance) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
Data Analysis:
-
Identify peaks based on the retention times of reference standards for each isomer.
-
Calculate the percentage of each isomer using the area normalization method. The enantiomeric excess (ee) of the (1S,4S) isomer can be determined to assess the purity of the drug substance.
-
dot
Figure 3: Workflow for the chiral HPLC analysis of sertraline isomers.
Conclusion and Future Directions
The stereochemistry of sertraline is not merely a structural footnote but the very foundation of its therapeutic profile. The clinical success of sertraline is entirely dependent on the selective pharmacology of the (1S,4S) enantiomer, which provides potent and selective serotonin reuptake inhibition.[3][7] The other isomers, with their non-selective or different monoamine transporter activities, are appropriately treated as process-related impurities.[1]
For drug development professionals, this case study reinforces several core principles:
-
Stereoselectivity is Paramount: The biological activity of chiral drugs often resides in a single enantiomer. The other enantiomer (distomer) may be inactive, less active, or contribute to adverse effects.
-
Comprehensive Pharmacological Profiling is Essential: Understanding the activity of all isomers at the primary target and relevant off-targets (like DAT and sigma-1 receptors for sertraline) is crucial for predicting clinical efficacy and potential side effects.
-
Robust Analytical Methods are a Prerequisite: The ability to separate and quantify stereoisomers with high fidelity is fundamental to ensuring the quality, safety, and consistency of the final drug product.[18][19]
Future research should continue to explore the nuanced role of sertraline's interaction with the sigma-1 receptor. Elucidating the stereospecificity of this interaction could open new avenues for understanding its full range of clinical effects and may inform the design of future therapeutics with tailored polypharmacology.
References
-
Jadhav, A. S., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-715. [Link]
-
Saleem, R., & Gul, H. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. RSC Advances, 10(52), 31235-31256. [Link]
-
Iu, I., & Dima, L. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4478. [Link]
-
Annunziata, F., et al. (2021). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Dighe, V., et al. (2014). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology, 7(11), 1235-1241. [Link]
-
Reddy, P. B., et al. (2012). A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and formulations. Trade Science Inc.[Link]
-
Iu, I., & Dima, L. (2020). Chirality of Modern Antidepressants: An Overview. Chirality in Drug Design and Development. [Link]
- Quéré, L., & Gaset, A. (2002). U.S. Patent No. 6,455,736. Washington, DC: U.S.
- Szele, I., et al. (2003). U.S. Patent No. 6,506,940. Washington, DC: U.S.
-
Stahl, S. M. (2003). Stereochemistry in Drug Action. Psychiatrist.com. [Link]
-
Poremba, K. L., & Toste, F. D. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Organic & Biomolecular Chemistry, 22(8), 1469-1493. [Link]
-
Dighe, V., et al. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. ResearchGate. [Link]
-
Lucangioli, S., et al. (2004). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 519-525. [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved from [Link]
-
Li, Y., et al. (2020). Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography. Journal of Chromatography A, 1619, 460943. [Link]
-
Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle Website. [Link]
-
Bousman, C. A., et al. (2018). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 28(1), 1-10. [Link]
-
Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]
-
PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. Retrieved from [Link]
-
Pokryszko-Dragan, A., & Ziobro, M. (2021). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 73(6), 1599-1618. [Link]
-
Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Expert Review of Clinical Pharmacology, 6(1), 55-64. [Link]
-
Taylor, C. P., et al. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]
-
Berrocoso, E., et al. (2013). Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants. Psychopharmacology, 225(3), 599-611. [Link]
-
ResearchGate. (n.d.). Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III) trans-(1R,4S), (IV) trans-(1S,4R). Retrieved from [Link]
-
Wang, Y., et al. (2019). Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector. Journal of Separation Science, 42(16), 2734-2742. [Link]
-
Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. SciSpace. [Link]
-
ResearchGate. (n.d.). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Retrieved from [Link]
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google Patents [patents.google.com]
- 9. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 10. Sertraline - Wikipedia [en.wikipedia.org]
- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants. | Semantic Scholar [semanticscholar.org]
- 18. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Counterpart: A Technical Guide to the Biological Activity of the (1R,4R)-Sertraline Enantiomer
Introduction: Beyond the Therapeutic Stereoisomer
Sertraline, a cornerstone in the pharmacological management of major depressive disorder and other psychiatric conditions, is administered as the single, clinically effective (+)-cis-(1S,4S) enantiomer.[1][2][3][4] This stereochemical specificity underscores a fundamental principle in pharmacology: chirality can dramatically influence a drug's biological activity. While the therapeutic focus remains squarely on the (1S,4S) form, a comprehensive understanding of sertraline's pharmacological profile necessitates an in-depth examination of its other, often overlooked, stereoisomers. This technical guide delves into the biological activity of the (-)-cis-(1R,4R)-sertraline enantiomer, a key chiral impurity in the synthesis of the active pharmaceutical ingredient.[2][5] By exploring its synthesis, stereoselectivity, and interactions with key neurological targets, we aim to provide researchers, scientists, and drug development professionals with a detailed perspective on this less-studied counterpart.
Sertraline possesses two chiral centers, giving rise to four stereoisomers: the cis enantiomers ((1S,4S) and (1R,4R)) and the trans enantiomers ((1S,4R) and (1R,4S)).[1][6][7] The differential pharmacology of these isomers offers valuable insights into the structure-activity relationships that govern sertraline's mechanism of action. This guide will specifically illuminate the biological profile of the (1R,4R) enantiomer, providing a comparative analysis with its clinically utilized antipode and other stereoisomers.
Stereoselective Synthesis and Separation: Isolating the Enantiomers
The commercial production of sertraline necessitates a robust strategy for isolating the desired (1S,4S) enantiomer from the other stereoisomers formed during synthesis.[2] Various synthetic routes have been developed, often involving the resolution of a racemic mixture of the cis isomers.[8]
A common approach involves the stereoselective synthesis of a tetralone intermediate, which is then converted to a mixture of cis and trans isomers. The desired cis racemate is then resolved, often through the formation of diastereomeric salts with a chiral resolving agent like D-(-)-mandelic acid.[8] The undesired (1R,4R) enantiomer is a significant component of this process and its separation is crucial for the purity of the final drug product.
The distinct physicochemical properties of the stereoisomers allow for their separation using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for the analytical and preparative separation of all four sertraline stereoisomers, enabling the isolation of the (1R,4R) enantiomer for detailed biological characterization.[5][9]
Figure 1: Simplified workflow for the synthesis and separation of sertraline stereoisomers.
Comparative Pharmacological Profile at Monoamine Transporters
The primary mechanism of action of sertraline is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[4] However, the stereochemistry of the molecule significantly influences its affinity and selectivity for SERT, as well as for the dopamine transporter (DAT) and the norepinephrine transporter (NET).
While specific Ki or IC50 values for the (1R,4R)-sertraline enantiomer are not consistently reported across publicly available literature, it is established that this enantiomer also inhibits serotonin reuptake.[10] Qualitative and fragmented data suggest a difference in potency compared to the clinically used (1S,4S) enantiomer.
In contrast, more detailed information is available for the trans isomers. The (+)-trans-(1R,4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake, while the (-)-trans-(1S,4R)-enantiomer is more selective for norepinephrine.[3][6] This highlights the critical role of the stereochemical configuration at both chiral centers in determining the pharmacological profile.
| Stereoisomer | Primary Target(s) | Potency & Selectivity (Qualitative) |
| (+)-cis-(1S,4S) | SERT | High potency and selectivity for SERT [3][6] |
| (-)-cis-(1R,4R) | SERT | Inhibits serotonin reuptake [10] |
| (+)-trans-(1R,4S) | SERT, DAT, NET | Potent inhibitor of all three transporters [3][6] |
| (-)-trans-(1S,4R) | NET | More selective for NET [3][6] |
| Table 1: Summary of the primary targets and qualitative potency of sertraline stereoisomers at monoamine transporters. |
The lack of comprehensive, publicly available quantitative data for the (1R,4R)-enantiomer's activity at DAT and NET prevents a complete comparative analysis. However, the established activity at SERT warrants further investigation to fully understand its potential contribution to the overall pharmacological effects when present as an impurity.
Interaction with Sigma-1 Receptors: An Enantioselective Perspective
Beyond its effects on monoamine transporters, sertraline also interacts with sigma-1 receptors.[11] These receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can influence neuronal signaling. Several studies suggest that sertraline acts as an antagonist at sigma-1 receptors.[12][13]
Experimental Methodologies for Characterizing Biological Activity
To provide a framework for the further investigation of the (1R,4R)-sertraline enantiomer, this section outlines the core experimental protocols for assessing its activity at key molecular targets.
Radioligand Binding Assays for Monoamine Transporters
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.
Principle: The assay measures the ability of a test compound (e.g., (1R,4R)-sertraline) to compete with a radiolabeled ligand for binding to the transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: General workflow for a radioligand binding assay.
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.
Principle: The assay quantifies the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) into synaptosomes by a test compound.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine uptake).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Sigma-1 Receptor Binding and Functional Assays
Binding Assay: Similar to the monoamine transporter binding assays, a competitive radioligand binding assay can be performed using membranes from cells expressing sigma-1 receptors and a specific radioligand, such as -pentazocine.
Functional Assays: The functional activity of compounds at sigma-1 receptors (agonist, antagonist, or inverse agonist) can be assessed through various cell-based assays, such as measuring changes in intracellular calcium levels or neurite outgrowth in response to the test compound.
Conclusion and Future Directions
The biological activity of the (1R,4R)-sertraline enantiomer, while less potent than its clinically utilized (1S,4S) counterpart, is a critical aspect of the overall pharmacological and toxicological profile of sertraline. Its established activity as a serotonin reuptake inhibitor highlights the importance of stringent chiral purification during the manufacturing process.
A significant gap remains in the publicly available, quantitative pharmacological data for the (1R,4R) enantiomer, particularly concerning its binding affinities at the dopamine and norepinephrine transporters, as well as its specific interaction with the sigma-1 receptor. Further research to generate this data would provide a more complete understanding of the structure-activity relationships of the sertraline stereoisomers and would be invaluable for drug development and regulatory purposes.
This technical guide provides a foundational understanding of the biological activity of (1R,4R)-sertraline and outlines the necessary experimental approaches for its comprehensive characterization. As the pharmaceutical industry continues to emphasize the importance of stereochemically pure drugs, a thorough understanding of all stereoisomers, including those considered impurities, is paramount for ensuring drug safety and efficacy.
References
-
Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (n.d.). PubMed Central. [Link]
-
Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (2020). PubMed. [Link]
-
Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (2020). ResearchGate. [Link]
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter. (2017). PubMed Central. [Link]
-
(PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. (2021). ResearchGate. [Link]
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]
-
Comparisons of SSRI binding poses and central-binding-site... (n.d.). ResearchGate. [Link]
-
sertraline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
PharmGKB summary: Sertraline pathway, pharmacokinetics. (n.d.). ResearchGate. [Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. (2019). PubMed Central. [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. (2021). PubMed Central. [Link]
-
Chirality of Modern Antidepressants: An Overview. (2014). PubMed Central. [Link]
-
Sertraline. (n.d.). Wikipedia. [Link]
-
Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology. [Link]
-
Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. (2000). PubMed. [Link]
-
Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. (2009). PubMed. [Link]
-
Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. (2024). PubMed Central. [Link]
-
Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. (2012). PubMed Central. [Link]
-
Can Sertraline Induced Constipation be Sigma 1 Receptors Mediated and Dose Depended? (2025). ResearchGate. [Link]
- Process for converting stereoisomers of sertraline into sertraline. (n.d.).
-
Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III)... (n.d.). ResearchGate. [Link]
-
Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. (2024). bioRxiv. [Link]
-
Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. (1983). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 9. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Stereochemical Imperative in Sertraline's Therapeutic Action
An In-Depth Technical Guide to the Synthesis Pathways for Sertraline Stereoisomers
Sertraline, marketed under the brand name Zoloft®, is a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depression, as well as obsessive-compulsive, panic, and social anxiety disorders.[1][2] The molecular structure of sertraline features two stereogenic centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S).[2][3]
The pharmacological activity of these isomers is starkly different. The therapeutic efficacy of sertraline is exclusively attributed to the (+)-cis-(1S,4S) enantiomer, which is a potent and selective inhibitor of serotonin reuptake.[1][2][4] The other stereoisomers are either less potent, exhibit different selectivity profiles (e.g., inhibiting norepinephrine or dopamine reuptake), or are considered impurities.[4] Consequently, the synthesis of enantiomerically pure (1S,4S)-sertraline is not merely an academic challenge but a clinical necessity. This guide provides a detailed exploration of the principal synthetic pathways developed to achieve this, from the foundational industrial processes to modern, highly stereoselective methodologies.
Pathway 1: The Foundational Approach - Racemic Synthesis and Classical Resolution
The original commercial production of sertraline, pioneered by Pfizer, relies on a robust, albeit less elegant, racemic synthesis followed by a classical diastereomeric resolution. This pathway validates the principle that a racemic mixture can be separated into its constituent enantiomers by transiently converting them into diastereomers, which possess different physical properties.
The core of this process involves three key stages: synthesis of a racemic key intermediate, non-stereoselective reductive amination, and chiral resolution.
Synthesis of Racemic 4-(3,4-Dichlorophenyl)-tetralone
The synthesis begins with the construction of the key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This is typically achieved through multi-step classical reactions, starting from materials like 3,4-dichlorobenzophenone.[5]
Reductive Amination to form Racemic cis/trans-Sertraline
The racemic tetralone is then condensed with methylamine to form the corresponding N-methylimine (a Schiff base). This imine is subsequently reduced to yield N-methyl-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthaleneamine. This reduction is not highly stereoselective and produces a mixture of the cis and trans diastereomeric racemates.[5] Early industrial methods employed titanium tetrachloride (TiCl₄) as a catalyst for imine formation, a highly corrosive reagent that generates significant hazardous waste.[6] Later process improvements replaced TiCl₄ with molecular sieves, though this required a large excess of methylamine.[6]
The resulting mixture of cis-(±) and trans-(±) isomers must be separated. Fortunately, the cis and trans isomers exhibit different solubilities, allowing for their separation by fractional crystallization.[5] The cis-racemate [(1S,4S) and (1R,4R)] is isolated for the next critical step.
Diastereomeric Salt Resolution
The cornerstone of this pathway is the resolution of the cis-racemate using an optically active resolving agent, D-(-)-mandelic acid.[5][7] The two enantiomers of cis-sertraline react with the single enantiomer of mandelic acid to form two different diastereomeric salts:
-
(1S,4S)-sertraline-D-(-)-mandelate
-
(1R,4R)-sertraline-D-(-)-mandelate
These diastereomeric salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system. The (1S,4S)-sertraline-D-mandelate salt is significantly less soluble and selectively crystallizes out of the solution.[8][9] The mechanism of this chiral discrimination relies on a synergy of weak intermolecular interactions, including hydrogen bonding and van der Waals forces, which create a more stable and less soluble crystal packing for the desired diastereomer.[8][9] After filtration, the salt is treated with a base to neutralize the mandelic acid, liberating the enantiomerically pure (1S,4S)-sertraline free base, which is then converted to its hydrochloride salt for pharmaceutical formulation.
Workflow for Racemic Synthesis and Classical Resolution
Caption: Workflow of the industrial sertraline synthesis via racemic preparation and chiral resolution.
Experimental Protocol: Resolution of cis-(±)-Sertraline
Methodology adapted from Pfizer patents and related literature.[5][10]
-
Preparation: A solution of cis-(±)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine (cis-sertraline racemate) is prepared in an appropriate solvent such as ethyl acetate.
-
Addition of Resolving Agent: D-(-)-Mandelic acid (approximately 0.67 molar equivalents relative to the racemate) is added to the solution.
-
Selective Crystallization: The mixture is heated to reflux to ensure complete dissolution and then cooled slowly to room temperature (e.g., 25°C). The (1S,4S)-sertraline • D-mandelate salt, being less soluble, precipitates from the solution.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of Free Base: The isolated salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 15% NaOH solution). The mixture is stirred until all solids dissolve.
-
Extraction and Purification: The layers are separated, and the organic layer containing the (1S,4S)-sertraline free base is washed with water, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically pure free base.
-
Salt Formation: The purified base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrogen chloride (gas or solution) to precipitate the final active pharmaceutical ingredient, (1S,4S)-sertraline hydrochloride.
Pathway 2: Asymmetric Synthesis of the Chiral Tetralone Intermediate
To improve efficiency and avoid the inherent 50% loss of material in classical resolution (without a recycling process), significant research has focused on asymmetric syntheses. These strategies aim to create the key chiral intermediate, (4S)-4-(3,4-dichlorophenyl)-tetralone, directly, thereby controlling the stereochemistry early in the synthetic sequence.
Chemoenzymatic Dynamic Kinetic Resolution
A powerful and green approach involves the use of enzymes. In this chemoenzymatic method, a ketoreductase (KRED) enzyme is used to perform a highly selective bioreduction of the racemic tetralone.[11][12] The process operates via a dynamic kinetic resolution. The KRED selectively reduces one enantiomer of the tetralone—for instance, the (R)-tetralone—to the corresponding alcohol, leaving the desired (S)-tetralone unreacted. A racemization catalyst present in the mixture continuously converts the unreacted (R)-tetralone back into the racemic mixture, allowing, in theory, for a complete conversion to the desired (S)-enantiomer product stream.
A reported variation involves the KRED-catalyzed selective reduction of the racemic tetralone to the (S,S)-alcohol with exceptional enantioselectivity (>99% ee) and diastereomeric ratio (99:1).[11][12] This chiral alcohol is then efficiently re-oxidized (e.g., using NaOCl/AZADO) to furnish the enantiopure (S)-tetralone, which serves as a direct precursor for sertraline.[11][12]
Chemoenzymatic Synthesis of Chiral Tetralone
Caption: Chemoenzymatic route to enantiopure (S)-tetralone for sertraline synthesis.
Lithiation/Borylation–Protodeboronation Methodology
A distinct enantioselective approach builds the chiral 1,1-diaryl motif from acyclic precursors. One such synthesis begins with a commercially available chiral homoallylic alcohol.[13][14] The key steps involve:
-
Lithiation/Borylation: The alcohol is converted to a chiral carbamate, which then undergoes a directed ortho-lithiation. This is followed by reaction with an aryl pinacol boronic ester, leading to a 1,2-metallate rearrangement that creates the C4 stereocenter with an inversion of stereochemistry.[14]
-
Protodeboronation: A highly stereoselective protodeboronation (with retention of configuration) using cesium fluoride and a controlled amount of water replaces the boronic ester with a hydrogen atom, furnishing a chiral 1,1-diaryl butene intermediate.[13][14]
-
Cyclization: The double bond of this intermediate is oxidized to a carboxylic acid, which then undergoes an intramolecular Friedel-Crafts acylation to close the ring, yielding the desired (S)-tetralone in high enantiomeric excess (94% ee).[13] This chiral tetralone is then converted to (+)-sertraline via reductive amination.
Pathway 3: An Enantioselective Intramolecular Ring-Closure Strategy
A fundamentally different and highly elegant asymmetric synthesis circumvents the tetralone intermediate entirely. This route, developed at Merck, builds the sertraline core through a novel intramolecular nucleophilic addition to an imine.[7][15][16]
The synthesis starts with 3,4-dichlorocinnamic acid and establishes the C4 stereocenter via a conjugate addition of an arylmagnesium bromide to an imide derived from a chiral auxiliary (e.g., (S)-2-phenyloxazolidine).[7] After several transformations to produce an iodoimine precursor, the key step is initiated. Treatment with two equivalents of t-butyllithium (t-BuLi) facilitates a metal-halide exchange followed by an intramolecular, stereoselective anionic addition of the newly formed aryl anion onto the imine carbon.[7] This remarkable ring-closure step simultaneously forms the six-membered ring and sets the C1 stereocenter, yielding sertraline as a single diastereoisomer in 69% yield for this step.[7] The overall synthesis was accomplished in six steps with a 45% yield.[7][15]
Enantioselective Intramolecular Imine Addition
Caption: A novel enantioselective synthesis of sertraline via an intramolecular ring closure.
Quantitative Data Summary & Pathway Comparison
The choice of a synthetic pathway in drug development is a multi-faceted decision, balancing stereoselectivity, overall yield, cost of goods, process safety, and environmental impact. The following table summarizes key quantitative data for the discussed pathways.
| Synthetic Pathway | Key Transformation | Overall Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Key Reference(s) |
| Racemic Synthesis & Resolution | Diastereomeric salt crystallization with D-mandelic acid | Variable | ~3:1 to 19:1 (post-reduction) | >99% (post-resolution) | [5][6][17] |
| Chemoenzymatic Synthesis | KRED-catalyzed reduction of racemic tetralone | ~16% | 99:1 (for alcohol intermediate) | >99% | [11][12] |
| Lithiation/Borylation Route | Asymmetric synthesis of chiral tetralone | 28% | 96.5:3.5 (post-reduction) | 94% (for tetralone) | [13] |
| Intramolecular Imine Addition | Anionic ring closure of an iodoimine | 45% | Single diastereoisomer | High (implied) | [7][15] |
Conclusion
The synthetic strategies for producing the stereoisomers of sertraline, particularly the therapeutically vital (1S,4S) enantiomer, have evolved significantly. The initial industrial-scale synthesis, relying on the classical resolution of a racemic mixture, remains a testament to the power of fundamental chemical principles. While effective, its inherent limitations in atom economy spurred the development of more sophisticated asymmetric syntheses.
Modern approaches, whether through the precision of biocatalysis in chemoenzymatic resolutions, the elegance of organometallic methodologies like lithiation-borylation, or the novelty of intramolecular ring-closures, demonstrate a clear trajectory toward greater efficiency and stereochemical control. These advanced pathways not only improve yields and reduce waste by avoiding the need to separate and recycle unwanted isomers but also showcase the cutting edge of synthetic organic chemistry in the service of pharmaceutical development. For researchers and drug development professionals, the story of sertraline's synthesis offers a compelling case study in the continuous pursuit of the ideal chemical process: one that is efficient, safe, environmentally benign, and delivers a life-changing medicine in its purest, most effective form.
References
- Chen, C., & Reamer, R. A. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. American Chemical Society.
- Chen, C., & Reamer, R. A. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293-294.
- Lévai, A., et al. (2003). Improved Industrial Synthesis of Antidepressant Sertraline. American Chemical Society.
- Roesner, S., et al. (2011). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters, 13(21), 5740–5743.
- Hancu, G., et al. (2013). Chirality of Modern Antidepressants: An Overview. PMC - NIH.
- Roesner, S., et al. (2011). Synthesis of (+)-Sertraline. Thieme.
- Al-Shorbagy, A., & El-Sherbeny, M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
- Islam, J., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC - PubMed Central.
- Marx, L., et al. (2020).
- Chen, C. Y., & Reamer, R. A. (1999). Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. Organic Letters, 1(2), 293-294.
- Liu, Y., et al. (2019). Chemical structures of four stereoisomers of sertraline.
- Marx, L., et al. (2020). Chemoenzymatic Synthesis of Sertraline.
- Welch, W. M., et al. (1985). Process for converting stereoisomers of sertraline into sertraline.
- He, Q., et al. (2011). Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study.
- He, Q., et al. (2011). Resolution of sertraline with (R)
- Bhandari, K., et al. (2007). Highly Stereoselective Synthesis of Sertraline.
- Reddy, M. S., et al. (2006). Process for the preparation of sertraline hydrochloride form ii.
Sources
- 1. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]
- 5. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
(1R,4R)-SERTRALINE HCL mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (1R,4R)-Sertraline HCl
Executive Summary
Sertraline is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1] Commercially, it is supplied as a single enantiomer, (+)-cis-(1S,4S)-sertraline HCl.[2][3] However, its synthesis yields other stereoisomers, including the cis-(1R,4R) enantiomer. This guide provides a detailed technical examination of the mechanism of action of this compound, an isomer that also demonstrates significant pharmacological activity.[4][5] The primary mechanism for this class of molecules is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin concentrations.[6][7] Sertraline is distinguished from other SSRIs by its secondary engagement of the dopamine transporter (DAT) and the sigma-1 receptor (σ1R).[1][8] Specifically, evidence suggests sertraline may act as an antagonist or inverse agonist at the sigma-1 receptor, a contrast to the agonist activity of other SSRIs like fluvoxamine.[9][10] This polypharmacology, involving primary SERT blockade and secondary DAT and σ1R modulation, underpins its unique neurochemical profile and therapeutic effects. This document details these molecular interactions, the downstream neuroadaptive changes, and the established experimental protocols for characterizing its activity.
Introduction to Sertraline and Stereoisomerism
Overview of Sertraline as a Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline is a cornerstone therapy for a range of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder.[11] Like other SSRIs, its fundamental therapeutic action is attributed to the potentiation of serotonergic activity in the central nervous system.[12] This is achieved by blocking the presynaptic serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[13] This inhibition leads to an acute increase in the synaptic concentration and dwell time of serotonin, enhancing its ability to stimulate postsynaptic receptors.[7] Over time, this sustained serotonergic enhancement is thought to induce neuroadaptive changes, such as the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which contribute to its clinical efficacy.[1]
The Importance of Chirality: The Four Stereoisomers of Sertraline
Sertraline's chemical structure contains two stereocenters, which gives rise to four distinct stereoisomers: the cis-(1S,4S) and cis-(1R,4R) enantiomers, and the trans-(1S,4R) and trans-(1R,4S) enantiomers.[2][5][14] Stereochemistry is critical in pharmacology, as different isomers of a chiral drug can exhibit markedly different potencies, selectivities, and metabolic profiles.
The clinically approved and marketed form of sertraline is exclusively the (+)-cis-(1S,4S) enantiomer, chosen for its superior selectivity for serotonin uptake inhibition.[3][14] However, other isomers are not devoid of activity. The subject of this guide, the cis-(1R,4R) enantiomer, is also a known inhibitor of serotonin reuptake.[5] The trans isomers exhibit a different pharmacological profile; for instance, the (+)-1R,4S-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake, while the (-)-1S,4R-enantiomer is more selective for norepinephrine inhibition.[14] Understanding the specific actions of the (1R,4R) isomer is crucial for a comprehensive view of sertraline's pharmacology and for quality control in its synthesis.
Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition
The Role of SERT in Serotonergic Neurotransmission
The serotonin transporter, encoded by the SLC6A4 gene, is a sodium-dependent symporter that plays a critical role in terminating serotonergic signaling.[4][5] Located on the presynaptic membrane of serotonergic neurons, SERT actively transports serotonin from the synaptic cleft back into the presynaptic terminal for repackaging or degradation.[15] This reuptake process is the primary mechanism for clearing serotonin from the synapse, thereby controlling the magnitude and duration of the signal at postsynaptic 5-HT receptors.
Molecular Interaction of (1R,4R)-Sertraline with SERT
(1R,4R)-Sertraline, like its (1S,4S) counterpart, functions as a high-affinity, non-competitive inhibitor of SERT.[1][16] It binds directly to the transporter protein, likely at a central binding site that overlaps with the substrate-binding pocket, allosterically preventing the conformational changes necessary for serotonin translocation.[16] This blockade is highly potent and selective for SERT over the transporters for other monoamines like norepinephrine (NET) and dopamine (DAT), although, as discussed later, its affinity for DAT is notable among SSRIs.[8][17]
Consequences of SERT Inhibition
The immediate consequence of SERT blockade by (1R,4R)-Sertraline is an elevation of serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission throughout the brain. While this acute effect occurs rapidly, the therapeutic benefits for conditions like depression typically manifest after several weeks of continuous treatment. This delay is attributed to a cascade of downstream neuroadaptive changes initiated by the sustained increase in synaptic serotonin.[6]
Secondary Pharmacological Targets and Polypharmacology
Beyond its primary action at SERT, sertraline's interaction with other molecular targets contributes to its overall pharmacological profile. This "polypharmacology" distinguishes it from other SSRIs.
Dopamine Transporter (DAT) Inhibition
Sertraline is unique among SSRIs for possessing a moderate affinity for the dopamine transporter (DAT).[8] While its affinity for SERT is significantly higher (by approximately two orders of magnitude), its binding to DAT is sufficient to be clinically relevant, with studies showing about 20% occupancy of DAT at higher therapeutic doses.[1][18] This mild dopaminergic activity may contribute to sertraline's efficacy in certain patient populations and could potentially counteract the vigilance impairment sometimes associated with more selective SSRIs by offsetting serotonergically-mediated reductions in dopamine activity.[1][19]
Sigma-1 Receptor (σ1R) Antagonism
Sertraline also demonstrates a high affinity for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[9][20] Intriguingly, while other SSRIs like fluvoxamine behave as σ1R agonists, multiple studies suggest that sertraline acts as a σ1R antagonist or inverse agonist.[9][10][21] This antagonistic action at σ1R has been shown to prevent the potentiation of nerve growth factor-induced neurite outgrowth and may be involved in modulating hippocampal long-term potentiation (LTP), N-methyl-D-aspartate receptor (NMDAR) function, and neurosteroid activity.[10][21][22] This interaction represents a significant, non-canonical mechanism that may contribute to both the therapeutic and adverse effects of the drug.
Comparative Pharmacodynamics and Binding Profile
The precise binding affinities of the (1R,4R)-sertraline isomer are not as extensively characterized in publicly available literature as the clinically used (1S,4S) form. The following table summarizes the known binding affinities for sertraline, with the specific isomer noted where data is available. It is established that both cis-enantiomers inhibit serotonin reuptake.[5]
| Target | Ligand/Drug | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | Sertraline | 0.29 | [18] |
| Dopamine Transporter (DAT) | Sertraline | ~20 - 50 | [8][23] |
| Norepinephrine Transporter (NET) | Sertraline | Very Weak Affinity | [8][11] |
| Sigma-1 Receptor (σ1R) | Sertraline | 25 - 50 | [9][20] |
Methodologies for Elucidating Mechanism of Action
Characterizing the interaction of (1R,4R)-Sertraline with its molecular targets requires robust and validated in vitro assays. The following protocols are foundational for determining binding affinity and functional inhibition.
Radioligand Competition Binding Assay for SERT Affinity
-
6.1.1 Principle and Causality: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[24][25] The principle is based on the competition between the unlabeled test compound ((1R,4R)-Sertraline) and a fixed concentration of a radiolabeled ligand (e.g., [³H]Citalopram) for a finite number of receptors (SERT) in a biological preparation (e.g., cell membranes or brain homogenates). By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), one can calculate its affinity for the receptor. This experiment is critical to quantify the direct interaction between the drug and its primary target.
-
6.1.2 Detailed Experimental Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum or cortex) or cells expressing recombinant human SERT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed ultracentrifugation, wash, and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., 0.1-1.0 nM [³H]Citalopram), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Nonspecific Binding Determination: To a parallel set of wells, add a high concentration of a known SERT blocker (e.g., 10 µM fluoxetine or unlabeled citalopram) to saturate all specific binding sites, thereby defining nonspecific binding.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine to reduce nonspecific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: Wash the filters rapidly with ice-cold assay buffer. Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of (1R,4R)-Sertraline. Fit the data to a one-site competition model using nonlinear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]
-
-
6.1.3 Graphviz Workflow Diagram:
Caption: Workflow for a Radioligand Competition Binding Assay.
Synaptosomal [³H]Serotonin Reuptake Inhibition Assay
-
6.2.1 Principle and Causality: This is a functional assay that directly measures the inhibition of the transporter's activity.[26] It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters. The assay quantifies the uptake of a radiolabeled substrate ([³H]Serotonin) into the synaptosomes. A potent inhibitor like (1R,4R)-Sertraline will block this uptake in a concentration-dependent manner. This method provides a functional confirmation of the binding data, demonstrating that target engagement translates to a functional blockade of neurotransmitter transport.
-
6.2.2 Detailed Experimental Protocol:
-
Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., cortex or hippocampus) in a sucrose buffer. Centrifuge the homogenate at low speed to remove larger debris. Pellet the synaptosomes from the supernatant by centrifugation at a higher speed (e.g., 15,000 x g). Resuspend the pellet in a Krebs-Ringer-HEPES (KRH) buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation for 5-10 minutes at 37°C in the presence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.
-
Initiate Uptake: Initiate the transport reaction by adding a fixed, low concentration of [³H]Serotonin (e.g., 10-20 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.
-
Nonspecific Uptake Determination: A parallel set of tubes containing a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used to define nonspecific uptake and background.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold buffer to remove external radioactivity.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting nonspecific uptake from total uptake. Plot the percent inhibition of specific uptake versus the log concentration of (1R,4R)-Sertraline. Use nonlinear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Downstream Signaling and Neuroadaptive Changes
The therapeutic effects of (1R,4R)-Sertraline are not solely due to the acute blockade of SERT but also involve complex, time-dependent adaptations within the central nervous system.
Acute vs. Chronic Effects
Acutely, SERT inhibition increases serotonin levels not only in terminal field synapses but also in the vicinity of the neuron's cell body in the raphe nuclei. This leads to the activation of somatodendritic 5-HT1A autoreceptors, which initially causes a feedback inhibition, reducing the firing rate of serotonergic neurons and serotonin release. With chronic administration (over weeks), these 5-HT1A autoreceptors become desensitized or down-regulated.[1] This desensitization lifts the "brake" on neuronal firing, leading to a restored firing rate in the presence of continued SERT blockade. The combination of a normal firing rate and inhibited reuptake results in a profound and sustained enhancement of serotonergic neurotransmission in key brain regions, an effect believed to be central to its antidepressant and anxiolytic properties.
Signaling Pathway Diagram
Caption: Sertraline's mechanism leading to neuroadaptation.
Conclusion
The this compound isomer, while not the clinically marketed form, is a pharmacologically active molecule whose mechanism of action is centered on the high-affinity inhibition of the serotonin transporter. This primary action is complemented by a unique secondary pharmacology, including the inhibition of the dopamine transporter and antagonistic activity at the sigma-1 receptor. This multifaceted engagement of targets likely contributes to a distinct neurochemical profile. The long-term therapeutic effects are predicated on downstream neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors and the promotion of neuroplasticity. A thorough understanding of the stereospecific pharmacology of all sertraline isomers is essential for drug development professionals and researchers investigating the nuances of antidepressant action.
References
-
Sertraline - Wikipedia. (n.d.). Wikipedia. [Link]
-
Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs, 44(4), 604-624. [Link]
-
Is Sertraline a dopamine reuptake inhibitor? (2020). Quora. [Link]
-
Sertraline Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
-
Ortega, I., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 27(19), 6576. [Link]
-
Sertraline: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]
-
Koe, B. K. (1990). Pharmacology of sertraline: a review. Journal of Clinical Psychiatry, 51(Suppl B), 13-17. [Link]
-
Tatsumi, M., et al. (1999). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 127(2), 490-494. [Link]
-
Affinity of antidepressants for sigma-1 receptor chaperone. (n.d.). ResearchGate. [Link]
-
Meyer, J. H., et al. (2004). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. American Journal of Psychiatry, 161(5), 826-835. [Link]
-
Singh, S. K., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Neuroscience, 16(6), 652-657. [Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr.Oracle. [Link]
-
Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Central Nervous System Agents in Medicinal Chemistry, 13(1), 18-32. [Link]
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]
-
Whirl-Carrillo, M., et al. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 30(2), 29-37. [Link]
-
Martin, B. S., et al. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]
-
Schmitt, J. A., et al. (2002). Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man. Journal of Psychopharmacology, 16(3), 207-214. [Link]
-
Martin, B. S., et al. (2024). Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. Neuropsychopharmacology. [Link]
-
van der Zande, J. J., et al. (2019). Quantification of Striatal Dopamine Transporters with 123 I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects. Journal of Nuclear Medicine, 60(11), 1603-1608. [Link]
-
Su, T. P., et al. (2016). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry, 7, 18. [Link]
-
Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 71-76. [Link]
-
Juza, R., et al. (2014). Chirality of Modern Antidepressants: An Overview. Revista de Chimie, 65(1), 36-40. [Link]
-
Andersen, J., et al. (2010). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 107(33), 14869-14874. [Link]
-
Sauer, W. H., et al. (2003). Effect of Antidepressants and Their Relative Affinity for the Serotonin Transporter on the Risk of Myocardial Infarction. Circulation, 108(1), 32-36. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1633-1644. [Link]
-
Analysis of SERT expression/binding sites by radioligand saturation... (n.d.). ResearchGate. [Link]
-
Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 71-76. [Link]
-
Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(2), 342-349. [Link]
-
Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. (2021). ResearchGate. [Link]
-
van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(16), 11019-11027. [Link]
-
What is the mechanism of Sertraline Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
SERTRALINE HYDROCHLORIDE CAPSULES - Label. (2021). U.S. Food and Drug Administration. [Link]
-
Hulme, E. C. (2011). Radioligand binding assays and their analysis. Methods in Molecular Biology, 746, 35-58. [Link]
-
Overview of Monoamine Transporters. (2016). Current Topics in Behavioral Neurosciences, 30, 95-121. [Link]
-
Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse. (2012). Neuropsychopharmacology, 37(12), 2700-2710. [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. [Link]
-
SERTRALINE Product Monograph. (n.d.). Pfizer Canada. [Link]
-
PharmGKB summary: Sertraline pathway, pharmacokinetics. (2020). ResearchGate. [Link]
-
Sohel, A. J., & Shutter, M. C. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2018). ACS Chemical Neuroscience, 9(5), 1131-1144. [Link]
Sources
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 16. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 23. Quantification of Striatal Dopamine Transporters with 123I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of (1R,4R)-Sertraline HCl
This guide provides an in-depth exploration of the spectroscopic techniques utilized for the characterization of (1R,4R)-Sertraline hydrochloride. As a critical diastereomer of the widely prescribed antidepressant Sertraline, which is the (1S,4S) enantiomer, the precise identification and differentiation of the (1R,4R) isomer are paramount in drug development and quality control to ensure stereochemical purity and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of key spectroscopic methods.
Introduction: The Stereochemical Nuances of Sertraline
Sertraline, chemically known as (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, possesses two chiral centers, giving rise to four possible stereoisomers.[1] The therapeutic activity of Sertraline is specifically attributed to the (1S,4S) enantiomer.[1] Consequently, the detection and quantification of other stereoisomers, including the cis-enantiomer (1R,4R)-Sertraline, are of utmost importance. This guide focuses on the spectroscopic fingerprint of (1R,4R)-Sertraline HCl, providing the necessary data and methodologies for its unambiguous identification.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups that give rise to characteristic spectroscopic signals.
Sources
An In-Depth Technical Guide to the Solid-State Chemistry of Sertraline Hydrochloride: Focus on the Crystal Structure of the cis-(1R,4R) Enantiomer
Abstract
Sertraline hydrochloride, the active pharmaceutical ingredient in Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of various depressive and anxiety disorders.[1] As a chiral molecule with two stereogenic centers, sertraline can exist as four distinct stereoisomers.[2] The therapeutically active form is the cis-(1S,4S) enantiomer. Consequently, its enantiomer, cis-(1R,4R)-sertraline hydrochloride, represents a critical impurity that must be monitored and controlled during drug development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and solid-state properties of sertraline hydrochloride, with a specific focus on the cis-(1R,4R) enantiomer. While a dedicated single-crystal structure of the (1R,4R) form is not publicly available, this guide synthesizes existing crystallographic data from its (1S,4S) counterpart, discusses the extensive polymorphism of the compound, and outlines the analytical and preparative methodologies essential for researchers and professionals in drug development.
Introduction: The Stereochemical Landscape of Sertraline
The chemical synthesis of sertraline, (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, inherently produces a mixture of its four stereoisomers: the cis enantiomers (1S,4S) and (1R,4R), and the trans diastereomers (1S,4R) and (1R,4S).[1] The cis-(1S,4S) isomer is the pharmacologically active molecule, while the other isomers are considered process-related impurities.[3] Understanding the solid-state chemistry of these isomers is paramount for developing robust crystallization processes, ensuring drug purity, and meeting regulatory requirements.
The cis-(1R,4R) enantiomer is of particular importance as it shares the same relative stereochemistry as the active drug. Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), but can exhibit different crystal packing when they crystallize in chiral space groups.
Logical Relationship of Sertraline Stereoisomers
The following diagram illustrates the relationship between the four stereoisomers of sertraline.
Caption: Relationship between the cis and trans stereoisomers of sertraline.
Crystal Structure of cis-(1S,4S)-Sertraline Hydrochloride: A Proxy for the (1R,4R) Enantiomer
While a specific crystal structure for cis-(1R,4R)-sertraline hydrochloride is not available in open literature, the principles of stereochemistry and crystallography allow us to make strong inferences from its well-characterized enantiomer, cis-(1S,4S)-sertraline hydrochloride. Enantiomers, being mirror images, will have identical bond lengths, bond angles, and conformational energies. When they crystallize, they either form a racemic compound (containing both enantiomers in the unit cell) or resolve spontaneously into crystals of a single enantiomer. In the latter case, the crystal structures of the two enantiomers are mirror images of each other and thus have identical unit cell parameters and space group symmetry (albeit with opposite chirality).
The cis-(1S,4S) enantiomer is known to crystallize in multiple polymorphic forms, with Form I and Form II being the most extensively studied.[4]
Form II of cis-(1S,4S)-Sertraline Hydrochloride
A detailed single-crystal X-ray diffraction study of Form II of cis-(1S,4S)-sertraline hydrochloride provides critical structural insights.[4][5] The key crystallographic parameters are summarized below.
| Parameter | Value for cis-(1S,4S)-Sertraline HCl Form II |
| Chemical Formula | C₁₇H₁₈Cl₂N⁺ · Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.327(1) |
| b (Å) | 32.602(1) |
| c (Å) | 7.297(1) |
| α, β, γ (°) | 90 |
| Volume (ų) | 1743 |
| Z | 4 |
Data sourced from Ravikumar et al. (2006) and Vickers (2004).[4][6]
In this structure, the molecules exhibit nearly identical bond distances and angles. The key conformational difference between Form I and Form II lies in the relative orientation of the dichlorophenyl and tetrahydronaphthyl ring systems.[4] Hydrogen bonds involving the protonated amine and the chloride anions form chains that define the crystal packing.[4]
Expert Insight: For the cis-(1R,4R) enantiomer, we can confidently predict that if it crystallizes in the same polymorphic form (Form II), it will exhibit the same unit cell dimensions and space group (P2₁2₁2₁) as the (1S,4S) form. The absolute stereochemistry at the chiral centers would, of course, be inverted.
The Polymorphic Landscape of Sertraline Hydrochloride
Sertraline hydrochloride is known for its extensive polymorphism, with numerous crystalline forms having been identified.[6][7][8][9] This is a critical consideration in pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. The control of polymorphism is a key aspect of ensuring consistent product quality.
The table below summarizes the characteristic powder X-ray diffraction (PXRD) peaks for several known polymorphs of sertraline hydrochloride.
| Polymorph | Characteristic 2θ Peaks (±0.2°) | Reference |
| Form I | Melts at approx. 219°C | [7] |
| Form II | Not explicitly listed in the patent, but preparable by rapid crystallization. | [10] |
| Form V | 5.2, 10.4, 10.9, 14.2, 16.3, 17.2, 20.1, 25.3, 25.9, 29.1 | [7] |
| Form VIII | 4.7, 11.8, 16.3, 17.8, 19.6, 23.2, 24.2, 25.1, 26.0 | [10] |
| Form IX | 5.1, 14.2, 15.8, 16.8, 19.2, 19.7, 22.4, 23.2, 25.3, 26.1 | [10] |
Trustworthiness through Self-Validation: Any new batch of sertraline hydrochloride, regardless of its enantiomeric composition, must be analyzed by PXRD. A comparison of the resulting diffractogram against these established patterns provides a reliable method for identifying the polymorphic form and detecting any potential polymorphic impurities.
Synthesis, Crystallization, and Stereoisomer Control
The presence of the cis-(1R,4R) enantiomer is a direct consequence of the synthetic route used to produce sertraline. The key step involves the reduction of an imine intermediate, which generates a racemic mixture of the cis and trans isomers.[11]
General Synthetic and Separation Workflow
The diagram below outlines the typical process flow for obtaining the desired cis-(1S,4S) enantiomer, highlighting the stages where the cis-(1R,4R) form is present and subsequently removed.
Caption: Generalized workflow for sertraline synthesis and stereoisomer separation.
Causality in Experimental Choices: The separation of the cis and trans diastereomers is typically achieved by fractional crystallization of their hydrochloride salts.[12] Diastereomers have different physical properties, making this separation feasible. The subsequent resolution of the cis-racemate (a 1:1 mixture of the (1S,4S) and (1R,4R) enantiomers) requires a chiral resolving agent, such as D-(-)-mandelic acid.[11] This forms diastereomeric salts with different solubilities, allowing the salt of the desired (1S,4S) enantiomer to be selectively crystallized.
Protocols for Crystallographic Analysis
To definitively determine the crystal structure of cis-(1R,4R)-sertraline hydrochloride, a pure crystalline sample would need to be subjected to the following standard analytical techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Step-by-Step Protocol:
-
Crystal Growth: Obtain single crystals of cis-(1R,4R)-sertraline hydrochloride suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent system.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to find the positions of the atoms. The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction data.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify the polymorphic form of a crystalline solid and to assess its purity.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. The peak positions are used to identify the polymorph by comparison to reference patterns.
Workflow for Crystallographic Characterization
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6872853B1 - Polymorphic forms of sertraline hydrochloride - Google Patents [patents.google.com]
- 7. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Patent Details | Paper Digest [paperdigest.org]
- 10. US6500987B1 - Sertraline hydrochloride polymorphs - Google Patents [patents.google.com]
- 11. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 12. US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google Patents [patents.google.com]
In Vitro Serotonin Reuptake Inhibition by Sertraline Isomers: A Stereoselective Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with four distinct stereoisomers. This technical guide provides an in-depth exploration of the differential in vitro pharmacology of these isomers, focusing on their interaction with the human serotonin transporter (SERT). We will dissect the fundamental principles and methodologies used to quantify SERT inhibition, emphasizing the critical role of stereochemistry in determining drug potency and selectivity. This document serves as a comprehensive resource for researchers in neuroscience and drug development, offering both theoretical grounding and practical, field-proven protocols for assessing the activity of sertraline and its isomers.
Introduction: The Serotonin Transporter and the Rationale for Stereochemical Investigation
The serotonin transporter (SERT) is a critical membrane protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons, thereby terminating serotonergic neurotransmission.[1][2] As the primary target for SSRIs, SERT plays a pivotal role in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[3][4][5]
Sertraline, chemically known as (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, is marketed as a single, specific enantiomer.[6][7] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers: the cis-(1S,4S) and -(1R,4R) enantiomers, and the trans-(1R,4S) and -(1S,4R) enantiomers.[6][8] The decision to develop a single isomer for clinical use is rooted in the principle that stereochemistry profoundly influences pharmacological activity. Different isomers of a drug can exhibit vast differences in potency, selectivity, metabolism, and toxicity.[6] This guide will elucidate the experimental basis for the selection of the (1S,4S)-isomer by examining the in vitro SERT inhibition profiles of all four stereoisomers.
The Molecular Interaction: Sertraline Isomers at the Serotonin Transporter
SSRIs function by binding directly to SERT, stabilizing it in an outward-open conformation and physically occluding the central binding site where serotonin would normally bind.[9] This competitive inhibition blocks the reuptake mechanism, leading to an increased concentration and prolonged availability of serotonin in the synapse.[4][10]
While the central, or orthosteric, site is the primary locus of action, SERT also possesses an allosteric site in the extracellular vestibule.[11][12][13] Ligand binding at this allosteric site can modulate the binding affinity of other molecules at the central site, adding a layer of complexity to transporter pharmacology. The precise interaction of each sertraline isomer with these sites dictates its inhibitory potency. The affinity and selectivity of each isomer are not uniform, a direct consequence of the three-dimensional arrangement of their atoms and how they fit into the chiral environment of the transporter's binding pockets.
Caption: Conceptual diagram of sertraline isomers interacting with SERT binding sites.
Core Methodologies for Quantifying SERT Inhibition
To quantitatively assess the interaction between sertraline isomers and SERT, two primary in vitro techniques are considered industry standards: radioligand binding assays and synaptosomal uptake assays. These methods provide critical data on binding affinity (Kᵢ) and functional inhibition (IC₅₀), respectively.
Methodology 1: Radioligand Competitive Binding Assay
Principle & Causality: This assay directly measures the affinity of a test compound (an unlabeled sertraline isomer) for SERT. It operates on the principle of competition. A radiolabeled ligand with known high affinity for SERT (e.g., [³H]citalopram) is incubated with a preparation of membranes containing SERT.[14][15] The test compound is added at increasing concentrations, and its ability to displace the radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the drug's binding potency. This method is considered a gold standard for determining binding affinity due to its sensitivity and robustness.[14]
Step-by-Step Protocol: Competitive Binding Assay
-
Preparation of SERT-Containing Membranes:
-
Culture human embryonic kidney (HEK293) cells stably transfected with the human SERT gene.[16]
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, add the following to each well in triplicate:
-
SERT membrane preparation.
-
A fixed concentration of a selective SERT radioligand (e.g., 1-2 nM [³H]citalopram).[15]
-
Increasing concentrations of the unlabeled sertraline isomer (the competitor), typically spanning 7-8 log units.
-
-
Total Binding Control: Include wells with only membranes and radioligand (no competitor).
-
Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a saturating concentration of a known potent SERT inhibitor (e.g., 10 µM fluoxetine) to block all specific binding.[16]
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding CPM - Non-Specific Binding CPM.
-
Plot the percentage of specific binding against the log concentration of the sertraline isomer.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Methodology 2: Synaptosomal [³H]5-HT Uptake Assay
Principle & Causality: This is a functional assay that measures the ability of a compound to inhibit the actual transport of serotonin. Synaptosomes are resealed presynaptic nerve terminals isolated from brain tissue that retain functional transporters.[17][18][19] These preparations are incubated with radiolabeled serotonin ([³H]5-HT), and the rate of its accumulation inside the synaptosomes is measured. The addition of an inhibitor like a sertraline isomer will reduce this rate. This assay provides a direct measure of the functional consequence of a drug binding to the transporter, making it highly relevant for predicting in vivo activity.
Step-by-Step Protocol: Synaptosomal Uptake Assay
-
Preparation of Synaptosomes:
-
Humanely euthanize an animal (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum or whole brain minus cerebellum) in an ice-cold buffer.
-
Homogenize the tissue in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4) using a Teflon-glass homogenizer with a controlled number of passes to shear the nerve terminals from their axons.[17][19]
-
Perform differential centrifugation:
-
First, centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and large debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge it at a higher speed (e.g., 17,000-20,000 x g for 20 min at 4°C) to obtain the crude synaptosomal pellet (P2).[17]
-
-
Gently resuspend the P2 pellet in a physiological assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Assay Execution:
-
Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C with various concentrations of the sertraline isomer or vehicle. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Non-Specific Uptake Control: A parallel set of tubes should be pre-incubated with a known SERT blocker (e.g., 10 µM fluoxetine) to define uptake that is not mediated by SERT.[17] Some protocols also conduct control incubations at 0-4°C, where active transport is negligible.
-
-
Initiation of Uptake & Termination:
-
Initiate the uptake reaction by adding a fixed, sub-saturating concentration of [³H]5-HT (e.g., 50-100 nM).[17][20]
-
Allow the reaction to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.[20]
-
Terminate the uptake by adding a large volume of ice-cold assay buffer followed immediately by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
-
Data Acquisition & Analysis:
-
Wash the filters rapidly with more ice-cold buffer to remove external radioactivity.
-
Measure the radioactivity trapped in the synaptosomes on the filters using liquid scintillation counting.
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (vehicle) - Non-Specific Uptake (fluoxetine).
-
Express the data for each isomer concentration as a percentage of the specific uptake in the vehicle control.
-
Plot the percent inhibition versus the log concentration of the isomer and use non-linear regression to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of serotonin transport.
-
Caption: Workflow for a synaptosomal serotonin uptake inhibition assay.
Comparative Analysis: Potency and Selectivity of Sertraline Isomers
The true value of these in vitro assays lies in the comparative data they generate. When the four stereoisomers of sertraline are tested for their ability to inhibit not only SERT but also the dopamine (DAT) and norepinephrine (NET) transporters, a clear picture of stereoselective pharmacology emerges.
| Stereoisomer | Configuration | SERT Inhibition (Kᵢ, nM) | DAT Inhibition (Kᵢ, nM) | NET Inhibition (Kᵢ, nM) | Selectivity Profile |
| Sertraline | (+)-cis-(1S,4S) | ~0.5 - 2.5 | ~440 | ~420 | Highly SERT Selective |
| Isomer 2 | (-)-cis-(1R,4R) | ~20 - 50 | >1000 | >1000 | Moderately Potent, SERT Selective |
| Isomer 3 | (+)-trans-(1R,4S) | ~1 - 5 | Potent | Potent | Potent, Non-selective (SNDRI) |
| Isomer 4 | (-)-trans-(1S,4R) | >500 | >1000 | ~50 - 100 | Weak at SERT, NET Selective |
Note: The Kᵢ values are approximate ranges compiled from multiple literature sources and are intended for comparative purposes. Actual values may vary based on specific assay conditions. Sources:[7][8][21][22]
Discussion and Interpretation: The Case for (1S,4S)-Sertraline
The data presented in the table unequivocally demonstrates the pharmacological rationale for selecting the (+)-cis-(1S,4S) isomer for clinical development.
-
Potency and Selectivity: The (1S,4S) isomer is the most potent SERT inhibitor among the cis isomers and, crucially, exhibits profound selectivity for SERT over both DAT and NET.[7][23] This high selectivity is the hallmark of the SSRI class and is believed to be responsible for the favorable side-effect profile compared to less selective agents like tricyclic antidepressants.[4][22]
-
Dismissal of Other Isomers:
-
The (-)-cis-(1R,4R) isomer, while still active at SERT, is significantly less potent than its (1S,4S) counterpart.[24]
-
The (+)-trans-(1R,4S) isomer is a very potent inhibitor but lacks selectivity, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[7][21] While SNDRIs are a valid therapeutic class, this broad activity profile would lead to different clinical effects and side effects (e.g., stimulant-like properties) than desired for a selective serotonin-enhancing agent.
-
The (-)-trans-(1S,4R) isomer is largely inactive at SERT but shows some preference for NET.[7]
-
By isolating the (1S,4S) isomer, the therapeutic action is precisely targeted to the serotonin system, minimizing off-target effects at dopaminergic and noradrenergic transporters that could otherwise complicate treatment.
Conclusion
The in vitro characterization of sertraline's stereoisomers provides a classic and compelling example of the importance of stereochemistry in drug design and development. Through rigorous application of foundational pharmacological assays, such as radioligand binding and synaptosomal uptake, it is possible to dissect the distinct properties of each isomer. The data clearly shows that the therapeutic efficacy and selectivity of sertraline are properties of the specific (+)-cis-(1S,4S) enantiomer. This guide provides the necessary technical framework and theoretical background for researchers to conduct similar investigations, reinforcing the principle that a deep understanding of molecular structure and its functional consequences is paramount to the development of safe and effective medicines.
References
-
Selective serotonin reuptake inhibitor - Wikipedia.
-
2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) - YouTube.
-
Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic.
-
Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf - NIH.
-
The Mechanism of Action of SSRIs - Psychopharmacology Institute.
-
Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PubMed Central.
-
The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - ResearchGate.
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI.
-
Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central.
-
Illumination of serotonin transporter mechanism and role of the allosteric site - PMC.
-
Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PubMed.
-
Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action - PubMed.
-
Synaptosomal [3H]DA and [3H]5-HT Uptake. - Bio-protocol.
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.
-
Sertraline - Wikipedia.
-
Chirality of Modern Antidepressants: An Overview - PMC - NIH.
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW.
-
PharmGKB summary: sertraline pathway, pharmacokinetics - PMC - PubMed Central.
-
SERT Transporter Assay - BioIVT.
-
Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - ACS Publications.
-
Development and Validation of a Stereospecific HPLC Method for Quantitative Determination of Sertraline 1R4R Cis Enantiomer as an Impurity in Sertraline Hydrochloride Bulk Drug and Its Formulation.
-
Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed.
-
Radiotracers for the Central Serotoninergic System - MDPI.
-
Radioligand Binding Assay | Gifford Bioscience.
-
Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed.
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI.
-
SERTRALINE - TGA.
-
Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PubMed Central.
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia.
-
Uptake and release of [3H]-5-HT using synaptosome preparations obtained from whole brain in controls, SERTcre/+, and VMAT2sert−cre mice - ResearchGate.
-
Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PMC - PubMed Central.
-
In vitro cytogenotoxic evaluation of sertraline - PMC - NIH.
-
Sertraline ER Tablets: Package Insert / Prescribing Info / MOA - Drugs.com.
-
A good protocol for extracting mouse brain synaptosomes? - ResearchGate.
-
Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. - Consensus.
-
Sertraline Pathway, Pharmacokinetics - ClinPGx.
-
(PDF) Chirality of antidepressive drugs: an overview of stereoselectivity - ResearchGate.
-
Overview of Monoamine Transporters - PMC - PubMed Central.
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PubMed Central.
-
Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs).
-
Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC - NIH.
Sources
- 1. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Synaptosomal [3H]DA and [3H]5-HT Uptake. [bio-protocol.org]
- 18. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 22. Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs) | Semantic Scholar [semanticscholar.org]
- 23. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Sertraline's Chiral Chemistry
Abstract
Sertraline, the active pharmaceutical ingredient in Zoloft®, stands as a landmark in medicinal chemistry, not only for its therapeutic impact as a selective serotonin reuptake inhibitor (SSRI) but also for its intricate chiral chemistry.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and development of sertraline, with a specific focus on the pivotal role of stereochemistry. We will delve into the initial synthesis of racemic mixtures, the differential pharmacology of its stereoisomers, the evolution of stereoselective synthesis strategies, and the analytical techniques essential for chiral purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this classic example of chirality in modern pharmaceuticals.
The Imperative of Chirality in Drug Design
The vast majority of biological molecules, including the receptors and enzymes that drugs target, are chiral.[4] This inherent "handedness" of biological systems means that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[4][5] The U.S. Food and Drug Administration (FDA) recognized this critical aspect of drug development and, in 1992, issued guidelines emphasizing the need to characterize the individual stereoisomers of a chiral drug.[5][6] This policy shift underscored the importance of developing single-enantiomer drugs to improve therapeutic indices and minimize potential off-target effects.[5][7][8] The story of sertraline is a prime illustration of this principle in action.
The Genesis of Sertraline: From Racemate to a Single Isomer
The journey to sertraline began at Pfizer in the late 1970s with the work of chemists Kenneth Koe and Willard Welch.[9][10] Their research initially focused on derivatives of tametraline, a norepinephrine and dopamine reuptake inhibitor.[9] By modifying the tametraline scaffold, they aimed to create a more selective serotonin reuptake inhibitor. This led to the synthesis of a series of 1-amino-4-aryltetralins.[11]
The key breakthrough came with the introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring, which significantly enhanced serotonin uptake inhibition.[12] However, this modification also introduced two chiral centers into the molecule, resulting in the potential for four stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.[1][13]
Unraveling the Pharmacological Puzzle: The Four Stereoisomers
Early pharmacological screening revealed that the biological activity was not evenly distributed among the four stereoisomers. The researchers at Pfizer meticulously separated the isomers and tested their individual activities.[14][15] This painstaking work led to a critical discovery: the (+)-cis-(1S,4S)-isomer was the most potent and selective inhibitor of serotonin reuptake.[1][16][17][18] The other isomers were either less potent, less selective, or inactive.[1][16]
| Stereoisomer | Configuration | Primary Pharmacological Activity |
| Sertraline | (+)-cis-(1S,4S) | Potent and selective serotonin reuptake inhibitor [1][16] |
| Enantiomer | (-)-cis-(1R,4R) | Also inhibits serotonin reuptake, but is less potent than the (1S,4S) isomer.[17] |
| Diastereomer | (+)-trans-(1R,4S) | Inhibits serotonin, dopamine, and norepinephrine reuptake.[1] |
| Diastereomer | (-)-trans-(1S,4R) | More selective for norepinephrine reuptake inhibition.[1] |
Table 1: Pharmacological Activities of Sertraline Stereoisomers
This data provided a clear mandate: to develop a commercially viable process to produce the single, therapeutically active (+)-cis-(1S,4S) enantiomer, which would eventually be known as sertraline.[2]
Caption: Relationship between the four stereoisomers of sertraline.
The Evolution of Sertraline Synthesis: A Journey in Stereoselectivity
The initial synthesis of sertraline, as described in the original patent (U.S. Patent 4,536,518), involved the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone) with methylamine, followed by hydrogenation.[13][19] This process produced a mixture of the cis and trans diastereomers, typically in a ratio of about 3:1.[13] The desired cis racemate then had to be separated from the trans isomer by fractional crystallization.[19] The final and most critical step was the resolution of the cis racemate using a chiral resolving agent, D-(-)-mandelic acid, to isolate the desired (+)-cis-(1S,4S) enantiomer.[19]
Early Synthetic Protocol: A Multi-Step, Low-Yield Process
Step 1: Imine Formation. Sertralone is reacted with methylamine in the presence of an acid catalyst like titanium tetrachloride (TiCl4) to form the corresponding imine (a Schiff base).[2][13]
Step 2: Non-Stereoselective Reduction. The imine is then reduced, for example, by catalytic hydrogenation over palladium on carbon (Pd/C).[13][19] This step is not stereoselective and produces a mixture of cis and trans diastereomers.[13]
Step 3: Diastereomeric Separation. The cis and trans isomers are separated by fractional crystallization of their hydrochloride salts.[19]
Step 4: Chiral Resolution. The racemic cis-sertraline is resolved using D-(-)-mandelic acid. The less soluble diastereomeric salt of (+)-cis-(1S,4S)-sertraline with D-(-)-mandelic acid precipitates, allowing for its isolation.
Step 5: Liberation of the Free Base. The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (+)-cis-(1S,4S)-sertraline free base.
This initial process, while effective, was inefficient due to the formation of three unwanted stereoisomers, leading to a significant loss of material and a low overall yield.[13]
Advancements in Stereoselective Synthesis
Recognizing the inefficiencies of the original route, significant research efforts were directed towards developing a more stereoselective and economically viable synthesis. These efforts culminated in what is often referred to as Pfizer's "green chemistry" approach to sertraline synthesis.[20][21]
A key innovation was the development of a highly stereoselective reduction of the imine intermediate. By carefully selecting the catalyst and reaction conditions, the formation of the desired cis isomer could be significantly favored over the trans isomer.[22] One such improvement involved using a palladium catalyst on a calcium carbonate support (Pd/CaCO3) in a specific solvent system, which led to a much higher cis:trans ratio.[19][22]
Further refinements led to a streamlined, one-pot process where the imine formation, stereoselective reduction, and in-situ resolution of the desired enantiomer could be performed in a single reaction vessel.[21] This significantly improved the overall yield, reduced waste, and enhanced worker safety.[21]
Caption: Streamlined workflow for the stereoselective synthesis of sertraline.
Analytical Methods for Chiral Purity Determination
The development of a single-enantiomer drug necessitates robust analytical methods to ensure its chiral purity. For sertraline, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the stereoisomers.[23][24][25]
Chiral HPLC Protocol
Objective: To separate the four stereoisomers of sertraline and determine the enantiomeric excess (e.e.) of the (+)-cis-(1S,4S) isomer.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chiral Stationary Phase: A variety of CSPs have been shown to be effective for the separation of sertraline isomers. Cyclodextrin-based columns, such as those with dimethylated beta-cyclodextrin, are commonly used.[23][24] Amylose tris(3-chloro-5-methylphenylcarbamate) based CSPs have also demonstrated excellent separation.[25]
Mobile Phase: The mobile phase is typically a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the concentration of the organic modifier are critical parameters that are optimized to achieve baseline separation of all four isomers.[23][24]
Detection: UV detection at a wavelength where sertraline exhibits strong absorbance (e.g., ~274 nm).
Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness for the determination of enantiomeric purity in both the drug substance and the final drug product.[24]
Regulatory Approval and Commercialization
Sertraline, marketed under the brand name Zoloft®, was approved by the FDA in 1991 for the treatment of major depressive disorder.[1][3][26][27][28][29] Its approval was later expanded to include obsessive-compulsive disorder, panic disorder, post-traumatic stress disorder, social anxiety disorder, and premenstrual dysphoric disorder.[3][16][28] The successful development and commercialization of sertraline as a single enantiomer solidified the importance of considering stereochemistry early in the drug discovery process.
Conclusion
The story of sertraline's chiral chemistry is a compelling case study in modern drug development. It highlights the critical interplay between medicinal chemistry, pharmacology, process chemistry, and analytical science. The journey from a racemic mixture to a highly successful single-enantiomer drug demonstrates the scientific rigor and innovation required to bring a safe and effective medicine to patients. The lessons learned from the development of sertraline continue to influence the design and synthesis of chiral drugs today.
References
- Agranat, I., Caner, H., & Caldwell, J. (2011). The Significance of Chirality in Drug Design and Development. Vertex AI Search.
- Barmat, D., et al. (2007). Highly Steroselective Synthesis of Sertraline.
- Brooks, H., et al. (2011). The Significance of Chirality in Drug Design and Development. PubMed Central.
- Chen, J., et al. (2020).
- Rao, R. N., et al. (2009).
- Cirilli, R., et al. (2020).
- Das, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Lupu, A. & Hancu, G. (2021). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Quallich, G. J. (2005). Development of the commercial process for Zoloft/sertraline. PubMed.
- Hancu, G., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
- Reddy, M. S., et al. (2006). Process for the preparation of sertraline hydrochloride form ii.
- Taber, G. P., et al. (2004). Improved Industrial Synthesis of Antidepressant Sertraline. American Chemical Society.
- Martinez, A. R., et al. (2025). Chemoenzymatic Synthesis of Sertraline.
- Nageswara Rao, R., et al. (2009).
- Taber, G. P., et al. (2004). Improved industrial synthesis of antidepressant sertraline. Semantic Scholar.
- CBS News. (2006). FDA Approves Generic Zoloft. CBS News.
- Kocienski, P. (2012). Synthesis of (+)-Sertraline. Synfacts.
- Puckey, M. (2024). Sertraline: Side Effects, Uses, and Dosage. Drugs.com.
- Shpilman, A., et al. (2007). Recycling process for preparing sertraline.
- Aronhime, J., et al. (2006). Processes for preparing sertraline.
- Silhan, J., et al. (2003). Process for the manufacture of sertraline.
- Green Chemistry For Sustainability. (n.d.). Redesign of the Sertraline Production Process. Green Chemistry For Sustainability.
- Wikipedia. (n.d.). Sertraline. Wikipedia.
- Quallich, G. J. (2005). Development of the Commercial Process for Zoloft/Sertraline.
- Welch, W. M. (1995). Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. Semantic Scholar.
- U.S. Environmental Protection Agency. (2002).
- U.S. Food and Drug Administration. (1998). Zoloft Clinical Review Part 1.
- U.S. Food and Drug Administration. (2001). Drug Approval Package: Zoloft (Sertraline Hydrochloride) NDA# 19-839/S026.
- Cirilli, R., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product.
- Hancu, G., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central.
- U.S. Food and Drug Administration. (2004). Determination That ZOLOFT (Sertraline Hydrochloride) Tablets, 150 Milligrams and 200 Milligrams, Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness. Federal Register.
- Wikipedia. (n.d.). Pfizer. Wikipedia.
- Whirl-Carrillo, M., et al. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. PubMed Central.
- Wikipedia. (n.d.). Development and discovery of SSRI drugs. Wikipedia.
- Wikipedia. (n.d.). Kenneth Koe. Wikipedia.
- Self, D. W. (2016). B. Kenneth Koe. PubMed Central.
- Whirl-Carrillo, M., et al. (2020).
- Barton, R. S. (2015). The Architect of Zoloft. Reed Magazine.
- Hancu, G., et al. (2021). Chirality of Modern Antidepressants: An Overview. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugs.com [drugs.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 9. Kenneth Koe - Wikipedia [en.wikipedia.org]
- 10. B. Kenneth Koe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline | Semantic Scholar [semanticscholar.org]
- 12. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 13. patents.justia.com [patents.justia.com]
- 14. Development of the commercial process for Zoloft/sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 20. chemistryforsustainability.org [chemistryforsustainability.org]
- 21. epa.gov [epa.gov]
- 22. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 23. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 25. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FDA Approves Generic Zoloft - CBS News [cbsnews.com]
- 27. Sertraline - Wikipedia [en.wikipedia.org]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. Pfizer - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of (1R,4R)-Sertraline HCl Impurity
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the (1R,4R)-Sertraline HCl diastereomeric impurity in Sertraline Hydrochloride (HCl) drug substance. Sertraline, a selective serotonin reuptake inhibitor (SSRI), possesses two stereogenic centers, resulting in four possible stereoisomers.[1] The clinically effective form is the (1S,4S) isomer.[1] The cis-(1R,4R) enantiomer (Impurity G) and the trans-diastereomers ((1R,4S) and (1S,4R), Impurity A) are considered impurities and their levels must be strictly controlled.[1] This method is designed to provide a reliable analytical tool for quality control and stability studies in pharmaceutical development and manufacturing, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Rationale for Stereospecific Impurity Profiling
Sertraline HCl is a widely prescribed antidepressant.[4][5] Due to its chiral nature, the manufacturing process can potentially generate stereoisomeric impurities. The (1R,4R) diastereomer is a critical process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs that specify limits for these impurities.[4][5][6] Therefore, a well-validated, stability-indicating analytical method is imperative for accurate quantification of the this compound impurity.
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[7] Forced degradation studies are a key component of method development, designed to demonstrate the method's specificity and stability-indicating nature by subjecting the drug substance to various stress conditions such as acid, base, oxidation, heat, and light.[8][9][10]
Method Development Strategy
The primary objective was to develop a chiral HPLC method capable of baseline separating (1R,4R)-Sertraline from the (1S,4S)-Sertraline active pharmaceutical ingredient (API) and other potential impurities. The European Pharmacopoeia monograph for Sertraline HCl suggests a chiral separation method, which served as a foundational starting point for this work.[11]
Column and Mobile Phase Selection
A polysaccharide-based chiral stationary phase (CSP) was selected due to its proven efficacy in separating Sertraline stereoisomers.[1][12] Specifically, a column with amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support was investigated. The mobile phase composition, a critical factor in achieving optimal chiral separation, was systematically optimized by evaluating different ratios of a non-polar organic solvent (n-hexane), an alcohol modifier (2-propanol), and a basic additive (diethylamine) to improve peak shape and resolution.[13][14]
Forced Degradation Studies
To ensure the method's stability-indicating capability, forced degradation studies were conducted on Sertraline HCl. The drug substance was subjected to the stress conditions outlined in the ICH Q1A(R2) guideline.[8][9] The goal was to generate potential degradation products and verify that they do not interfere with the quantification of the (1R,4R) impurity.
dot graph TD { A[Sertraline HCl Drug Substance] --> B{Forced Degradation}; B --> C[Acid Hydrolysis (0.1N HCl, 60°C)]; B --> D[Base Hydrolysis (0.1N NaOH, 60°C)]; B --> E[Oxidative Degradation (3% H₂O₂, RT)]; B --> F[Thermal Degradation (80°C, Solid State)]; B --> G[Photolytic Degradation (ICH Q1B Light Exposure)]; C --> H{HPLC Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I[Peak Purity & Specificity Assessment];
} enddot Caption: Workflow for Forced Degradation Studies.
Studies have shown that Sertraline is susceptible to oxidative and photolytic degradation, while remaining relatively stable under hydrolytic and thermal stress.[8][9]
Optimized Chromatographic Method
Based on the method development experiments, the following chromatographic conditions were established to provide optimal separation and quantification of the this compound impurity.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane: 2-Propanol: Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Method Validation Protocol
The developed method was validated in accordance with ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose.[3][15] The validation parameters assessed included specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.
dot graph TD { A[Method Validation] --> B(Specificity); A --> C(Linearity); A --> D(LOD & LOQ); A --> E(Accuracy); A --> F(Precision); A --> G(Robustness);
} enddot Caption: ICH Q2(R2) Validation Parameters.
Specificity
Specificity was demonstrated by the baseline resolution between the (1S,4S)-Sertraline and (1R,4R)-Sertraline peaks. Furthermore, the analysis of stressed samples showed no interference from degradation products at the retention time of the (1R,4R) impurity, confirming the method's stability-indicating nature.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of the this compound impurity reference standard over a concentration range from the LOQ to 150% of the specification limit (typically 0.15%). The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration of the analyte that can be detected, was established at a signal-to-noise ratio of approximately 3:1. The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was established at a signal-to-noise ratio of approximately 10:1.
Accuracy
Accuracy was determined by spiking a known amount of the this compound impurity into the Sertraline HCl API at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was calculated and found to be within the acceptable range of 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For repeatability, six replicate injections of a spiked sample were analyzed, and the relative standard deviation (RSD) of the peak areas was calculated. For intermediate precision, the analysis was repeated on a different day by a different analyst. In both cases, the RSD was well within the acceptance criterion of ≤ 5.0%.
Robustness
The robustness of the method was assessed by intentionally making small variations in the chromatographic parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and the composition of the mobile phase (± 2% of the organic modifier). The resolution between the Sertraline and the (1R,4R) impurity peaks remained greater than 2.0 under all varied conditions, demonstrating the method's robustness.
Sample Preparation and System Suitability
Sample Preparation:
-
Accurately weigh and transfer about 25 mg of the Sertraline HCl sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
System Suitability: Before sample analysis, a system suitability solution containing both (1S,4S)-Sertraline and (1R,4R)-Sertraline is injected. The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the (1S,4S)-Sertraline and (1R,4R)-Sertraline peaks is not less than 2.0.
-
Tailing Factor: The tailing factor for the (1R,4R)-Sertraline peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for five replicate injections of the (1R,4R)-Sertraline peak is not more than 5.0%.
Conclusion
The HPLC method detailed in this application note is a validated, robust, and stability-indicating procedure for the quantitative determination of the this compound impurity in Sertraline HCl drug substance. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a reliable tool for routine quality control analysis and stability studies in the pharmaceutical industry. This method will aid in ensuring that Sertraline HCl drug products meet the stringent purity requirements set by regulatory authorities.
References
-
Grover, P., Bhardwaj, M., & Mukherjee, D. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2012). European Pharmacopoeia 7.0: Sertraline hydrochloride.
-
ResearchGate. (2025). Identification and Characterization of Forced degradation products of Sertraline Hydrochloride Using UPLC, Ultra-High-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. [Link]
-
Rao, R. N., Talluri, M. V. N. K., & Maurya, P. K. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 951-959. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
R Discovery. (n.d.). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. [Link]
-
OUCI. (n.d.). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. [Link]
-
Phenomenex. (2022). Chiral Separation of Sertraline Hydrochloride on LUX. [Link]
-
Rossetti, V., et al. (2019). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 174, 534-541. [Link]
-
Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. [Link]
-
Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. Journal of the Chilean Chemical Society, 61(1), 2795-2801. [Link]
-
Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 54-57. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
- Apotex Inc. (2012). Product Monograph: Sertraline.
-
USP-NF. (2011). Sertraline Tablets. [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SynZeal. (n.d.). (1R,4R)-Sertraline 4-Chlorophenyl Impurity HCl. [Link]
-
MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Semantic Scholar. (n.d.). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. [Link]
-
Journal of IMAB. (2017). A UHPLC method for sertraline determination. [Link]
Sources
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. uspnf.com [uspnf.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. drugfuture.com [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 15. database.ich.org [database.ich.org]
Application Notes and Protocols for the Stereoselective Synthesis of (1R,4R)-Sertraline
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Antidepressant Therapy
Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. The therapeutic efficacy of sertraline is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. It is exclusively the (1R,4R)-isomer, formerly referred to as (+)-sertraline, that exhibits the desired pharmacological activity. The other stereoisomers are significantly less active and can contribute to undesirable side effects, underscoring the critical importance of stereoselective synthesis in the production of this vital pharmaceutical agent.
Historically, the commercial production of sertraline relied on the resolution of a racemic mixture of cis-isomers using a chiral resolving agent, D-mandelic acid.[1] While effective, this method is inherently inefficient as it discards the unwanted (1S,4S)-enantiomer. Modern synthetic strategies have evolved to overcome this limitation by employing stereoselective methods that directly favor the formation of the desired (1R,4R)-isomer, thereby enhancing efficiency and reducing waste.
This application note provides a detailed protocol for a highly stereoselective synthesis of (1R,4R)-sertraline, moving beyond classical resolution to embrace a sophisticated approach involving an intramolecular nucleophilic addition to an imine. This method, characterized by its high diastereoselectivity and enantioselectivity, offers a compelling alternative for researchers and drug development professionals in the pharmaceutical industry.
A Modern Approach: Intramolecular Anionic Imine Ring Closure
This protocol details an efficient enantioselective synthesis of sertraline that hinges on a novel, highly stereoselective intramolecular anionic ring closure.[1][2] The strategy establishes the crucial C4 stereocenter early in the synthesis through a chiral auxiliary-directed conjugate addition, followed by a diastereoselective cyclization to set the C1 stereocenter.
Overall Synthetic Strategy
The synthesis begins with the construction of a chiral intermediate bearing the 3,4-dichlorophenyl group at the correct stereocenter. This is achieved via a copper-catalyzed conjugate addition of a Grignard reagent to a cinnamic imide derived from a chiral auxiliary. Subsequent transformations lead to a key iodoimine precursor, which undergoes a lithium-halogen exchange and a subsequent intramolecular cyclization to yield sertraline as a single diastereoisomer.
Detailed Experimental Protocol
Part 1: Synthesis of the Chiral Cinnamic Imide
This initial phase establishes the chiral framework necessary to direct the stereochemistry of the subsequent conjugate addition.
-
Preparation of (S)-N-(3,4-Dichlorocinnamo)-2-phenyloxazolidinone:
-
To a solution of 3,4-dichlorocinnamic acid (1.0 eq) in an appropriate solvent, add (S)-2-phenyloxazolidine (1.1 eq).
-
Employ a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or a similar reagent as described by Ho's procedure, to facilitate the amide bond formation.[1][2]
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the product is purified by column chromatography to yield the chiral cinnamic imide. This reaction proceeds in high yield (typically around 94%).[1][2]
-
Part 2: Asymmetric Conjugate Addition
This is the key stereocenter-forming step, where the 3,4-dichlorophenyl group is introduced with high diastereoselectivity.
-
Formation of the Grignard Reagent:
-
Protect 2-bromobenzaldehyde as its dimethyl acetal to prevent interference from the aldehyde functionality.
-
React the protected 2-bromobenzaldehyde dimethyl acetal with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding arylmagnesium bromide.
-
-
Copper-Mediated Conjugate Addition:
-
In a separate flask, dissolve the chiral cinnamic imide (1.0 eq) in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Add a catalytic amount of copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (0.2 eq).[1][2]
-
Slowly add the prepared arylmagnesium bromide solution (2.0 eq) to the reaction mixture.
-
The reaction is maintained at a low temperature and stirred until completion.
-
The use of the chiral auxiliary guides the incoming Grignard reagent to one face of the molecule, resulting in the formation of the desired diastereomer with high selectivity (complete diastereoselectivity reported).[1][2]
-
The product is then purified, typically yielding the desired imide in around 90% yield.[1][2]
-
Part 3: Elaboration to the Iodoimine Precursor
The product from the conjugate addition is now modified in a series of steps to prepare it for the crucial intramolecular cyclization.
-
Reduction of the Imide:
-
Conversion to the Iodoaldehyde:
-
The alcohol is then converted to an iodide using iodine, triphenylphosphine (PPh₃), and imidazole.
-
During the workup, the acetal protecting group is hydrolyzed with aqueous acid (e.g., 2N HCl) to reveal the aldehyde functionality. This transformation to the iodoaldehyde is typically achieved in good yield (around 83-85%).[1][2]
-
-
Formation of the Iodoimine:
Part 4: Stereoselective Intramolecular Cyclization
This final step forms the tetraline ring system of sertraline with the desired cis-stereochemistry.
-
Lithium-Halogen Exchange and Cyclization:
-
The iodoimine is dissolved in a 1:1 mixture of THF and toluene and cooled to a low temperature.
-
Two equivalents of tert-butyllithium (t-BuLi) are added to facilitate the lithium-halogen exchange, forming a highly reactive aryllithium species.
-
This aryllithium intermediate then undergoes a rapid intramolecular nucleophilic addition to the imine carbon.
-
This ring closure is highly diastereoselective, yielding sertraline as a single diastereoisomer.[1] The reaction proceeds in approximately 69% yield.[1]
-
-
Purification and Salt Formation:
-
The resulting sertraline free base is purified.
-
It can then be converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid. The melting point of the hydrochloride salt is a key analytical parameter (241-244 °C).[1]
-
Results and Performance Metrics
The described protocol offers a highly efficient and stereoselective route to (1R,4R)-sertraline. The key performance indicators are summarized in the table below.
| Step | Key Reagents | Yield (%) | Stereoselectivity |
| Chiral Imide Formation | 3,4-Dichlorocinnamic acid, (S)-2-phenyloxazolidine | ~94 | N/A |
| Asymmetric Conjugate Addition | Arylmagnesium bromide, CuBr·SMe₂ | ~90 | Complete Diastereoselectivity |
| Imide Reduction | NaBH₄ | ~91 | N/A |
| Iodoaldehyde Formation | I₂, PPh₃, Imidazole, HCl | ~85 | N/A |
| Iodoimine Formation | Methylamine | Quantitative | N/A |
| Intramolecular Cyclization | t-BuLi | ~69 | Single Diastereoisomer |
| Overall Yield | ~45 |
Data sourced from Li, G., & Patel, D. (1999). An Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293–295.[1]
Mechanistic Insight: The Basis of Stereoselectivity
The high degree of stereocontrol in this synthesis is a direct consequence of two key steps: the chiral auxiliary-directed conjugate addition and the intramolecular cyclization.
In the conjugate addition, the bulky phenyl group of the oxazolidinone auxiliary effectively blocks one face of the α,β-unsaturated imide, forcing the incoming nucleophile to attack from the less sterically hindered face. This leads to the formation of the desired diastereomer with exceptional control.
The stereochemistry of the second chiral center at C1 is established during the intramolecular cyclization. The aryllithium intermediate is believed to adopt a conformation that minimizes steric interactions, leading to a chair-like transition state where the addition to the imine occurs from the face that results in the thermodynamically more stable cis-fused ring system.
Conclusion
This application note has detailed a robust and highly stereoselective protocol for the synthesis of (1R,4R)-sertraline. By leveraging a chiral auxiliary for an asymmetric conjugate addition and a novel intramolecular anionic imine cyclization, this method circumvents the inefficiencies of classical resolution and provides a direct route to the enantiomerically pure active pharmaceutical ingredient. The principles and techniques described herein are of significant value to researchers and professionals in the field of medicinal chemistry and process development, offering a modern and efficient approach to the synthesis of this important antidepressant.
References
-
Li, G., & Patel, D. (1999). An Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293–295. [Link]
-
Welch, W. M., Kraska, A. R., Sarges, R., & Coe, K. B. (1984). N-(4-Phenyl-1,2,3,4-tetrahydro-1-naphthalenyl)-N-methyl-1-alkanamines: a new class of selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 27(11), 1508–1515. [Link]
-
Vukics, K., Fodor, T., & Lévai, S. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 63-66. [Link]
-
Roesner, S., Casatejada, J. M., Elford, T. G., Sonawane, R. P., & Aggarwal, V. K. (2011). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters, 13(21), 5740–5743. [Link]
-
Krumlinde, P., Bogár, K., & Bäckvall, J.-E. (2010). Asymmetric Synthesis of Bicyclic Diol Derivatives through Metal and Enzyme Catalysis: Application to the Formal Synthesis of Sertraline. Chemistry – A European Journal, 16(13), 4031-4036. [Link]
-
Corey, E. J., & Gant, T. G. (1994). A new enantioselective synthesis of the antidepressant sertraline. Tetrahedron Letters, 35(30), 5373-5376. [Link]
Sources
Application Notes & Protocols: Utilizing (1R,4R)-Sertraline HCl as a Reference Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise application of (1R,4R)-Sertraline HCl as a reference standard. Sertraline, a selective serotonin reuptake inhibitor (SSRI), possesses two chiral centers, resulting in four possible stereoisomers. The clinically effective form is the (1S,4S)-enantiomer. Consequently, the (1R,4R)-enantiomer, along with the trans-diastereomers, are considered impurities that must be rigorously controlled.[1] This guide delineates the critical role of the this compound reference standard in ensuring the stereochemical purity, efficacy, and safety of the active pharmaceutical ingredient (API) and its finished drug products. We will explore the underlying principles of chiral separation and provide detailed, field-proven protocols for its use in method development, validation, and routine quality control.
The Imperative of Stereoisomeric Purity in Sertraline
Sertraline's therapeutic activity is exclusively attributed to the (1S,4S)-stereoisomer.[1] The other stereoisomers, including (1R,4R)-Sertraline, are pharmacologically less active or inactive and are classified as impurities by major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2][3] Regulatory bodies mandate strict limits on these impurities to ensure the safety and efficacy of the final drug product. The (1R,4R)-enantiomer, designated as Impurity G in the European Pharmacopoeia, is a critical process-related impurity that must be monitored and quantified.[1][2]
The use of a well-characterized this compound reference standard is therefore indispensable for:
-
Method Specificity: To unequivocally identify and separate the (1R,4R)-enantiomer from the active (1S,4S)-enantiomer and other related substances.
-
Accurate Quantification: To serve as a primary calibrator for determining the precise amount of the (1R,4R)-impurity in both the drug substance and the final drug product.
-
Method Validation: To meet the stringent requirements of regulatory guidelines such as ICH Q2(R1) for the validation of analytical procedures, including specificity, linearity, accuracy, precision, and quantitation limits.[4][5][6]
Physicochemical Properties and Handling of the Reference Standard
This compound is the hydrochloride salt of the (1R, cis)-enantiomer of Sertraline. Proper storage and handling are paramount to maintaining its integrity and ensuring its suitability as a reference standard.
| Property | Specification |
| Chemical Name | (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
| Molecular Formula | C₁₇H₁₇Cl₂N · HCl |
| Molecular Weight | 342.69 g/mol |
| Storage | Store at 2-8°C, protected from light and moisture. |
| Handling | Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area to minimize dust inhalation.[7] |
Causality Behind Storage Conditions: Sertraline has been shown to be susceptible to photolytic and oxidative degradation.[8][9] Storage at refrigerated temperatures and protection from light mitigates the risk of degradation, preserving the purity and concentration of the reference standard over time.
Core Application: Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the cornerstone technique for determining the enantiomeric purity of Sertraline.[1][10] The this compound reference standard is essential for the development and validation of these methods.
Workflow for Chiral HPLC Method Development and Validation
The following diagram illustrates the logical flow from method development to routine analysis, emphasizing the central role of the reference standard.
Caption: Workflow for Chiral HPLC using this compound standard.
Protocol: Enantiomeric Purity of Sertraline HCl by Chiral HPLC
This protocol is a representative method based on principles outlined in the European Pharmacopoeia and scientific literature.[2][11][12]
Objective: To separate and quantify the (1R,4R)-Sertraline enantiomer (Impurity G) in a Sertraline HCl drug substance.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak-IA or equivalent), 5 µm, 250 x 4.6 mm.[11]
-
(1S,4S)-Sertraline HCl Reference Standard
-
This compound Reference Standard
-
Reagents: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Diethylamine (DEA)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane: 2-Propanol: Diethylamine (e.g., 975:25:1 v/v/v) | The non-polar/polar solvent mixture with a basic additive (DEA) provides the necessary enantioselective interactions with the polysaccharide-based CSP for baseline separation.[1][2] |
| Flow Rate | 0.4 - 1.0 mL/min | Optimized to achieve good resolution within a reasonable run time.[1][2] |
| Column Temperature | 25 - 30 °C | Temperature can influence selectivity; maintaining a constant temperature ensures reproducibility.[1] |
| Detection | UV at 275 nm | A suitable wavelength for detecting both Sertraline and its enantiomer.[2] |
| Injection Volume | 20 µL |
Procedure:
-
Preparation of Reference Solution (a) - System Suitability:
-
Accurately weigh and dissolve quantities of (1S,4S)-Sertraline HCl and this compound in the mobile phase to obtain a solution containing approximately 0.5 mg/mL of each.
-
Causality: This solution is critical to verify the chromatographic system's ability to separate the two enantiomers. The European Pharmacopoeia requires a minimum resolution of 1.5 between the two peaks.[2]
-
-
Preparation of Reference Solution (b) - Quantitation Limit:
-
Dilute Reference Solution (a) with the mobile phase to a concentration that corresponds to the reporting limit for the impurity (e.g., 0.05% of the test solution concentration).
-
Causality: This solution is used to confirm the method's sensitivity and establish the signal-to-noise ratio, which should be a minimum of 10.[2]
-
-
Preparation of the Test Solution:
-
Accurately weigh and dissolve about 50.0 mg of the Sertraline HCl substance to be examined in the mobile phase and dilute to 100.0 mL.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank.
-
Inject Reference Solution (a) and verify that the system suitability requirements (resolution) are met. The elution order is typically (1S,4S)-Sertraline followed by (1R,4R)-Sertraline (Impurity G).[2]
-
Inject Reference Solution (b) and confirm the signal-to-noise ratio.
-
Inject the Test Solution.
-
-
Calculation:
-
Calculate the percentage of this compound in the test substance using the peak area from the chromatogram of the Test Solution and the corresponding peak area from a suitable calibration standard.
-
Advanced Application: Forced Degradation Studies
This compound can also be employed in forced degradation studies to develop stability-indicating methods. While Sertraline is relatively stable under hydrolytic and thermal stress, it degrades under oxidative and photolytic conditions.[8][9]
Workflow for Forced Degradation:
Caption: Forced degradation study workflow.
By subjecting both the active (1S,4S)-enantiomer and the (1R,4R)-impurity to stress conditions, one can ensure that the developed analytical method can separate the main peak not only from its enantiomer but also from all potential degradation products. This is a critical step in developing a robust, stability-indicating assay as mandated by ICH guidelines.[8][13]
Conclusion
The this compound reference standard is a non-negotiable tool for any laboratory involved in the development, manufacturing, or quality control of Sertraline. Its correct application, as detailed in these notes, underpins the scientific integrity of analytical data. By enabling the precise identification and quantification of the primary stereoisomeric impurity, this reference standard is fundamental to ensuring that the final drug product meets the rigorous safety, purity, and efficacy standards demanded by global regulatory authorities. Adherence to the principles and protocols outlined herein will empower researchers and scientists to generate reliable and defensible analytical results.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Grover, P., et al. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. [Link]
-
Grover, P., et al. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. R Discovery. [Link]
-
Conti, S., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313. [Link]
-
European Pharmacopoeia 7.0. (2012). Sertraline hydrochloride. Ph. Eur. Monograph. [Link] (Note: Direct deep link to specific monograph may require subscription. Link provided to EDQM homepage).
-
Health Canada. (2018). Product Monograph - Sertraline. [Link]
-
United States Pharmacopeia. Sertraline Hydrochloride. USP-NF. [Link] (Note: Access to USP-NF online requires a subscription).
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Rao, R. N., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 281-286. [Link]
-
ResearchGate. (2022). Identification and Characterization of Forced degradation products of Sertraline Hydrochloride Using UPLC, Ultra-High-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. [Link]
-
Reddy, K. S., et al. (2012). A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and. Analytical Chemistry: An Indian Journal, 11(10), 384-388. [Link]
-
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2022). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Krishna, V., et al. (2015). RP-HPLC Method For The Determination Of Sertraline Hydrochloride In Bulk And In Pharmaceutical Dosage Forms. International Journal of Pharmacy and Technology, 7(1), 8228-8235. [Link]
-
Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 123-128. [Link]
-
Darwish, I. A., et al. (2011). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Tropical Journal of Pharmaceutical Research, 10(5), 655-662. [Link]
-
Phenomenex. (2022). Chiral Separation of the Drug Product Sertraline Hydrochloride on Lux Amylose-1 According to Ph. Eur. Monograph 1705. [Link]
-
USP-NF. Sertraline Hydrochloride. [Link]
-
USP-NF. Sertraline Hydrochloride Tablets. [Link]
-
Bairagi, S. H., et al. (2020). Development and Validation of a Novel RP-HPLC Method for the Estimation of Sertraline in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 9(5), 1236-1246. [Link]
-
Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. [Link]
-
Walash, M. I., et al. (2014). Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. Journal of Applied Pharmaceutical Science, 4(1), 58-67. [Link]
-
Garg, V., et al. (2013). HPTLC METHOD FOR ANALYSIS OF SERTRALINE IN PURE BULK DRUG AND LIPIDIC NANO DELIVERY SYSTEM: A STRESS DEGRADATION STUDIES. International Journal of Pharmaceutical Sciences and Research, 4(11), 4330-4336. [Link]
-
USP. (2011). Sertraline Tablets Revision Bulletin. [Link]
-
Kumar, A. P., et al. (2010). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry, 3(3), 491-498. [Link]
-
MDPI. (2024). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. [Link]
-
ResearchGate. (2015). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2000). Visible Spectrophotometric and HPLC Methods for the Estimation of Sertraline Hydrochloride from Tablet Formulations. [Link]
-
SynZeal. (1R,4R)-Sertraline 4-Chlorophenyl Impurity HCl. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sertraline hydrochloride, 98%. [Link]
-
British Pharmacopoeia. (2018). Sertraline Hydrochloride - SAFETY DATA SHEET. [Link]
-
SynZeal. Sertraline Hydrochloride Racemic Mixture (USP). [Link]
-
Pandya, D. H., et al. (2023). A Validated RP-HPLC Method for Estimation of Sertraline Hydrochloride in its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 14(10), 4788-4792. [Link]
-
EDQM. (2025). List of European Pharmacopoeia Reference Standards. [Link]
Sources
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. drugfuture.com [drugfuture.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Note: High-Performance Countercurrent Chromatography for the Preparative Separation of Sertraline Stereoisomers
Abstract
Sertraline, a selective serotonin reuptake inhibitor (SSRI), possesses two chiral centers, resulting in four stereoisomers. The clinically effective and approved form is the (1S,4S)-isomer. Consequently, the efficient separation and isolation of this specific stereoisomer from the other three—(1R,4R), (1S,4R), and (1R,4S)—is a critical challenge in its synthesis and quality control. This application note presents a detailed protocol for the preparative separation of sertraline stereoisomers using High-Performance Countercurrent Chromatography (HPCCC), a support-free liquid-liquid chromatographic technique. By employing a cyclodextrin-based chiral selector in a tailored biphasic solvent system, this method offers high loading capacity, excellent sample recovery, and eliminates irreversible adsorption associated with solid-phase chromatography, making it an ideal platform for scale-up operations in pharmaceutical development.
Introduction: The Sertraline Isomer Challenge
Sertraline's therapeutic efficacy is exclusive to the (1S,4S)-diastereomer. The other stereoisomers are considered impurities and must be rigorously controlled. The structural similarity of these isomers, particularly between the enantiomeric pairs ((1S,4S) and (1R,4R); (1S,4R) and (1R,4S)), makes their separation a significant analytical and preparative undertaking. While analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can resolve all four isomers, they often lack the throughput required for preparative scale[1][2].
Countercurrent Chromatography (CCC) operates on the principle of differential partitioning of analytes between two immiscible liquid phases[3][4]. The absence of a solid stationary phase prevents irreversible sample adsorption, leading to high recovery rates and reduced solvent consumption, which are critical advantages for preparative-scale work[5][6]. This note details a method adapted from foundational research on the stereoselective separation of sertraline, leveraging a chiral selector within the liquid phase to achieve resolution[7].
Foundational Principles: Causality of Separation in CCC
The success of any CCC separation hinges on the selection of an appropriate biphasic solvent system and, for chiral separations, an effective chiral selector (CS). The separation is governed by the partition coefficient (K) of each isomer, which is the ratio of its concentration in the stationary phase to that in the mobile phase. A difference in K values (selectivity, α = K₂/K₁) between isomers allows for their resolution.
Sertraline's Physicochemical Properties
Understanding sertraline's properties is paramount for method development. Sertraline is a basic compound with a pKa of approximately 9.16 to 9.85[8][9][10]. This means its ionization state is highly dependent on the pH of the aqueous phase.
-
At pH < pKa: Sertraline is predominantly in its protonated, cationic form (R-NH₂⁺-CH₃), which is more water-soluble.
-
At pH > pKa: It exists primarily as the neutral free base, which is significantly more lipophilic and prefers organic solvents.
The molecule has a high lipophilicity, with a logP (octanol-water partition coefficient) value of around 4.30 to 5.06[8][10]. This inherent hydrophobicity suggests that a solvent system with a significant organic character will be required.
The Role of the Chiral Selector
To separate enantiomers, a chiral environment is necessary. In this CCC method, a chiral selector is added to one of the liquid phases. Substituted β-cyclodextrins are particularly effective for this purpose[5][7][11]. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.
The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the sertraline isomers and the chiral cyclodextrin cavity. The stability of these complexes differs for each isomer due to steric and hydrophobic interactions, leading to different partition coefficients and enabling their separation. For sertraline, methyl-β-cyclodextrin has been shown to be an effective chiral selector[7].
Experimental Protocol
This section provides a step-by-step protocol for the preparative separation of a mixture of sertraline stereoisomers.
Materials and Instrumentation
| Item | Specification |
| CCC Instrument | Preparative High-Performance Countercurrent Chromatograph (HPCCC) with a multilayer coil planet centrifuge (e.g., 200-300 mL column volume). |
| Pumps | Dual-piston HPLC pumps capable of delivering 1-20 mL/min. |
| Detector | UV-Vis detector with a preparative flow cell, set to 220 nm or 275 nm. |
| Fraction Collector | Automated fraction collector. |
| Analytical System | Chiral HPLC system for fraction analysis. |
| Solvents | HPLC-grade n-Hexane, Citric Acid, Sodium Hydroxide. |
| Chiral Selector | Methyl-β-cyclodextrin (M-β-CD). |
| Sample | Mixture of sertraline stereoisomers, dissolved in the mobile or stationary phase. |
Workflow Overview
Caption: Overall workflow for sertraline isomer separation by CCC.
Step-by-Step Methodology
Step 1: Biphasic Solvent System Preparation
-
Prepare a 0.1 M citrate buffer. Adjust the pH to 7.6 using NaOH. The pH is critical; a pH of 7.6 is slightly below the pKa of sertraline, ensuring a balance of protonated and free base forms, which is essential for achieving optimal partition coefficients.
-
Prepare the biphasic solvent system by mixing n-hexane and the 0.1 M citrate buffer (pH 7.6) in a 1:1 (v/v) ratio in a separatory funnel.
-
Add the chiral selector, methyl-β-cyclodextrin , to the aqueous phase to a final concentration of 0.05 M to 0.1 M. The optimal concentration may require empirical testing.
-
Shake the mixture vigorously for 5-10 minutes and allow the two phases to separate completely.
-
Degas both the upper organic phase (U.P.) and the lower aqueous phase (L.P.) before use.
Step 2: CCC Instrument Setup and Equilibration
-
Set the CCC rotation speed (e.g., 800-1000 RPM). The optimal speed depends on the instrument and coil volume.
-
Designate the stationary and mobile phases. For this separation, the aqueous phase (L.P.) containing the chiral selector is typically used as the stationary phase to maximize interaction, and the organic n-hexane phase (U.P.) is the mobile phase. This is known as "head-to-tail" or reverse-phase mode.
-
Fill the entire column with the stationary phase (lower aqueous phase) at a high flow rate (e.g., 20 mL/min).
-
Once the column is full, switch to pumping the mobile phase (upper organic phase) at the desired flow rate for the separation (e.g., 2-5 mL/min).
-
Continue pumping the mobile phase until the stationary phase is displaced and hydrodynamic equilibrium is reached. This is indicated by a stable baseline on the UV detector and the emergence of the mobile phase from the column outlet. The volume of stationary phase retained in the column (Sf) should be calculated (Sf = Column Volume - Volume of displaced stationary phase). Aim for an Sf > 60%.
Step 3: Sample Preparation and Injection
-
Dissolve the sertraline isomer mixture (e.g., 200-500 mg for a ~250 mL column) in a minimal volume of the mobile phase or a 1:1 mixture of both phases.
-
Inject the sample into the column through the injection loop.
Step 4: Elution and Fraction Collection
-
Continue the isocratic elution with the mobile phase at a constant flow rate.
-
Monitor the effluent with the UV detector.
-
Begin collecting fractions based on time or volume as soon as the sample is injected. The separation of the trans isomers ((1S,4R) and (1R,4S)) from the cis isomers ((1S,4S) and (1R,4R)) is typically observed first, followed by the resolution within each diastereomeric pair[7].
Step 5: Fraction Analysis
-
Analyze the collected fractions using a validated analytical chiral HPLC method to determine the purity of each isomer. An example of a suitable analytical method involves a chiral stationary phase like a dimethylated β-cyclodextrin or amylose-based column[1][2].
-
Construct a chromatogram by plotting the concentration of each isomer against the fraction number.
-
Pool the fractions containing the desired isomer (1S,4S-sertraline) with the required purity (e.g., >99.5%).
Step 6: Product Recovery
-
Evaporate the solvent from the pooled fractions under reduced pressure to recover the purified isomer.
Data and Expected Results
The separation is driven by the differential interaction with the chiral selector in the aqueous stationary phase. The more lipophilic free base partitions into the organic mobile phase, while the more hydrophilic protonated form, capable of forming inclusion complexes, is retained in the aqueous stationary phase.
Table 1: Physicochemical Properties and CCC Parameters
| Parameter | Value | Reference / Rationale |
|---|---|---|
| Sertraline pKa | 9.16 - 9.85 | [8][9][10] |
| Sertraline logP | 4.30 - 5.06 | [8][10] |
| Biphasic System | n-Hexane / 0.1 M Citrate Buffer | [7] |
| System pH | 7.6 | [7] Balances ionization for optimal K |
| Chiral Selector (CS) | Methyl-β-cyclodextrin | [7] Forms diastereomeric complexes |
| CS Location | Aqueous Stationary Phase | Maximizes chiral interaction |
| Mode of Operation | Reverse Phase (U.P. as mobile phase) | Elutes lipophilic compounds |
A successful separation will yield a chromatogram showing baseline or near-baseline resolution of at least the target (1S,4S)-isomer from the others. The separation of diastereomers (cis from trans) is generally easier than the separation of enantiomers within each pair. The use of the chiral selector is what enables the resolution of the enantiomers.
Sources
- 1. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound Sertraline (FDB023583) - FooDB [foodb.ca]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Sertraline Cis-Trans Isomers by Capillary Electrophoresis
Introduction
Sertraline, a potent selective serotonin reuptake inhibitor (SSRI), is a widely prescribed therapeutic agent for major depressive disorder and other anxiety-related conditions.[1][2] Its molecular structure contains two chiral centers, giving rise to four stereoisomers: cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), and trans-(1R,4S).[1][2][3] The therapeutic efficacy of sertraline is primarily attributed to the cis-(1S,4S) isomer.[2] The other isomers are considered impurities and their levels must be carefully controlled during drug synthesis and formulation.[2] Consequently, the development of robust analytical methods for the stereoselective separation and quantification of sertraline isomers is of paramount importance in pharmaceutical quality control.
Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, offering high efficiency, rapid analysis times, and minimal solvent consumption.[4] While Capillary Zone Electrophoresis (CZE) is the simplest form of CE, the separation of neutral or closely related charged species, such as the isomers of sertraline, often necessitates the use of additives in the background electrolyte (BGE). This application note details a robust method for the separation of sertraline cis-trans isomers utilizing cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), a mode of capillary electrophoresis that employs both micelles and chiral selectors to achieve optimal resolution.[4][5]
Principle of Separation
The separation of sertraline isomers by CD-MEKC is based on the differential partitioning of the analytes between the aqueous buffer phase and a pseudo-stationary phase of micelles, coupled with stereoselective interactions with a chiral selector. Sertraline is a basic compound with a pKa of approximately 9.16, meaning it will be positively charged in a buffer with a pH below this value.[6]
In this method, an anionic surfactant, such as sodium cholate, is added to the BGE above its critical micelle concentration to form micelles. These micelles migrate towards the anode, against the bulk electroosmotic flow (EOF) which is typically directed towards the cathode. The sertraline isomers, being hydrophobic, will partition into the micellar phase to varying degrees.[6]
To achieve chiral separation, cyclodextrins (CDs) are incorporated into the BGE. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The sertraline isomers can form transient inclusion complexes with the cyclodextrins, and the stability of these complexes differs for each isomer due to their unique three-dimensional structures.[5][7] This differential interaction with the chiral selector, combined with the partitioning into the micellar phase, results in distinct electrophoretic mobilities for each isomer, enabling their separation.
Experimental Workflow
The following diagram illustrates the general workflow for the separation of sertraline isomers using CD-MEKC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (1R,4R)-Sertraline HCl in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of sertraline in human plasma. Sertraline, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depressive and anxiety disorders. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring (TDM). The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (sertraline-d3) to ensure maximum accuracy and precision. The method has been developed and validated according to the principles outlined in the regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for regulated bioanalysis.
Principle of the Method
The core of this bioanalytical method is the precise quantification of sertraline from a complex biological matrix. The workflow begins with the addition of a stable isotope-labeled internal standard (SIL-IS), sertraline-d3, to the plasma sample. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby providing the most reliable correction for analytical variability.
Sample cleanup is achieved through liquid-liquid extraction (LLE) under basic conditions, which efficiently isolates sertraline from endogenous plasma components like proteins and phospholipids. Following extraction, the sample is concentrated and reconstituted in a mobile phase-compatible solution. Chromatographic separation is performed on a C18 reversed-phase column, providing a rapid analysis time of under 3 minutes. The detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. This detection technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both sertraline and its internal standard.
Materials and Reagents
-
Standards: Sertraline HCl reference standard (≥98% purity), Sertraline-d3 (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS grade, ~99%), Sodium Hydroxide (NaOH, analytical grade).
-
Biological Matrix: Drug-free, pooled human plasma (with K2-EDTA as anticoagulant) obtained from a certified vendor.
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 10 mL glass test tubes, nitrogen evaporator, vortex mixer, centrifuge.
Instrumentation and Conditions
Liquid Chromatography
The chromatographic separation is optimized for speed and resolution, ensuring that sertraline is well-separated from any potential interferences from the plasma matrix.
| Parameter | Specification |
| System | UPLC System (e.g., Waters Acquity, Sciex ExionLC) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Gradient Elution | 0.0-0.5 min (30% B), 0.5-1.5 min (30% to 95% B), 1.5-2.0 min (95% B), 2.1-2.5 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
| Total Run Time | 2.5 minutes[1] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer. Parameters are optimized to achieve the highest sensitivity and specificity for sertraline and its internal standard.
| Parameter | Specification |
| System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 2.5 - 4.0 kV |
| Source Temperature | 450 - 550 °C |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 55 psig |
| MRM Transitions | Sertraline: Quantifier: 306.1 → 159.1, Qualifier: 306.1 → 275.2[1][2][3][4] Sertraline-d3 (IS): 309.1 → 275.2[3][5] |
| Collision Energy | Optimized for specific instrument; typically 15-35 eV |
| Dwell Time | 100 ms |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve 10 mg of sertraline HCl and sertraline-d3 in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the sertraline stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the sertraline-d3 stock solution with 50:50 (v/v) methanol:water. The concentration of the IS should be chosen based on the expected midpoint of the calibration curve.
Preparation of Calibration Standards (CS) and Quality Controls (QC)
-
Prepare CS and QC samples by spiking appropriate amounts (typically ≤5% of the total plasma volume) of the working standard solutions into blank human plasma.
-
Calibration Curve Range: A typical range is 1.0 ng/mL to 100.0 ng/mL[2][4]. Prepare 7-8 non-zero concentration levels (e.g., 1, 2.5, 5, 10, 25, 50, 100 ng/mL).
-
Quality Control Samples: Prepare QC samples at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1.0 ng/mL)
-
LQC: Low Quality Control (e.g., 3.0 ng/mL)
-
MQC: Medium Quality Control (e.g., 40 ng/mL)
-
HQC: High Quality Control (e.g., 80 ng/mL)
-
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to provide a clean extract with high recovery. The addition of a base is a critical step; sertraline contains a secondary amine, which is deprotonated at high pH, making it less polar and more soluble in the organic extraction solvent.
-
Aliquot: Pipette 200 µL of plasma sample (unknown, CS, or QC) into a 10 mL glass tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.
-
Alkalinize: Add 50 µL of 1.0 M NaOH solution to each tube and vortex for 30 seconds. This step ensures the analyte is in its free base form for efficient extraction[2][6].
-
Extract: Add 3.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 3 minutes.
-
Separate: Centrifuge the tubes at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporate: Carefully transfer the upper organic layer to a new clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 150 µL of mobile phase (e.g., 30% Acetonitrile in 0.1% Formic Acid). Vortex for 1 minute.
-
Analyze: Transfer the reconstituted sample to a UPLC vial and inject 5 µL into the LC-MS/MS system.
Sources
- 1. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. journal-imab-bg.org [journal-imab-bg.org]
Application Note: High-Throughput Cell-Based Assays for Determining the Stereospecific Potency of Sertraline Isomers
Abstract
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) that exists as four distinct stereoisomers. The therapeutic efficacy of the drug is almost exclusively attributed to the (+)-cis-(1S,4S)-sertraline enantiomer due to its potent and selective inhibition of the serotonin transporter (SERT).[1][2] The other isomers, particularly the cis-(1R,4R) enantiomer, are significantly less active.[3] This stereoselectivity highlights the critical need for robust and precise methods to quantify the potency of individual isomers. This application note provides a comprehensive guide to validated cell-based assays designed to determine the potency of sertraline isomers. We present detailed protocols for serotonin reuptake inhibition and radioligand binding assays, explain the causality behind experimental choices, and outline methods for data analysis and interpretation to ensure the generation of trustworthy and reproducible results.
Introduction: The Critical Role of Stereochemistry in Sertraline's Mechanism of Action
The clinical effectiveness of many pharmaceutical agents is dictated by the three-dimensional arrangement of their atoms. Sertraline is a prime example, possessing two chiral centers and therefore existing as four stereoisomers.[1][4][5] While it is often prescribed as a specific enantiomer, (+)-cis-(1S,4S), the manufacturing process can produce other isomers as impurities.[1] The primary mechanism of action for sertraline is the blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[6][7][8] This inhibition increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.
The potency of this inhibition is highly dependent on the isomer. The (1S,4S) isomer is a potent inhibitor of SERT, whereas the (1R,4R) isomer is substantially weaker.[3] Therefore, cell-based assays that can accurately quantify the potency of each isomer are indispensable for quality control, drug development, and mechanistic research. These assays provide a physiologically relevant environment to study the drug-target interaction.
Figure 1: Stereoselective Mechanism of Sertraline. The therapeutically active (1S,4S)-sertraline isomer potently inhibits SERT on the presynaptic neuron, preventing serotonin (5-HT) reuptake. This increases 5-HT levels in the synaptic cleft, enhancing postsynaptic receptor activation.
Core Methodologies for Potency Determination
To build a comprehensive profile of isomer potency, we recommend two complementary cell-based assays. The first, a serotonin reuptake assay, directly measures the functional inhibition of the transporter. The second, a radioligand binding assay, quantifies the binding affinity of each isomer to the transporter protein.
Protocol 1: Serotonin Reuptake Inhibition Assay
This assay provides a direct functional measure of a compound's ability to block the serotonin transporter. The potency is typically expressed as an IC50 value, the concentration of the inhibitor required to block 50% of serotonin uptake.
Scientific Principle: Cells stably expressing the human serotonin transporter (hSERT) will internalize serotonin from the extracellular environment. By introducing a labeled serotonin analog (either radioactive or fluorescent), this uptake can be quantified. Sertraline isomers will compete with the labeled serotonin for transport, and the reduction in signal inside the cells is proportional to the inhibitory potency of the isomer.
Detailed Protocol:
-
Materials & Reagents
-
Cells: HEK-293 cells stably expressing hSERT (e.g., Revvity, Cat# ES-363-C).[9][10][11]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Labeled Substrate: [³H]-Serotonin (PerkinElmer) or a fluorescent substrate from a kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[12]
-
Test Compounds: (1S,4S)-sertraline and (1R,4R)-sertraline, dissolved in DMSO to create 10 mM stock solutions.
-
Control Inhibitor: Paroxetine or Fluoxetine (10 mM stock in DMSO).
-
Plates: 96-well, clear bottom, poly-D-lysine coated cell culture plates.
-
Detection: Scintillation counter or fluorescence plate reader.
-
-
Experimental Workflow
-
Cell Plating: Seed hSERT-HEK293 cells into 96-well plates at a density of 20,000-40,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂ to form a confluent monolayer.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the sertraline isomers and the control inhibitor in assay buffer. The final DMSO concentration should be ≤0.1% to avoid solvent effects. Include "vehicle only" (0.1% DMSO) and "maximum inhibition" (e.g., 10 µM Paroxetine) controls.
-
Pre-incubation: Gently wash the cell monolayer twice with 100 µL of pre-warmed assay buffer. Add 50 µL of the diluted compounds to the appropriate wells and pre-incubate for 15-20 minutes at 37°C.[13]
-
Uptake Initiation: Add 50 µL of assay buffer containing the labeled serotonin substrate (e.g., final concentration of 20 nM [³H]-Serotonin) to all wells.
-
Uptake Incubation: Incubate for 15 minutes at 37°C. This time should be within the linear range of uptake, determined during assay validation.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold assay buffer.
-
Quantification:
-
Radiometric: Lyse cells by adding 100 µL of scintillation fluid to each well. Quantify radioactivity using a microplate scintillation counter.
-
Fluorescent: Follow the kit manufacturer's protocol for signal measurement.[12]
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_MaxInhibition] / [Signal_Vehicle - Signal_MaxInhibition]).
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value for each isomer.
-
-
Figure 2: Experimental Workflow for the Serotonin Reuptake Assay. This flowchart provides a step-by-step overview of the protocol for determining the functional inhibitory potency (IC50) of sertraline isomers.
Protocol 2: Radioligand Binding Assay
This assay directly measures the binding affinity of each isomer to the hSERT protein. The result is expressed as an inhibition constant (Ki), which is a more absolute measure of affinity than IC50.
Scientific Principle: This is a competitive binding assay. Cell membranes containing hSERT are incubated with a fixed concentration of a radioligand known to bind specifically to SERT (e.g., [³H]-Paroxetine or [³H]-Citalopram).[14] The unlabeled sertraline isomers compete with the radioligand for the binding site. The amount of radioligand displaced is proportional to the affinity of the test isomer.
Detailed Protocol:
-
Materials & Reagents
-
Membranes: Commercially available membranes from hSERT-expressing cells or prepared in-house.
-
Radioligand: [³H]-Paroxetine or [³H]-Citalopram.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Sertraline isomers as described above.
-
Non-specific Control: High concentration of a non-labeled SERT ligand (e.g., 10 µM Fluoxetine).
-
Plates & Filters: 96-well plates and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).
-
Apparatus: Cell harvester (filtration manifold).
-
Detection: Scintillation counter.
-
-
Experimental Workflow
-
Assay Setup: In a 96-well plate, combine in order: assay buffer, serial dilutions of sertraline isomers, and the radioligand (at a concentration near its Kd, e.g., 0.5-2 nM).
-
Reaction Initiation: Add the cell membranes (5-10 µg protein/well) to initiate the binding reaction. Include wells for "total binding" (no inhibitor) and "non-specific binding" (with 10 µM Fluoxetine).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the plate onto the glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mat into a scintillation bag or individual vials, add scintillation fluid, and count using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate % Inhibition of specific binding for each concentration.
-
Determine the IC50 value as described in Protocol 2.1.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd).[15][16]
-
[L] = concentration of radioligand used.
-
Kd = dissociation constant of the radioligand for hSERT (must be determined experimentally or obtained from literature).
-
-
-
Data Presentation and Interpretation
Summarizing the quantitative data in a clear format is essential for direct comparison of the isomers.
Table 1: Expected Potency and Affinity of Sertraline Isomers at hSERT
| Assay Type | Parameter | (1S,4S)-sertraline | (1R,4R)-sertraline | Reference |
|---|---|---|---|---|
| Serotonin Reuptake | IC50 (nM) | 0.5 - 5 | > 1000 | [3] |
| Radioligand Binding | Ki (nM) | 0.2 - 2 | > 1000 |[3][14] |
The expected results clearly demonstrate the stereoselectivity of sertraline. The (1S,4S) isomer should exhibit low nanomolar potency and affinity, while the (1R,4R) isomer is expected to be several orders of magnitude less active.
System Trustworthiness: Controls and Validation
To ensure the integrity of the generated data, each protocol must be a self-validating system.
-
Appropriate Controls: Always include positive controls (a known potent SERT inhibitor like paroxetine) and negative/vehicle controls (DMSO) on every plate. The IC50 of the positive control should be consistent across experiments and fall within an accepted range.
-
Assay Window: The signal-to-background ratio (Total Binding / Non-specific Binding, or Vehicle Uptake / Max Inhibition Uptake) should be greater than 5 to ensure a robust assay.
-
Reproducibility: Key experiments should be repeated independently (n≥3) to ensure the results are reproducible.
-
Cell Line Integrity: Stably transfected cell lines should be periodically checked for consistent target expression levels.
-
Data Fitting: Ensure the dose-response curves have a good fit (e.g., R² > 0.95) and that the top and bottom plateaus are well-defined.
Conclusion
The cell-based serotonin reuptake and radioligand binding assays are powerful, reliable tools for quantifying the stereospecific potency of sertraline isomers. By following the detailed protocols and incorporating rigorous controls, researchers can generate high-quality data that clearly differentiates the pharmacological activity of the therapeutically relevant (1S,4S)-sertraline from its less active counterparts. This information is fundamental for ensuring the quality and efficacy of sertraline as a therapeutic agent and for the development of next-generation neurotherapeutics.
References
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: X-ray structures and mechanism of the human serotonin transporter Source: PMC URL: [Link]
-
Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: The Wistar Institute URL: [Link]
-
Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL: [Link]
-
Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: PMC URL: [Link]
-
Title: Chirality of antidepressive drugs: an overview of stereoselectivity Source: PMC - PubMed Central URL: [Link]
-
Title: Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics Source: PharmGKB URL: [Link]
-
Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL: [Link]
-
Title: What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? Source: Dr.Oracle URL: [Link]
-
Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: What is the mechanism of action from Sertraline? Source: Homework.Study.com URL: [Link]
-
Title: Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression Source: PubMed Central URL: [Link]
-
Title: PharmGKB summary: Sertraline pathway, pharmacokinetics Source: ResearchGate URL: [Link]
-
Title: Navigator - Stably-Transfected (HEK-293 cells) Human Serotonin Transporter (hSERT) Cell Line Source: The Lens URL: [Link]
-
Title: Stably-Transfected (HEK-293 cells) Human Serotonin Transporter (hSERT) Cell Line Source: Vanderbilt University Center for Technology Transfer & Commercialization URL: [Link]
-
Title: Sertraline Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]
-
Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms Source: ACS Publications URL: [Link]
-
Title: Serotonin transporter Source: Wikipedia URL: [Link]
-
Title: Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram Source: PubMed Central URL: [Link]
-
Title: Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane Source: PubMed Central URL: [Link]
-
Title: Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment Source: Frontiers Research Topic URL: [Link]
-
Title: Sertraline Source: Wikipedia URL: [Link]
-
Title: Selective Serotonin Reuptake Inhibitors (SSRI) Pathway Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Simple Model Gives Insight Into SSRI's Cellular Effects Source: BioWorld URL: [Link]
-
Title: Selective serotonin reuptake inhibitor Source: Wikipedia URL: [Link]
-
Title: Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector Source: PubMed URL: [Link]
- Title: Process for converting stereoisomers of sertraline into sertraline Source: Google Patents URL
-
Title: The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network Source: PubMed Central URL: [Link]
-
Title: Cell-Based Bioassays for Biologics Source: Charles River URL: [Link]
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. homework.study.com [homework.study.com]
- 8. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 9. Visible Legacy | Home [visiblelegacy.com]
- 10. Stably-Transfected (HEK-293 cells) Human Serotonin Transporter (hSERT) Cell Line | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 11. revvity.com [revvity.com]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocol for the Enantiomeric Purity Testing of Sertraline HCl
Abstract
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of various depressive and anxiety disorders.[1] The therapeutic efficacy of sertraline is attributed exclusively to the (+)-cis-(1S, 4S) enantiomer.[2][3] Its other stereoisomers, including the (-)-cis-(1R, 4R) enantiomer and the trans diastereomers, are considered impurities and must be rigorously controlled.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for determining the enantiomeric purity of sertraline HCl. It delves into the causality behind experimental choices, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also acknowledging other relevant methods like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). The protocols detailed herein are designed to be self-validating, aligning with regulatory expectations for accuracy, precision, and robustness.
Introduction: The Stereochemical Imperative of Sertraline
Sertraline possesses two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (cis and trans).[2][3] The clinically active molecule is the (+)-cis-(1S, 4S)-sertraline.[2][3] The other isomers are pharmacologically distinct and are classified as impurities by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4][5][6] Therefore, a stereoselective analytical method is not merely a quality control measure but a critical necessity to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most widely recognized and robust technique for this purpose.[4]
The Core Challenge: The primary analytical objective is to achieve baseline separation of the desired (1S, 4S) enantiomer from its undesired (1R, 4R) enantiomer and the trans diastereomers ((1S, 4R) and (1R, 4S)). This requires an analytical system with high enantioselectivity.
Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantiomeric purity testing for sertraline. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.
Causality of Method Component Selection
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak-IA) or amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3), are frequently employed.[4][7] These phases form transient diastereomeric complexes with the sertraline enantiomers, leading to different retention times. The selection is based on achieving optimal resolution and selectivity. For instance, amylose-based columns have demonstrated superior resolution for sertraline enantiomers.[7]
-
Mobile Phase: The mobile phase composition significantly influences retention and selectivity. Both normal-phase and reversed-phase modes can be utilized.
-
Normal-Phase: A common approach involves a mobile phase consisting of a non-polar solvent like n-hexane, a polar alcohol modifier (e.g., 2-propanol, ethanol), and a basic additive like diethylamine (DEA).[4][7] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, while the basic additive minimizes peak tailing by suppressing the ionization of residual silanol groups on the silica support.
-
Reversed-Phase: Reversed-phase methods, using mobile phases like acetonitrile and water with a basic additive, offer the advantage of being more compatible with mass spectrometry and can sometimes allow for the simultaneous analysis of sertraline content and its impurities in a single run.[4] Cyclodextrin-based stationary phases (e.g., CYCLOBOND I 2000 DM) have also been successfully used in reversed-phase mode.[8][9]
-
-
Detector: A UV detector is standard for this analysis. The detection wavelength is typically set at 215 nm or 225 nm to achieve high sensitivity for both the main component and its impurities.[4][9]
Visualization of the Analytical Workflow
The general workflow for HPLC-based enantiomeric purity testing is outlined below.
Sources
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Resolution in Chiral Separation of Sertraline
Welcome to the technical support center for the chiral separation of sertraline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantiomeric separation of sertraline. As the clinically effective form is the (+)-cis-(1S,4S) stereoisomer, achieving high-resolution separation from its enantiomer and other diastereomeric impurities is critical for quality control and regulatory compliance.[1][2] This resource provides in-depth, experience-based solutions to common chromatographic challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing poor or no resolution between the sertraline enantiomers. What are the primary causes and how can I fix this?
A1: Achieving baseline separation of sertraline enantiomers is a multi-factorial challenge. Poor resolution is typically rooted in suboptimal selection of the chiral stationary phase (CSP) or improper mobile phase conditions. Sertraline has two chiral centers, resulting in four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S).[2][3] The clinically active drug is the (1S,4S) isomer, while the (1R,4R) form is a key chiral impurity to monitor.[1][2]
Here’s a systematic approach to troubleshooting poor resolution:
1. Evaluate Your Chiral Stationary Phase (CSP)
The interaction between the analyte and the CSP is the foundation of chiral recognition.[4] For sertraline, polysaccharide-based and cyclodextrin-based CSPs are the most successful.
-
Polysaccharide-Based CSPs: Columns with amylose or cellulose derivatives are highly effective. Specifically, amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(3-chloro-5-methylphenylcarbamate) have demonstrated excellent selectivity for sertraline enantiomers.[1][5] The European Pharmacopoeia (EP) monograph for sertraline has previously cited the use of a polysaccharide-based column.[1]
-
Cyclodextrin-Based CSPs: Dimethylated β-cyclodextrin columns have also been successfully used for separating sertraline stereoisomers under reversed-phase conditions.[6]
Troubleshooting Steps:
-
Verify CSP Suitability: Confirm that your chosen column is appropriate for sertraline. Consult application notes from column manufacturers or peer-reviewed literature for validated methods.[7]
-
Assess Column Health: A decline in performance over time may indicate column degradation or contamination.[8] Consider flushing the column according to the manufacturer's instructions or testing a new column to rule out column failure.[9]
2. Optimize the Mobile Phase
The mobile phase composition dictates the strength and nature of the interactions between sertraline and the CSP.
-
Normal-Phase (NP) Mode: A common mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier (e.g., 2-propanol or ethanol).[10] The ratio of hexane to alcohol is a critical parameter for adjusting retention and selectivity.
-
Reversed-Phase (RP) Mode: RP methods offer advantages like better drug solubility.[1] A typical mobile phase is a mixture of acetonitrile and water. The water content can significantly influence the retention and recognition ability of the CSP.[1]
-
Additives are Crucial: Sertraline is a basic compound. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential.[5][11] DEA acts as a competitor for active sites (residual silanols) on the silica support, preventing secondary interactions that cause peak tailing and improving peak shape and resolution.[11][12]
Troubleshooting Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase optimization.
3. Control the Column Temperature
Temperature has a complex and significant impact on chiral separations.[6][11]
-
Lower Temperatures: Generally, decreasing the column temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[11] The USP method for sertraline specifies a column temperature of 5°C.[10]
-
Higher Temperatures: Conversely, increasing the temperature can sometimes improve peak efficiency and reduce analysis time.[1] However, for sertraline, lower temperatures are typically more favorable for resolution.
Experimental Protocol: Temperature Optimization
-
Set the initial column temperature to 25°C and allow the system to equilibrate.
-
Inject the sample and record the resolution.
-
Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C). Equilibrate the system thoroughly at each new temperature before injection.
-
Analyze the chromatograms to determine the optimal temperature that provides baseline resolution.
Q2: My sertraline peaks are tailing severely, which is affecting integration and resolution. How can I improve the peak shape?
A2: Peak tailing is a common issue when analyzing basic compounds like sertraline.[13] It is often caused by undesirable secondary interactions with the stationary phase or by column overload.
1. Address Secondary Silanol Interactions
The underlying silica gel of many CSPs has residual silanol groups (-Si-OH) that can interact strongly with the basic amine group of sertraline, leading to tailing peaks.[11]
-
Use a Basic Additive: As mentioned previously, adding a basic modifier like 0.1% diethylamine (DEA) to your mobile phase is the most effective solution.[5] The DEA will preferentially interact with the active silanol sites, masking them from the sertraline molecules.
-
Mobile Phase pH (for RP): If using a buffered reversed-phase system, ensure the pH is well-controlled. For a basic analyte, operating at a pH 2-3 units below its pKa can ensure it is in a single ionic form, but for chiral separations, the use of amine additives is more common and effective.
2. Rule Out Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, asymmetric peaks.[11][14]
Experimental Protocol: Sample Dilution Test
-
Prepare a 1:10 and a 1:100 dilution of your current sample.
-
Inject the original sample, followed by the two diluted samples.
-
Observe the peak shape. If the asymmetry factor improves significantly with dilution, you are experiencing column overload. Reduce your sample concentration accordingly.
3. Check for Column Contamination or Voids
A contaminated column or a void at the column inlet can distort the sample band, causing tailing for all peaks.[14][15]
-
Column Washing: Consult the column manufacturer's guide for appropriate washing procedures. For many polysaccharide CSPs, flushing with a solvent like isopropanol or ethanol can remove contaminants.[11]
-
Inlet Frit Blockage: If all peaks in the chromatogram are distorted, the inlet frit may be partially blocked. Reversing the column (if permissible by the manufacturer) and flushing to waste can sometimes dislodge particulates.[14]
Q3: The resolution between my sertraline enantiomers is inconsistent between runs. What causes this variability?
A3: Irreproducible results in chiral chromatography often point to a lack of control over key experimental parameters.
1. Mobile Phase Preparation and Stability
-
Evaporation: In normal-phase mode, the more volatile component (e.g., n-hexane) can evaporate over time, changing the mobile phase ratio and affecting retention and selectivity.[16] Prepare fresh mobile phase daily and keep reservoirs capped.
-
Inadequate Mixing: Ensure the mobile phase components, especially the small percentage of additive, are thoroughly mixed.
2. Temperature Fluctuations
Chiral separations are highly sensitive to temperature changes.[17] A lack of a stable column thermostat can lead to significant shifts in retention times and resolution. Ensure your column compartment is maintaining a consistent temperature (e.g., ± 0.1°C).
3. Incomplete Column Equilibration
When changing mobile phases or after periods of inactivity, the column requires sufficient time to fully equilibrate.[16]
-
Protocol: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. Monitor the baseline until it is stable.
Data Summary: Published Chiral Separation Methods for Sertraline
The following table summarizes conditions from validated methods found in the literature, providing a starting point for method development and troubleshooting.
| Chiral Stationary Phase (CSP) | Mode | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Additive | Reference |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | RP | Acetonitrile:Water | 1.0 | 30 | 0.1% DEA | [1] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar | Methanol | 0.7 | 25 | 0.1% DEA | [5] |
| Dimethylated β-cyclodextrin | RP | Buffered Aqueous/Organic | - | - | - | [6] |
| Cellulose tris(3,5-dimethylphenyl carbamate) | NP | n-Hexane:2-Propanol | 1.0 | 5 | 0.15% DEA | [10] |
| Protein-based (Chiral AGP) | RP | Ammonium Phosphate Buffer:Isopropanol (80:20) | 1.0 | 25 | - | [18] |
Systematic Troubleshooting Logic
When encountering poor resolution, a logical, step-by-step approach is crucial for efficient problem-solving.
Caption: A systematic workflow for troubleshooting poor chiral separation.
By methodically addressing these potential issues, from the choice of stationary phase to the fine-tuning of mobile phase and temperature, researchers can overcome the challenges of poor resolution in the chiral separation of sertraline and ensure the accuracy and reliability of their analytical results.
References
-
Rosetti, V., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. National Institutes of Health. Available at: [Link]
-
Rao, R. N., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. PubMed. Available at: [Link]
-
Radhakrishnanand, P., et al. (2008). A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and. TSI Journals. Available at: [Link]
-
Singh, S., & Singh, P. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Determination and related substance test of sertraline hydrochloride by RP-HPLC with chiral mobile phase additive. ResearchGate. Available at: [Link]
-
Phenomenex. (2022). Chiral Separation of Sertraline Hydrochloride on LUX. Phenomenex. Available at: [Link]
-
National Institutes of Health. Sertraline. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of four stereoisomers of sertraline. ResearchGate. Available at: [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). A VALIDATED NORMAL PHASE CHIRAL LC METHOD FOR THE ENANTIOMERIC SEPARATION OF SERTRALINE AND ITS Cis- (1R, 4R) ENANTIOMER ON AMYLOSE BASED STATIONARY PHASE. Rasayan Journal of Chemistry. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
IUCr Journals. (1999). The absolute configuration of sertraline (Zoloft) hydrochloride. IUCr Journals. Available at: [Link]
-
Kaviani, R., et al. (2024). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III)... ResearchGate. Available at: [Link]
-
Santoro, M. I., et al. (2010). Development and Validation of a HPLC Method for the Determination of Sertraline and Three Non-Chiral Related Impurities. PubMed. Available at: [Link]
-
Merck Millipore. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Merck Millipore. Available at: [Link]
-
ResearchGate. (2025). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. ResearchGate. Available at: [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
DAICEL Chiral Application Search. (n.d.). U.S. Pharmacopeia method. DAICEL. Available at: [Link]
-
MavMatrix. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available at: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. Available at: [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2020). Stereospecific Determination of Sertraline and its Impurities in Bulk Drug Using Cyclodextrins as a Chiral Selector. Semantic Scholar. Available at: [Link]
-
Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. Available at: [Link]
-
Dighe, V., et al. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Fanali, S., et al. (2002). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
Sciforum. (2022). Development and Validation of RP-UHPLC Method for Determination of Sertraline in Bulk Drug and Dosage Form. Sciforum. Available at: [Link]
Sources
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. search.daicelchiral.com [search.daicelchiral.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 13. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing the Synthesis of (1R,4R)-Sertraline
Welcome to the technical support center for the synthesis of (1R,4R)-sertraline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical agent. The following troubleshooting guides and frequently asked questions are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
I. Overview of the Synthetic Pathway
The commercial synthesis of sertraline typically begins with the Friedel-Crafts acylation of 1-naphthol with 1,2-dichlorobenzene to produce 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone). This key intermediate is then condensed with methylamine to form the corresponding imine, which is subsequently reduced to a mixture of cis and trans diastereomers of racemic sertraline. The desired (1S,4S) and (1R,4R) cis isomers are then separated from the trans isomers. Finally, the racemic cis-sertraline is resolved using a chiral resolving agent, most commonly D-(-)-mandelic acid, to isolate the therapeutically active (1S,4S)-sertraline.[1] This guide will focus on troubleshooting and optimizing the critical steps of this pathway to improve the overall yield of the desired (1R,4R)-sertraline enantiomer's counterpart, the active (1S,4S)-sertraline.
Caption: Troubleshooting decision tree for key synthetic steps.
III. Experimental Protocols
Protocol 1: Improved Imine Formation using Molecular Sieves
-
To a solution of sertralone (1.0 eq) in an appropriate aprotic solvent (e.g., toluene), add activated 4Å molecular sieves.
-
Add a solution of methylamine (excess, e.g., 17 eq) in the same solvent. [2]3. Stir the reaction mixture at a predetermined optimal temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the molecular sieves and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude sertraline imine, which can be used in the next step without further purification.
Protocol 2: Diastereoselective Reduction using Raney Nickel
-
Suspend the crude sertraline imine (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel (ensure it is washed to a neutral pH). [3]3. Hydrogenate the suspension at atmospheric pressure and room temperature. [3]4. Monitor the hydrogen uptake and reaction progress by HPLC.
-
After completion, filter the catalyst through a pad of celite and wash with methanol.
-
Evaporate the solvent from the filtrate to obtain the crude racemic cis/trans-sertraline.
Protocol 3: Chiral Resolution with D-(-)-Mandelic Acid
-
Dissolve the crude racemic cis-sertraline (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol). [4]2. Add a solution of D-(-)-mandelic acid (~0.5 eq) in the same solvent.
-
Stir the solution at room temperature to induce precipitation of the (1S,4S)-sertraline mandelate salt.
-
If necessary, cool the mixture slowly to enhance precipitation.
-
Filter the precipitated salt and wash with a small amount of the cold solvent.
-
The desired (1R,4R)-sertraline remains in the mother liquor. To isolate it, the mandelic acid can be removed by basification and extraction, followed by precipitation of the free base or a suitable salt.
IV. References
-
He, Q., Rohani, S., Zhu, J., & Gomaa, H. (2012). Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study. Chirality, 24(2), 119-128. [Link]
-
He, Q., Rohani, S., Zhu, J., & Gomaa, H. (2012). Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. Chirality, 24(2), 119-28. [Link]
-
Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing sertraline. Google Patents.
-
Cipla Ltd. (2006). Process for the preparation of sertraline hydrochloride form ii. Google Patents.
-
Wang, Y., et al. (2001). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 3(22), 3531-3533. [Link]
-
Zentiva, A.S. (2003). Process for the manufacture of sertraline. Google Patents.
-
Vukics, K., Fodor, T., & Lévai, S. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 40-42. [Link]
-
Bondre, N., et al. (2016). Synthesis, characterization and identification of sertraline hydrochloride related impurities. International Journal of Pharmaceutical Sciences and Research, 7(11), 4474-4479.
-
Teva Pharmaceutical Industries Ltd. (2007). Recycling process for preparing sertraline. Justia Patents. [Link]
-
Teva Pharmaceutical Industries Ltd. (2008). Processes for preparing sertraline. Google Patents.
-
Henneveld, J. S., et al. (2020). A Rapid and Facile Method of Accessing 4-Phenyl-β-keto-α-tetralones. Chemistry – A European Journal, 26(62), 14131-14135.
-
Teva Pharmaceutical Industries Ltd. (2005). Novel polymorphs of sertraline hydrochloride and compositions containing them, new process for the preparation of polymorphs and amorphous forms of sertraline hydrochloride. Google Patents.
-
Sun Pharmaceutical Industries Ltd. (2003). Process for converting stereoisomers of sertraline into sertraline. Google Patents.
-
Singh, A., & Singh, M. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6865-6893. [Link]
-
D'Acquarica, I., et al. (2019). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-533. [Link]
-
Vukics, K., Fodor, T., & Lévai, S. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 40-42. [Link]
-
Teva Pharmaceutical Industries Ltd. (2007). Process for preparation of sertraline hydrochloride form I. Google Patents.
-
Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone. Google Patents.
-
Hetero Drugs Limited. (2007). Novel processes for preparing sertraline hydrochloride crystalline forms. Google Patents.
-
Schwartz, E., et al. (2004). SERTRALINE HYDROCHLORIDE POLYMORPHS. Paper Digest. [Link]
-
Bondre, N., et al. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Journal of Analytical & Bioanalytical Techniques, 7(6).
-
SynZeal. Sertraline Impurities. [Link]
-
UOP LLC. (2002). Process for preparation of pharmaceutically desired sertraline and sertraline analogs. Google Patents.
-
Contente, M. L., et al. (2019). Chemoenzymatic Synthesis of Sertraline. ChemCatChem, 11(22), 5539-5542.
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Development of the Commercial Process for Zoloft/Sertraline. Angewandte Chemie International Edition, 53(5), 1238-1243.
-
Vukics, K., Fodor, T., & Lévai, S. (2002). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. ChemInform, 33(25).
-
Vukics, K., Fodor, T., & Lévai, S. (2002). Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
-
Pharmaffiliates. Sertraline-impurities. [Link]
-
Romero, E., & Gotor-Fernández, V. (2021). IRED-mediated imine reduction for the synthesis of Sertraline 39. ResearchGate.
-
Stack Exchange. (2022). Help with first step of sertraline synthesis. Chemistry Stack Exchange. [Link]
-
Quallich, G. J., & Woodall, T. M. (1998). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. ResearchGate.
-
Wang, Y., et al. (2001). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. PDF Free Download.
Sources
- 1. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sertraline Isomers
Welcome to the technical support center for the chromatographic analysis of sertraline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing, during the HPLC analysis of sertraline and its isomers. As a basic compound, sertraline is prone to strong interactions with stationary phases, which can lead to poor peak shape and compromise the accuracy and resolution of your analysis. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you achieve symmetric, well-resolved peaks.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my sertraline isomers. What are the most likely causes?
Peak tailing in the HPLC analysis of sertraline, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Sertraline has a pKa of approximately 9.48, meaning it is protonated and carries a positive charge in typical reversed-phase mobile phases with a pH below this value.[3] This positively charged amine group can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4]
These silanol groups can become deprotonated and negatively charged at pH levels above 3, leading to strong ionic interactions with the protonated sertraline molecules.[5] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a "tail" on the peak.[1]
Other potential causes for peak tailing that should be considered include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]
-
Extra-Column Volume: Excessive tubing length or diameter, or a large detector flow cell can cause band broadening and peak tailing.[7]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to distorted peaks for all analytes.[8]
Q2: How does the mobile phase pH affect the peak shape of sertraline?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like sertraline. The key is to control the ionization state of both the analyte and the stationary phase to minimize undesirable secondary interactions.
As sertraline is a basic compound with a pKa of ~9.48, its charge is highly dependent on the mobile phase pH.[3] Similarly, the silica surface of the column has silanol groups that can ionize. The interplay between these is crucial:
-
At mid-range pH (e.g., pH 4-7): Sertraline is protonated (positively charged), and a significant portion of the silanol groups are deprotonated (negatively charged). This charge difference leads to strong ionic interactions, which are a primary cause of peak tailing.[5]
-
At low pH (e.g., pH ≤ 3): By lowering the pH well below the pKa of the silanol groups (typically around 3.5-4.5), they become fully protonated and neutral.[2][9] This suppresses the ionic interaction with the positively charged sertraline, leading to a more symmetric peak shape based primarily on hydrophobic interactions.[2]
-
At high pH (e.g., pH > 8): While this would neutralize the sertraline molecule, it would lead to the rapid dissolution of the silica-based stationary phase, causing irreversible column damage.[10] Therefore, this is generally not a viable strategy for standard silica columns.
The following diagram illustrates the effect of mobile phase pH on the interaction between sertraline and the stationary phase.
Caption: Effect of mobile phase pH on sertraline-silanol interactions.
Q3: I've tried lowering the pH, but I still see some tailing. What else can I do with my mobile phase?
If adjusting the pH alone is insufficient, mobile phase additives can be highly effective in further reducing peak tailing. These additives work by competing with the analyte for interaction with the residual silanol groups or by other mechanisms that improve peak shape.
-
Amine Modifiers (e.g., Triethylamine - TEA, Diethylamine - DEA): These are basic compounds that are added to the mobile phase in small concentrations (typically 0.1-0.2% v/v).[11] Being bases themselves, they interact with the acidic silanol groups on the stationary phase, effectively "masking" them from the sertraline molecules.[1][4][12] This significantly reduces the secondary ionic interactions that cause tailing.
-
Inorganic Salt Buffers: Increasing the ionic strength of the mobile phase with a buffer salt (e.g., potassium phosphate, sodium perchlorate) can also improve peak shape.[13] The salt ions in the mobile phase can shield the charged silanol groups, reducing their interaction with the protonated sertraline. This is often referred to as a "chaotropic effect," which disrupts the solvation of the analyte and can lead to improved peak symmetry.[13][14]
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Amine Modifier | Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Competitively binds to active silanol sites, masking them from the analyte.[1][12] |
| Inorganic Salt | Potassium Phosphate | 10 - 50 mM | Increases ionic strength, shielding silanol charges and reducing secondary interactions.[13] |
| Acid Modifier | Formic Acid/Acetic Acid | 0.1% (v/v) | Ensures low mobile phase pH to keep silanol groups protonated and neutral.[2] |
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with sertraline isomers, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for peak tailing in sertraline analysis.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH. For example, if your current mobile phase is acetonitrile:water (50:50), prepare buffered aqueous phases at pH 4.0, 3.5, 3.0, and 2.5 using a suitable buffer like phosphate or formate.
-
Equilibrate the column with each mobile phase for at least 10-15 column volumes.
-
Inject your sertraline standard and observe the peak shape.
-
Compare the tailing factor for each pH. A significant improvement should be observed as the pH is lowered towards 2.5.
Protocol 2: Evaluation of Mobile Phase Additives
-
Start with the optimized low-pH mobile phase from Protocol 1 (e.g., pH 2.8).
-
Prepare two additional mobile phases:
-
Mobile Phase A: Add 0.1% (v/v) of triethylamine (TEA) to your optimized mobile phase.
-
Mobile Phase B: Increase the buffer concentration (e.g., from 10mM to 25mM phosphate).
-
-
Equilibrate the column and inject the standard for each mobile phase.
-
Analyze the chromatograms to determine which additive provides the best peak symmetry.
Advanced Considerations for Chiral Separations
The separation of sertraline's stereoisomers presents an additional layer of complexity. Chiral stationary phases (CSPs) are required, and the interactions governing chiral recognition can also be affected by the factors that cause peak tailing.
Q4: I am using a chiral column for sertraline isomer analysis and see peak tailing. Are there special considerations?
Yes, in addition to the silanol interactions, other factors can contribute to peak tailing on chiral columns:
-
Overloading the Chiral Selector: Chiral stationary phases have a finite number of chiral recognition sites. Overloading the column with too much sample can saturate these sites, leading to a loss of enantioselectivity and peak tailing.[15] This can occur at lower concentrations than on standard achiral columns.
-
Temperature Effects: Temperature can have a more pronounced effect on chiral separations.[16][17] Lower temperatures often improve chiral resolution but can sometimes lead to broader peaks. It is important to optimize the column temperature for both resolution and peak shape.
-
Mobile Phase Composition: The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives is critical for chiral separations. For sertraline, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and cyclodextrin-based CSPs are commonly used.[17][18] The mobile phase composition will vary depending on the specific CSP.
Example Chiral HPLC Methods for Sertraline:
| Column | Mobile Phase | Flow Rate | Temperature | Reference |
| Chiralpak IG-3 (amylose-based) | Acetonitrile:Water:DEA (75:25:0.1 v/v/v) | 1.0 mL/min | 30 °C | [18] |
| CYCLOBOND I 2000 DM (cyclodextrin-based) | Varies based on buffer, pH, and organic modifier | Optimized | Optimized | [17] |
| Lux Amylose-1 | Per Ph. Eur. Monograph 1705 | - | - | [19] |
This technical guide provides a comprehensive framework for understanding and resolving peak tailing issues in the HPLC analysis of sertraline and its isomers. By systematically addressing potential instrumental, chemical, and method-related causes, you can significantly improve the quality and reliability of your chromatographic data.
References
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). PubMed. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. (n.d.). National Institutes of Health. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. (n.d.). PubMed Central. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Development and validation of RP-HPLC method for quantification of sertraline in nanofiber formulation. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Chiral Separations 3: Overloading and Tailing. (2021, September 12). Restek. [Link]
-
Reasons for Peak Tailing of HPLC Column. (n.d.). Hawach. [Link]
-
Stability-Indicating RP-HPLC Method Validation of Sertraline Hydrochloride and its Related Substances in Tablets. (n.d.). Journal of Pharmaceutical Research. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. [Link]
-
Chiral Separation of Sertraline Hydrochloride on LUX. (2022, May 20). Phenomenex. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Chemical structures and physical properties of sertraline and... (n.d.). ResearchGate. [Link]
-
Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. (n.d.). Semantic Scholar. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
-
Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. (2009, October 15). PubMed. [Link]
-
Full article: Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. (n.d.). Taylor & Francis Online. [Link]
-
Sertraline Hydrochloride Tablets. (2011, November 1). USP-NF. [Link]
-
Sertraline. (n.d.). [Link]
-
Sertraline Tablets. (2011, June 1). USP-NF. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). alwsci. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Showing Compound Sertraline (FDB023583). (n.d.). FooDB. [Link]
-
Sertraline | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Sertraline Hydrochloride. (2011, November 28). [Link]
-
Sertraline hydrochloride assay by high performance liquid chromatography and nonaqueous titrimetry. (n.d.). ResearchGate. [Link]
-
RP-HPLC Method For The Determination Of Sertraline Hydrochloride In Bulk And In Pharmaceutical Dosage Forms. (2006, December 21). TSI Journals. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PubMed Central. [Link]
-
visible-spectrophotometric-and-hplc-methods-for-the-estimation-of-sertraline-hydrochloride-from-tablet-formulations.pdf. (n.d.). [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Sertraline [drugfuture.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rjptonline.org [rjptonline.org]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. jopcr.com [jopcr.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Mobile Phase for Sertraline Enantiomer Separation
Welcome to the technical support center for the chiral separation of sertraline. As a selective serotonin reuptake inhibitor (SSRI), the stereoisomeric purity of sertralin is critical, with the (1S,4S) enantiomer being the therapeutically active form. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of the mobile phase for the successful enantiomeric separation of sertraline.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I am not seeing any separation between the sertraline enantiomers. What are the primary mobile phase parameters I should investigate?
Answer:
Achieving chiral recognition is the first and most critical step. If you observe co-elution, consider the following mobile phase adjustments, starting with the most impactful:
-
Choice of Organic Modifier: The type of alcohol used as a modifier in both normal-phase (NP) and supercritical fluid chromatography (SFC) can profoundly impact chiral recognition. The size, polarity, and hydrogen bonding capability of the alcohol interact differently with the chiral stationary phase (CSP).
-
Actionable Insight: If using isopropanol (IPA) with a polysaccharide-based column (e.g., Chiralpak® series) yields no separation, switch to a smaller alcohol like ethanol or methanol. These smaller alcohols can access different interaction sites within the chiral selector's structure, potentially inducing the necessary enantioselectivity.
-
-
Presence of a Basic Additive: Sertraline is a basic compound. Unwanted interactions between the basic analyte and residual acidic silanol groups on the silica support of the CSP can lead to poor peak shape and a lack of resolution.
-
Actionable Insight: Incorporate a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, into your mobile phase. A typical starting concentration is 0.1% (v/v). This additive will compete for the active sites on the stationary phase, ensuring that the sertraline molecules are in their free base form and interact primarily with the chiral selector.
-
-
Mobile Phase Mode (HPLC): The separation mechanism differs significantly between normal-phase, reversed-phase (RP), and polar organic modes.
-
Actionable Insight: If you are struggling in normal-phase (e.g., hexane/alcohol), consider switching to a reversed-phase method. A mobile phase of acetonitrile and water with a basic additive on an appropriate reversed-phase CSP has been shown to be effective. This change fundamentally alters the interactions driving the separation.
-
Question 2: I have some separation, but the resolution between the enantiomer peaks is poor (Rs < 1.5). How can I improve it?
Answer:
Once you have initial selectivity, optimization is key. Poor resolution can often be enhanced by fine-tuning the mobile phase composition and other chromatographic parameters.
-
Adjusting Modifier Percentage:
-
In Normal-Phase HPLC/SFC: The concentration of the alcohol modifier directly influences retention and selectivity. Generally, a lower alcohol concentration increases retention time, allowing for more interaction with the CSP and potentially improving resolution.
-
Actionable Insight: If you are using a hexane/IPA (90:10) mixture, try systematically decreasing the IPA content to 95:5 or even 98:2. Monitor the resolution and retention time. Be aware that analysis time will increase.
-
-
Changing the Alcohol Modifier: Even with some separation, switching the alcohol can still have a significant impact on resolution. The interactions are complex, and a different alcohol might provide a more optimal steric and polar environment for discrimination.
-
Flow Rate Optimization: In chromatography, there is an optimal flow rate for achieving the best efficiency (plate count). Deviating significantly from this can compromise resolution.
-
Actionable Insight: For a standard 4.6 mm I.D. column, a typical flow rate is 1.0 mL/min. If your resolution is marginal, try decreasing the flow rate to 0.8 mL/min or 0.6 mL/min. This can lead to sharper peaks and better separation, though at the cost of longer run times.
-
-
Temperature Control: Column temperature affects the thermodynamics of the chiral recognition process.
-
Actionable Insight: Systematically evaluate the effect of temperature. Start at ambient temperature (e.g., 25 °C) and then analyze at slightly higher (e.g., 30 °C) and lower temperatures. In some cases, lower temperatures can enhance enantioselectivity.
-
Question 3: My sertraline peaks are tailing or showing poor symmetry. What is the cause and how can I fix it with the mobile phase?
Answer:
Peak tailing for a basic compound like sertraline is almost always due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Insufficient Basic Additive: As mentioned, sertraline can interact with acidic silanols on the silica support. This is a common cause of peak tailing.
-
Actionable Insight: Ensure you have an appropriate basic additive like DEA in your mobile phase. If you are already using one, you might need to slightly increase its concentration (e.g., from 0.1% to 0.2%). This helps to effectively mask the silanols.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and tailing.
-
Actionable Insight: Ideally, dissolve your sertraline standard and samples in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
pH of the Mobile Phase (Reversed-Phase): In reversed-phase mode, the pH of the aqueous component of the mobile phase is critical for controlling the ionization state of the analyte.
-
Actionable Insight: For sertraline, maintaining a pH that keeps it in a consistent, non-ionized, or singly ionized state is crucial. Using a buffer can help maintain a stable pH. However, simpler mobile phases consisting of acetonitrile, water, and DEA have been shown to provide good peak shape without buffers.
-
Frequently Asked Questions (FAQs)
Q: Which chiral stationary phase (CSP) is best for sertraline?
A: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely successful for sertraline enantiomer separation. Columns such as Chiralpak® AD-H, Chiralpak® IA, and Chiralpak® IG-3 have been extensively reported to provide excellent selectivity under both normal-phase and reversed-phase conditions. Cyclodextrin-based columns like CYCLOBOND I 2000 DM have also demonstrated effectiveness in reversed-phase mode.
Q: Can I use Supercritical Fluid Chromatography (SFC) for sertraline enantiomer separation?
A: Yes, SFC is an excellent alternative to HPLC for chiral separations. It often provides faster analysis times and is considered a "greener" technique due to its use of supercritical CO2 as the main mobile phase component. The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol). A basic additive is also usually required to ensure good peak shape for sertraline.
Q: What is the role of an acidic additive like trifluoroacetic acid (TFA) or formic acid? Should I use one for sertraline?
A: For a basic analyte like sertraline, an acidic additive is generally not recommended as it can lead to the formation of ion pairs, which might complicate the separation or worsen peak shape. A basic additive is the standard choice to prevent interactions with silanol groups and ensure the analyte is in its free base form. Acidic additives are typically used for acidic analytes.
Q: How does water content in a reversed-phase mobile phase affect the separation?
A: In a reversed-phase system, increasing the water content generally increases the retention time of the analytes. This can lead to better interaction with the CSP and improved resolution, up to a certain point. One study showed that increasing the water content in an acetonitrile-water-DEA mobile phase from 10% to 25% significantly improved the baseline separation of sertraline and its related chiral impurities on a Chiralpak IG-3 column.
Experimental Protocols & Data
Protocol 1: Normal-Phase HPLC Method Development
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Initial Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Optimization Steps:
-
If resolution is poor, decrease the isopropanol percentage to 10%, then 5%.
-
If peaks tail, ensure the DEA is fresh and at the correct concentration.
-
If no separation is observed, switch the alcohol modifier from isopropanol to ethanol.
-
Protocol 2: Reversed-Phase HPLC Method Development
-
Column: Chiralpak® IG-3 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase: Acetonitrile / Water / Diethylamine (DEA) (75:25:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 215 nm
-
Optimization Steps:
-
Adjust the acetonitrile/water ratio to fine-tune retention and resolution. Increasing water content will increase retention.
-
Varying the temperature between 25 °C and 30 °C can optimize the analysis time and resolution.
-
Data Summary: Effect of Mobile Phase Composition
| Chromatographic Mode | Stationary Phase | Mobile Phase Composition (v/v/v) | Key Observation | Reference |
| Normal-Phase HPLC | Chiralpak AD-H | n-Hexane / IPA / Ethanol / DEA (850:100:50:0.1) | Good resolution between cis-(1R, 4R) enantiomer and Sertraline. | |
| Reversed-Phase HPLC | Chiralpak IG-3 | Acetonitrile / Water / DEA (75:25:0.1) | Baseline separation of sertraline enantiomers and related impurities in under 15 minutes. | |
| Reversed-Phase HPLC | Chiral AGP | Ammonium Phosphate Buffer / Isopropanol (80:20) | Successful separation of the 1R4R cis enantiomer. | |
| Polar Organic Mode | Chiralpak-IA | Methanol / DEA (99.9:0.1) | Good separation with a short elution time. |
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Poor Resolution
Caption: Logic diagram for selecting the correct mobile phase additive type based on analyte properties.
References
- Rosetti, V., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical Analysis, 10(6).
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Reddy, P. R., et al. (2011). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry.
- Jadhav, S. B., et al. (2015). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology.
-
Rao, R. N., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. PubMed. Available at: [Link]
-
Lucangioli, S. E., et al. (2000). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. PubMed. Available at: [Link]
- Radhakrishnanand, P., et al. (2008). A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and. TSI Journals.
- Bhushan, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Rosetti, V., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Siddiqui, M. R., et al. (2010). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Determination and related substance test of sertraline hydrochloride by RP-HPLC with chiral mobile phase additive. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2011). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Available at: [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. Available at: [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. Available at: [Link]
-
ResearchGate. (n.d.). HPLC determination of sertraline in bulk drug, tablets and capsules using hydroxypropyl-β-cyclodextrin as mobile phase additive. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. ResearchGate. Available at: [Link]
- Le, T. H. Y., et al. (2022).
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for drug development professionals engaged in the synthesis of Sertraline. The stereospecific synthesis of the active pharmaceutical ingredient (API), (1S,4S)-Sertraline, is a well-established process, yet one that presents significant challenges in controlling process-related impurities. Achieving the stringent purity levels required by regulatory bodies necessitates a deep, mechanistic understanding of how and why these impurities form, coupled with robust analytical and purification strategies.
This guide is structured not as a rigid protocol but as a dynamic troubleshooting resource. We will delve into the causality behind common impurity-related issues and provide field-proven, self-validating methodologies to overcome them. Our focus is on empowering you, the researcher, to not only identify and solve problems but to proactively prevent them.
Section 1: The Impurity Landscape in Sertraline Synthesis
The control of impurities in any API is governed by international guidelines, primarily the ICH Q3A(R2), which sets thresholds for reporting, identification, and toxicological qualification.[1][2][3] For Sertraline, with its two stereogenic centers, the impurity profile is dominated by stereoisomers but also includes process intermediates and potentially genotoxic compounds.[4][5]
The core synthesis typically involves the condensation of sertralone with monomethylamine to form an intermediate imine, which is then stereoselectively reduced to yield the desired cis-(1S,4S) isomer.[6][7] Impurities can be introduced or formed at each stage.
Table 1: Common Process-Related Impurities in (1S,4S)-Sertraline Synthesis
| Impurity Name/Class | Typical Origin | Recommended Control Strategy |
| (1R,4R)-Sertraline (Enantiomer) | Incomplete chiral resolution of the racemic cis-mixture.[8][9] | Diastereomeric salt crystallization with a chiral resolving agent. |
| trans-Sertraline Isomers ((1S,4R) & (1R,4S)) | Poor stereoselectivity during the reduction of the imine intermediate.[5][10] | Optimization of reduction conditions (catalyst, solvent, temperature). |
| Sertralone | Incomplete condensation with methylamine or carry-over.[6] | In-process control (IPC) monitoring; ensure reaction completion. |
| 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | Dehydration of an intermediate alcohol by-product.[11] | Control of temperature and acidic conditions post-reduction. |
| N-Nitroso-Sertraline (Genotoxic) | Reaction of Sertraline (a secondary amine) with residual nitrosating agents.[12][13] | Risk assessment, control of raw materials, potential use of scavengers. |
| Starting Materials (e.g., 1-Naphthol) | Carry-over from early synthesis steps of key intermediates.[14][15] | Stringent testing and qualification of starting materials and intermediates. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, high-frequency challenges encountered during process development and scale-up.
Q1: My final product contains high levels of the (1R,4R)-enantiomer. How can I improve the chiral resolution step?
Expert Analysis: This is the most critical purity challenge. Since enantiomers possess identical physical properties, they cannot be separated by standard crystallization. The solution lies in converting them into diastereomers, which have different solubilities. The industry-standard method is fractional crystallization using an enantiopure resolving agent, such as (R)-(-)-mandelic acid.[9] The success of this step is entirely dependent on exploiting the solubility difference between the two diastereomeric salts formed. The (1S,4S)-Sertraline•(R)-mandelate salt is designed to be significantly less soluble in the chosen solvent system than the (1R,4R)-Sertraline•(R)-mandelate salt, allowing it to crystallize selectively.[9]
Troubleshooting Protocol: Optimizing Diastereomeric Salt Crystallization
-
Solvent Selection is Critical: The choice of solvent (often an alcohol like ethanol or methanol) is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Prepare the Salt Solution: Dissolve the racemic cis-Sertraline free base in the chosen solvent (e.g., absolute ethanol). Heat gently (e.g., to 60-70°C) to ensure complete dissolution.
-
Add the Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of (R)-(-)-mandelic acid. Adding a full equivalent can trap the more soluble diastereomer, reducing yield and purity.
-
Controlled Cooling (The Crystallization Window): This is the most crucial step.
-
Cool the solution slowly (e.g., over 2-4 hours) to a supersaturation temperature (e.g., 45-50°C).
-
Optionally, seed the solution with a few crystals of pure (1S,4S)-Sertraline•(R)-mandelate to encourage selective nucleation.
-
Hold at this temperature for a period (e.g., 1-2 hours) to allow for crystal growth.
-
Continue slow cooling to ambient temperature or below (e.g., 0-5°C) to maximize the yield of the desired, less-soluble salt.
-
-
Isolation and Purity Check:
-
Filter the resulting crystals and wash with a small amount of cold solvent.
-
Dry the crystals (the "cake").
-
Liberate the free base from the salt and analyze its enantiomeric purity via a validated chiral HPLC method. The mother liquor will be enriched in the (1R,4R)-enantiomer.
-
Self-Validation: A successful protocol will show a significant enrichment of the (1S,4S)-isomer in the solid cake (typically >99.5%) and a corresponding enrichment of the (1R,4R)-isomer in the mother liquor when analyzed by chiral HPLC.
Q2: I'm observing significant levels (>0.5%) of trans-diastereomers. What is causing this and how can I fix it?
Expert Analysis: The formation of trans-isomers is a direct result of poor stereocontrol during the reduction of the planar sertraline imine intermediate. The goal is to selectively hydrogenate the imine from the face that leads to the cis product. This is typically achieved via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) where the bulky dichlorophenyl group on the tetralone ring sterically hinders the approach to one face of the catalyst surface, favoring the formation of the cis product.
Troubleshooting Protocol: Enhancing Stereoselectivity of Imine Reduction
-
Catalyst Choice and Loading:
-
5% or 10% Pd/C is standard. Ensure the catalyst is from a reputable supplier and is not poisoned.
-
Catalyst loading is critical. Too little may lead to incomplete reaction, while too much can sometimes decrease selectivity. Start with a loading of 1-5% w/w relative to the imine.
-
-
Solvent System: The solvent can influence the conformation of the substrate on the catalyst surface. Alkanol solvents like ethanol or methanol are common.[6] Ensure the solvent is dry, as water can affect catalyst activity.
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but may negatively impact selectivity. A pressure of 50-100 psi is a typical starting point. Experiment within a controlled range to find the optimum.
-
Temperature Control: Perform the reduction at a low to ambient temperature (e.g., 20-40°C). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired trans-isomer.
-
Reaction Monitoring: Track the disappearance of the imine and the formation of the cis/trans isomers using HPLC or GC. The cis/trans ratio should remain constant after the imine is consumed. If the ratio changes over time, it may indicate isomerization, which can be mitigated by stopping the reaction promptly upon completion.
Q3: How should I approach the control of the potentially genotoxic impurity N-Nitroso-Sertraline?
Expert Analysis: The control of nitrosamine impurities is a major regulatory focus. N-Nitroso-Sertraline is a Nitrosamine Drug Substance-Related Impurity (NDSRI) formed from the reaction of sertraline (a secondary amine) with a nitrosating agent (e.g., nitrous acid, which can form in situ from residual nitrites).[13] Given its potential carcinogenicity, its control limit is extremely low (e.g., 100 ng/day).[13] Control is not about removal; it is about preventing its formation through a comprehensive risk-based strategy as outlined in ICH M7.[16]
Workflow: Risk Assessment and Mitigation for N-Nitroso-Sertraline
-
Risk Identification:
-
Source of Amine: The API itself, Sertraline, is a secondary amine and therefore at risk.
-
Source of Nitrites: Scrutinize all raw materials, reagents, and solvents for nitrite contamination. Pay close attention to recovered solvents and excipients used in formulation.
-
-
Risk Assessment:
-
Evaluate the reaction conditions. Are acidic conditions present along with a potential source of nitrites?
-
Conduct a spike-and-purge study: intentionally add a known amount of nitrite to the process and measure the amount of N-Nitroso-Sertraline formed to understand the conversion potential.
-
-
Risk Mitigation:
-
Control Raw Materials: Implement stringent specifications and testing for nitrites in all incoming materials.
-
Process Optimization: Adjust process parameters to avoid conditions conducive to nitrosation. For example, operate under neutral or basic pH where possible, as nitrosation is often acid-catalyzed.
-
Introduce Scavengers: Consider adding a scavenger like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to the process. These compounds react with nitrosating agents faster than the secondary amine, preventing the formation of the nitrosamine.
-
-
Analytical Testing:
References
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Quantification of Genotoxic Impurities in Key Starting Material of Sertraline Hydrochloride by Simple and Sensitive Liquid Chromatography Technique. ResearchGate. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]
-
Quantification of Genotoxic Impurities in Key Starting Material of Sertraline Hydrochloride by Simple and Sensitive Liquid Chromatography Technique. Ingenta Connect. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. Semantic Scholar. [Link]
-
Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. [Link]
-
Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Determination of N-nitroso sertraline in sertraline preparations with LC-MS. Swissmedic. [Link]
-
Key Intermediates in the Synthesis of Sertraline. ACS Publications. [Link]
-
(1R,4R)-Sertraline 4-Chlorophenyl Impurity HCl. SynZeal. [Link]
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. National Institutes of Health (NIH). [Link]
-
Sertraline Impurities. SynZeal. [Link]
-
A validated stability-indicating chiral liquid chromatographic method for the quantification of sertraline hydrochloride enantiomer. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. ResearchGate. [Link]
-
Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. ResearchGate. [Link]
-
Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
- Process for preparing sertraline intermediates.
-
Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. PubMed. [Link]
-
Stereospecific Determination of Sertraline and its Impurities in Bulk Drug Using Cyclodextrins as a Chiral Selector. Semantic Scholar. [Link]
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI. [Link]
- Process for converting stereoisomers of sertraline into sertraline.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 3. bfarm.de [bfarm.de]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. edqm.eu [edqm.eu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Genotoxic Impurities in Key Starting Material o...: Ingenta Connect [ingentaconnect.com]
- 16. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting Matrix Effects in Bioanalytical Assays for (1R,4R)-Sertraline
Prepared by: Senior Application Scientist, Bioanalytical Support Division
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding matrix effects in the bioanalysis of (1R,4R)-sertraline. The content is designed for drug development professionals and scientists familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles. Our focus is on providing causal explanations and robust, field-proven solutions to ensure the accuracy and reliability of your analytical data.
Section 1: Understanding the Core Problem
Q1: What are matrix effects in LC-MS/MS bioanalysis, and why are they a particular concern for quantifying (1R,4R)-sertraline?
Answer:
Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample matrix (e.g., plasma, serum, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[2][3]
For (1R,4R)-sertraline , this issue is magnified for two key reasons:
-
Stereoisomer Specificity: (1R,4R)-sertraline is the enantiomer of the therapeutically active (1S,4S)-sertraline and is considered a stereoisomeric impurity.[4] Regulatory bodies require precise quantification of such isomers. Chiral chromatography, often necessary to separate these compounds, can have longer run times or use specific mobile phases that may increase the chance of co-elution with matrix components.
-
Low Concentration Levels: As an impurity or a metabolite, (1R,4R)-sertraline concentrations are often significantly lower than the parent drug. Matrix effects, especially ion suppression, can push the observed signal below the reliable limit of quantification (LOQ), making accurate measurement impossible.
The core mechanism involves competition in the mass spectrometer's ion source. When a high concentration of a matrix component (like a phospholipid) elutes at the same time as (1R,4R)-sertraline, it can compete for the available charge during the electrospray ionization (ESI) process or disrupt the formation of gas-phase ions, ultimately suppressing the analyte's signal.
Caption: Mechanism of Matrix Effect in the MS Ion Source.
Q2: What are the most common sources of matrix effects in processed plasma or serum samples?
Answer:
The primary culprits behind matrix effects in plasma/serum are endogenous components that remain after initial sample cleanup. These include:
-
Phospholipids: These are the most notorious source of ion suppression in ESI positive mode. They are abundant in cell membranes and often co-extract with analytes of interest, especially in simpler sample preparation methods like protein precipitation.
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ion source, altering instrument performance and suppressing the analyte signal.
-
Endogenous Metabolites: Compounds like amino acids, peptides, and bile acids can co-elute and interfere with ionization.[1]
-
Proteins: While most sample preparation aims to remove proteins, residual amounts can still cause issues.
Exogenous sources, or those introduced during sample collection and processing, can also contribute significantly.[5] These include anticoagulants (e.g., heparin), stabilizers, and even compounds leaching from plasticware.[1][5]
Q3: How do regulatory agencies like the FDA and EMA define and regulate the assessment of matrix effects?
Answer:
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[6][7][8] Their guidelines are harmonized under the International Council for Harmonisation (ICH) M10 guideline.[7]
The core requirement is to demonstrate that the accuracy and precision of the assay are not impacted by the variability of the biological matrix from different individuals or lots.[6][9]
The validation experiment involves:
-
Source Comparison: Using at least six different lots/sources of the biological matrix (e.g., plasma from six different donors).[9]
-
QC Sample Preparation: Preparing low and high-quality control (QC) samples from each of these individual matrix lots.
-
Acceptance Criteria: For each lot, the mean accuracy of the QCs must be within ±15% of the nominal value, and the precision (Coefficient of Variation, %CV) should not exceed 15%.[9]
This ensures the method is robust and reliable when applied to a diverse population in clinical or preclinical studies.[6][10]
Section 2: Identifying and Quantifying Matrix Effects
Q4: My method development is in the early stages. How can I quickly and qualitatively check for potential matrix effects?
Answer:
The post-column infusion experiment is the ideal qualitative technique for this purpose.[3] It allows you to visualize the regions of a chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of (1R,4R)-sertraline at a constant flow rate into the LC eluent stream after the analytical column, using a T-junction. This creates a stable baseline signal at the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample with no analyte).
-
Analysis: Monitor the signal of the infused sertraline.
-
Signal Dip: A sharp drop in the baseline indicates a region of ion suppression where matrix components are eluting.
-
Signal Rise: A rise in the baseline indicates ion enhancement.
-
Caption: Workflow for a Post-Column Infusion Experiment.
Q5: What is the standard quantitative method for evaluating matrix effects to satisfy regulatory requirements?
Answer:
The quantitative assessment is performed using a post-extraction spike experiment, which calculates the "Matrix Factor" (MF).[11] This approach directly compares the analyte response in the presence and absence of matrix components.
Experimental Protocol: Quantitative Matrix Factor Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.
-
Set C (Pre-Spike/Standard QC): Analyte and IS are spiked into the biological matrix before extraction (this set is used to evaluate recovery, not the matrix factor itself).
-
-
Calculate the Matrix Factor (MF): The MF is the ratio of the peak response in the presence of matrix (Set B) to the peak response in a neat solution (Set A). This should be done for both the analyte and the IS.
-
MF_analyte = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
MF_IS = (Peak Response of IS in Set B) / (Peak Response of IS in Set A)
-
-
Calculate the IS-Normalized Matrix Factor: To assess if the IS adequately compensates for variability, the IS-normalized MF is calculated:
-
IS-Normalized MF = MF_analyte / MF_IS
-
-
Interpretation & Acceptance Criteria (per ICH M10):
-
The experiment is run using at least 6 different lots of matrix.
-
The coefficient of variation (%CV) of the IS-normalized MF across all lots should be ≤15%.
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Optimizing temperature for sertraline isomer separation by HPLC
Technical Support Center: Sertraline Isomer Separation by HPLC
A Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for optimizing the HPLC separation of sertraline isomers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the underlying principles and troubleshooting logic essential for robust method development. This resource is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the lab.
Part 1: The Fundamentals of Temperature in Chiral HPLC
This section covers the core principles governing the role of temperature in the chromatographic separation of chiral molecules like sertraline.
Q1: Why is temperature a critical parameter in the HPLC separation of sertraline isomers?
Temperature is one of the most influential factors in chiral chromatography because it directly affects the thermodynamics and kinetics of the interactions between the sertraline enantiomers and the chiral stationary phase (CSP). Sertraline has two stereogenic centers, resulting in four stereoisomers. Only the (1S, 4S) form is clinically active, making the precise separation and quantification of all isomers a regulatory necessity.[1]
The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes is temperature-dependent.
-
Thermodynamic Control: Temperature modulates the equilibrium constant of the binding interaction. Chiral recognition is governed by differences in the change in enthalpy (ΔH°) and entropy (ΔS°) upon binding for each enantiomer.[2][3] By adjusting the temperature, you can influence the selectivity (α) of the separation, which is a measure of the differential affinity.
-
Kinetic Control: Temperature affects the rate of mass transfer and the kinetics of association and dissociation between the sertraline isomers and the CSP. Lower temperatures can slow these kinetics, sometimes leading to broader peaks, while higher temperatures increase diffusion rates, often resulting in sharper, more efficient peaks.
-
Mobile Phase Properties: Temperature also alters the physical properties of the mobile phase, primarily its viscosity. A decrease in viscosity at higher temperatures leads to lower backpressure and can improve column efficiency.
Therefore, temperature is not just a variable to be set; it is a powerful tool for optimizing the delicate balance between thermodynamic selectivity and kinetic efficiency.
Q2: How does changing the column temperature generally affect retention time, resolution, and peak shape?
The effects of temperature on chromatographic parameters are predictable but can vary depending on the specific separation mechanism.
-
Retention Time (k): In most reversed-phase HPLC applications, increasing the temperature decreases the retention time. This is because the analyte's solubility in the mobile phase increases, and the energy of the system helps to overcome the interactions with the stationary phase more readily.
-
Resolution (Rs): The impact on resolution is more complex. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k).
-
Enthalpy-Controlled Separations: Most chiral separations are enthalpy-controlled, meaning they are driven by specific, favorable interactions like hydrogen bonds or π-π stacking.[4] In these cases, increasing the temperature provides more thermal energy, which can disrupt these specific interactions. This leads to a decrease in selectivity (α) and, consequently, a loss of resolution. Therefore, for many sertraline methods on polysaccharide or cyclodextrin-based CSPs, lower temperatures often yield better resolution .[5]
-
Entropy-Controlled Separations: In some rarer cases, the separation may be entropy-controlled. Here, increasing the temperature can actually improve resolution. This is often indicated by an unusual increase in retention time with temperature.[6]
-
-
Peak Shape (Efficiency, N): Increasing the temperature generally improves peak shape by reducing peak width. This is due to two main factors:
-
Faster Mass Transfer: Higher temperatures accelerate the movement of analyte molecules between the mobile and stationary phases.
-
Lower Mobile Phase Viscosity: This leads to improved diffusion and a more efficient chromatographic process.
-
The interplay between these factors is summarized in the table below.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature | Primary Rationale |
| Retention Time | Decreases | Increases | Analyte partitioning shifts toward the mobile phase. |
| Resolution | Often Decreases (Enthalpy-driven) | Often Increases (Enthalpy-driven) | Specific chiral interactions are weakened by thermal energy. |
| Column Efficiency | Increases (Sharper Peaks) | Decreases (Broader Peaks) | Faster mass transfer and lower mobile phase viscosity. |
| Backpressure | Decreases | Increases | Mobile phase viscosity decreases. |
Q3: What is a van't Hoff plot, and how is it used to understand the thermodynamics of sertraline isomer separation?
A van't Hoff plot is a powerful diagnostic tool used to study the thermodynamics of a chromatographic separation.[2][7] It is constructed by plotting the natural logarithm of the retention factor (ln k) against the reciprocal of the absolute temperature (1/T). The relationship is described by the van't Hoff equation:
ln k = - (ΔH°/RT) + (ΔS°/R) + ln Φ
Where:
-
ΔH° is the standard enthalpy change of transfer from the mobile to the stationary phase.
-
ΔS° is the standard entropy change.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
Φ is the phase ratio of the column.
The slope of the resulting line is equal to -ΔH°/R, and the intercept is related to ΔS°. By creating separate plots for each sertraline isomer, you can determine the thermodynamic parameters for each one. The difference in these values between two enantiomers (ΔΔH° and ΔΔS°) governs the chiral selectivity (α).
Practical Application: A linear van't Hoff plot over a given temperature range suggests that the separation mechanism is consistent.[8] A non-linear plot may indicate a change in the conformation of the chiral selector or the analyte, or the presence of multiple interaction sites with different thermodynamic properties.[8][9] For most sertraline separations, a larger negative ΔH° (more exothermic binding) for one enantiomer over the other is the primary driver for separation, confirming an enthalpy-controlled process.
Part 2: Practical Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of sertraline and provides actionable solutions centered on temperature optimization.
Q4: I'm not getting baseline separation of my sertraline isomers. Should I increase or decrease the temperature?
For most polysaccharide- and cyclodextrin-based chiral columns used for sertraline, the separation is enthalpy-driven. This means that decreasing the temperature is the first logical step to improve resolution.
Troubleshooting Workflow:
-
Decrease Temperature Incrementally: Lower the column temperature in 5°C steps (e.g., from 30°C to 25°C, then to 20°C). Allow the system to fully equilibrate at each new temperature before injecting your sample.
-
Monitor Resolution and Backpressure: Observe the change in resolution (Rs). You should see an increase. Be mindful of the corresponding increase in backpressure. Most modern HPLC systems can handle pressures up to 400 or 600 bar, but do not exceed the column's pressure limit.
-
Evaluate Trade-offs: A lower temperature will increase run time and may broaden peaks slightly. The goal is to find the "sweet spot" that provides sufficient resolution (typically Rs > 1.5) within an acceptable analysis time and with good peak shape. A study on a Chiralpak IG-3 column successfully resolved all sertraline species at 30°C, providing a good starting point.[1]
If decreasing the temperature does not improve or worsens the separation, your system may be entropy-driven, though this is less common. In that case, cautiously increasing the temperature would be the next step.
Q5: My peak shapes are broad at my current operating temperature. What should I do?
Poor peak shape (tailing or fronting) is often related to kinetic issues or secondary, undesirable interactions.
-
Increase Temperature: If your resolution is more than adequate (e.g., Rs > 2.5) but peaks are broad, you can likely afford to sacrifice some selectivity for better efficiency. Increasing the column temperature (e.g., from 25°C to 35°C or 40°C) will speed up mass transfer kinetics and reduce mobile phase viscosity, resulting in sharper peaks and shorter run times. One method for achiral sertraline analysis even used 50°C to achieve good peak shape and a short run time.[10][11]
-
Check for Column Contamination: If increasing temperature doesn't help, the issue might not be temperature-related. Strongly adsorbed impurities at the column head can cause peak tailing.[12] Consider flushing the column according to the manufacturer's instructions.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[12][13]
Q6: I've noticed a reversal in the elution order of my sertraline isomers after changing the temperature. Is this normal?
While uncommon, a reversal in elution order is possible and indicates a significant change in the chiral recognition mechanism. This phenomenon occurs at the isoenantioselective temperature (T_iso) , where the selectivity (α) equals 1, and the peaks co-elute.
This happens when the separation is driven by enthalpy at one temperature range and entropy at another. At the T_iso, the enthalpic and entropic contributions to the free energy of binding cancel each other out (ΔΔG° = ΔΔH° - TΔΔS° = 0). This is a clear sign that your separation is highly sensitive to temperature, and operating near the T_iso will result in a non-robust method. If you observe this, you must choose an operating temperature far from this point to ensure consistent results.
Q7: My column pressure is too high after decreasing the temperature. How do I fix this?
This is a direct and expected consequence of increasing mobile phase viscosity at lower temperatures.
-
Lower the Flow Rate: The simplest solution is to reduce the flow rate. Since pressure is directly proportional to the flow rate, halving the flow rate will roughly halve the pressure. This will, however, double the analysis time.
-
Modify the Mobile Phase: If possible, consider adding a solvent with a lower viscosity to your mobile phase (e.g., replacing some methanol with acetonitrile), but be aware that this will also change the selectivity and requires re-validation.
-
Find a Compromise: The most practical approach is to find an acceptable compromise between temperature, flow rate, and analysis time that provides the required resolution without exceeding the pressure limits of your system or column.
Part 3: Advanced Method Development
Q8: How do I systematically perform a temperature optimization study for a new sertraline separation method?
A systematic study is crucial for developing a robust and reliable method.
Experimental Protocol: Temperature Optimization Study
-
Initial Conditions: Start with a published method or standard screening conditions. For sertraline on a polysaccharide CSP, a good starting point is a mobile phase of acetonitrile/water with a small amount of an amine modifier like diethylamine (DEA), a flow rate of 1.0 mL/min, and a temperature of 25°C or 30°C.[1]
-
Define Temperature Range: Select a range to study, for example, 15°C to 45°C. Ensure this range is within the operating limits of your column.
-
Systematic Injections:
-
Set the column temperature to the lowest point (e.g., 15°C).
-
Allow the entire system, including the column and mobile phase, to equilibrate for at least 20-30 minutes.
-
Inject your sertraline isomer standard solution.
-
Record the chromatogram, noting retention times, peak widths, resolution, and backpressure.
-
Increase the temperature by 5°C or 10°C increments.
-
Repeat the equilibration and injection steps for each temperature point across your defined range.
-
-
Data Analysis:
-
Plot the resolution (Rs) between the critical pair of isomers versus temperature. This will help you visually identify the optimal temperature for selectivity.
-
Plot the retention time (k) of the last eluting peak versus temperature to understand the impact on analysis time.
-
(Optional) Construct a van't Hoff plot (ln k vs 1/T) to confirm if the separation is enthalpy-driven (a negative slope).
-
-
Select Optimal Temperature: Choose the temperature that provides the best balance of resolution (Rs > 1.5), analysis time, peak shape, and operating pressure. This is often not the point of highest resolution but rather a point that is robust and efficient.
References
-
P. Forgács, T. A. L. van der Heide, S. E. M. van der Heijden, G. D. S. D. Solt, K. Kaczmarski, G. Descombes, G. W. S. van der Heijden, The correctness of van 't Hoff plots in chiral and achiral chromatography, Journal of Chromatography A, 1665 (2022). [Link]
-
L. D. Asnin, A. A. Kruchina-Bogdanov, Van't Hoff analysis in chiral chromatography, Journal of Separation Science, 41(6) (2018) 1319-1337. [Link]
-
Chiral Technologies Europe, Troubleshoot Chiral Column Performance: Efficiency & Resolution, Daicel Chiral Technologies. [Link]
-
P. Forgács, T. A. L. van der Heide, S. E. M. van der Heijden, G. D. S. D. Solt, K. Kaczmarski, G. Descombes, G. W. S. van der Heijden, The correctness of van 't Hoff plots in chiral and achiral chromatography, Sfera.unife.it. [Link]
-
G. D'Orazio, R. Nagovitsina, R. Cirilli, Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product, Journal of Pharmaceutical and Biomedical Analysis, 186 (2020) 113309. [Link]
-
P. Forgács, An Adventurous Journey Around the Thermodynamics of Liquid Chromatography, LCGC Europe, 35(12) (2022) 538-542. [Link]
-
L. D. Asnin, Van't Hoff analysis in chiral chromatography, SciSpace. [Link]
-
M. L. González, A. M. Contento, R. M. Callejón, Development and Validation of a HPLC Method for the Determination of Sertraline and Three Non-Chiral Related Impurities, Journal of Pharmaceutical and Biomedical Analysis, 53(3) (2010) 417-424. [Link]
-
R. N. Rao, M. V. N. K. Talluri, P. K. Maurya, Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC, Journal of Pharmaceutical and Biomedical Analysis, 50(3) (2009) 281-286. [Link]
-
Y. Zhang, W. F. Watts, L. N. Nogle, O. P. McConnel, Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism, Journal of Pharmaceutical and Biomedical Analysis, 141 (2017) 126-133. [Link]
-
Various Authors, HPLC separation of enantiomers using chiral stationary phases, ResearchGate. [Link]
-
X. J. Wang, J. P. Li, Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Chiral Stationary Phase, Journal of Chromatographic Science, 45(6) (2007) 345–349. [Link]
-
S. H. R. S. Arvandi, M. A. M. S. El-Din, M. Barazandeh Tehrani, Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions, DARU Journal of Pharmaceutical Sciences, 21(1) (2013) 7. [Link]
-
P. Ferguson, Trouble with chiral separations, Chromatography Today, (2020). [Link]
-
M. A. Al-Ghobashy, M. A. Abo-Elsoad, H. T. Abdel-Moety, Development and Validation of a HPLC Method for Determination of Sertraline in Human Plasma and its Application to Bioequivalence Study, ResearchGate. [Link]
-
S. S. Kumar, G. S. Kumar, Development and validation of RP-HPLC method for quantification of sertraline in nanofiber formulation, Research Journal of Pharmacy and Technology, 16(5) (2023) 2385-2392. [Link]
-
T. Fornstedt, P. Sajonz, G. Guiochon, Thermodynamic Study of an Unusual Chiral Separation. Propranolol Enantiomers on an Immobilized Cellulase, Journal of the American Chemical Society, 119(1) (1997) 1254–1264. [Link]
-
M. D. Morales-Rojas, Molecular Dynamics of Enantiomeric Separation in HPLC, Preprints.org, (2024). [Link]
-
S. Kumar, S. Kumar, An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting, International Journal of Pharmaceutical Research and Applications, 9(3) (2024) 1635-1646. [Link]
-
S. K. S. M. M. M. S. Lucangioli, C. N. V. V. R. Carducci, Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography, ResearchGate. [Link]
Sources
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van't Hoff analysis in chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Van't Hoff analysis in chiral chromatography. (2018) | Leonid Asnin | 76 Citations [scispace.com:443]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The correctness of van ’t Hoff plots in chiral and achiral chromatography [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for (1R,4R)-Sertraline HCl Quantification
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of (1R,4R)-Sertraline HCl, a critical active pharmaceutical ingredient (API). Designed for researchers, scientists, and drug development professionals, this document delves into the validation of a robust High-Performance Liquid Chromatography (HPLC) method, contrasting it with spectrophotometric alternatives. The content herein is grounded in established scientific principles and adheres to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Introduction: The Analytical Imperative for Sertraline HCl
Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[7][8] Its therapeutic efficacy is intrinsically linked to its specific stereoisomeric form, (1S,4S)-Sertraline. The unintended presence of other stereoisomers, such as the (1R,4R) enantiomer, can impact both the therapeutic effect and the safety profile of the drug product.[9] Consequently, the development and validation of a precise, accurate, and specific analytical method for the quantification of the desired (1S,4S) enantiomer and the control of its undesired counterparts is a cornerstone of quality control in pharmaceutical manufacturing.
This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a powerful and widely adopted technique for the analysis of pharmaceutical compounds.[10] We will explore the critical validation parameters, providing the scientific rationale behind each experimental choice and presenting illustrative data. Furthermore, a comparison with UV-Vis spectrophotometric methods will be drawn to highlight the advantages and limitations of each approach.
The Foundation of Trust: Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11][12] This is not merely a procedural formality but a critical exercise in scientific due diligence that ensures the reliability and integrity of the data generated. The core parameters for validation, as outlined by the ICH Q2(R1) and FDA guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][13][14]
The Workflow of Method Validation
The validation process follows a logical and systematic progression, ensuring that each performance characteristic is thoroughly evaluated.
Caption: A logical workflow for the development and validation of an analytical method.
Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | High. Capable of separating the analyte of interest from impurities and degradation products. Essential for stereoisomer analysis.[9] | Low to Moderate. Prone to interference from other UV-absorbing compounds in the sample matrix. Not suitable for distinguishing between stereoisomers.[15][16] |
| Sensitivity | High. Can detect and quantify low concentrations of the analyte. | Moderate. Generally less sensitive than HPLC. |
| Linearity & Range | Wide. Typically demonstrates linearity over a broad concentration range. | Narrower. Adherence to Beer-Lambert law is limited to a specific concentration range.[15] |
| Accuracy & Precision | High. Provides excellent accuracy and precision due to the separation step. | Good. Can be accurate and precise for simple, pure samples. |
| Robustness | Good. Can be made robust to minor variations in experimental conditions.[17][18][19] | Moderate. Susceptible to changes in solvent composition and pH. |
| Application | Ideal for complex mixtures, purity testing, and stability-indicating assays. | Suitable for the quantification of pure substances or in simple formulations where interferences are minimal. |
In-Depth Validation of an RP-HPLC Method for this compound
The following sections detail the experimental protocols and acceptance criteria for the validation of a hypothetical, yet representative, RP-HPLC method for the quantification of this compound, often considered an impurity in the synthesis of the active (1S,4S)-Sertraline HCl.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak IG-3, 250 mm x 4.6 mm, 3 µm)[9] |
| Mobile Phase | Acetonitrile:Water:Diethylamine (75:25:0.1, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Detection Wavelength | 215 nm[9] |
| Injection Volume | 10 µL[9] |
Specificity (Selectivity)
Causality: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] For Sertraline HCl, this is paramount to ensure that the peak corresponding to the (1R,4R) enantiomer is not co-eluting with the (1S,4S) enantiomer or any other related substances.
Experimental Protocol:
-
Prepare individual solutions of this compound, (1S,4S)-Sertraline HCl, and a placebo (a mixture of all formulation excipients without the API).
-
Prepare a mixed solution containing all the above components.
-
Inject each solution into the HPLC system and record the chromatograms.
-
To further demonstrate specificity, perform forced degradation studies on (1S,4S)-Sertraline HCl.[7][8][20] Expose the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[7][8][20]
-
Inject the stressed samples and assess the resolution between the main peak and any degradation product peaks.
Acceptance Criteria:
-
The this compound peak should be well-resolved from the (1S,4S)-Sertraline HCl peak and any excipient or degradation product peaks.
-
The resolution factor between critical peak pairs should be greater than 1.5.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected range of the impurity (e.g., 50% to 150% of the specified limit).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 0.5 | 1502, 1510, 1498 | 1503.3 | 0.40 |
| 1.0 | 3015, 3005, 3025 | 3015.0 | 0.33 |
| 2.0 | 6050, 6030, 6070 | 6050.0 | 0.33 |
| 4.0 | 12100, 12080, 12120 | 12100.0 | 0.17 |
| 6.0 | 18150, 18120, 18180 | 18150.0 | 0.17 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.
-
The y-intercept should be close to zero.
Accuracy
Causality: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[13]
Experimental Protocol:
-
Prepare a sample matrix (placebo) spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery |
| 1.6 (80%) | 1.58 | 98.75 | 99.08 |
| 1.6 (80%) | 1.60 | 100.00 | |
| 1.6 (80%) | 1.58 | 98.50 | |
| 2.0 (100%) | 1.99 | 99.50 | 99.50 |
| 2.0 (100%) | 2.00 | 100.00 | |
| 2.0 (100%) | 1.98 | 99.00 | |
| 2.4 (120%) | 2.38 | 99.17 | 99.31 |
| 2.4 (120%) | 2.39 | 99.58 | |
| 2.4 (120%) | 2.37 | 98.75 |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
| Repeatability | Intermediate Precision | |
| Number of Replicates | 6 | 6 |
| Mean Concentration (µg/mL) | 2.01 | 1.99 |
| Standard Deviation | 0.015 | 0.018 |
| %RSD | 0.75 | 0.90 |
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Presentation:
| Parameter | Value |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.45 |
Acceptance Criteria:
-
The LOQ should be at or below the lowest concentration of the linearity range.
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[17][18][19][21][22]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Resolution | Peak Asymmetry |
| Flow Rate (mL/min) | 0.9 | 8.9 | 2.1 | 1.1 |
| 1.1 | 7.3 | 2.0 | 1.2 | |
| Column Temperature (°C) | 28 | 8.2 | 2.2 | 1.1 |
| 32 | 7.8 | 2.0 | 1.1 | |
| Mobile Phase Composition (%) | Acetonitrile ± 2% | 8.0 ± 0.3 | > 2.0 | < 1.3 |
Acceptance Criteria:
-
System suitability parameters should remain within the pre-defined acceptance criteria for all varied conditions.
Conclusion: A Validated Method as a Pillar of Quality
The comprehensive validation of an analytical method for the quantification of this compound is not just a regulatory requirement but a scientific necessity. A well-validated HPLC method, as detailed in this guide, provides a high degree of confidence in the quality and consistency of the drug product. While UV-Vis spectrophotometry can be a useful tool for simpler analyses, its lack of specificity makes it unsuitable for the critical task of stereoisomeric impurity quantification. The rigorous evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness ensures that the analytical method is fit for its intended purpose, safeguarding patient safety and ensuring product efficacy.
Caption: Interrelationship of key analytical method validation parameters.
References
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. National Institutes of Health. [Link]
-
Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Robustness Tests. LCGC International. [Link]
-
Identification and Characterization of Forced degradation products of Sertraline Hydrochloride Using UPLC, Ultra-High-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. ResearchGate. [Link]
-
Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. PubMed Central. [Link]
-
How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]
-
RP-HPLC Method For The Determination Of Sertraline Hydrochlo. TSI Journals. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Stability-Indicating RP-HPLC Method Validation of Sertraline Hydrochloride and its Related Substances in Tablets. Journal of Pharmaceutical Research. [Link]
-
Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
-
Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. [Link]
-
Stability Kinetics of Sertraline hydrochloride. ResearchGate. [Link]
-
[Tests for robustness of biomedical and pharmaceutical analytic methods]. PubMed. [Link]
-
A Simple HPLC Method for in-Vitro Dissolution Study of Sertraline Hydrochloride in Tablets. bepls. [Link]
-
Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. R Discovery. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. PubMed Central. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Method Development and its Validation for Estimation of Sertraline Hydrochloride by Using UV Spectroscopy. Index Copernicus. [Link]
-
Spectrophotometric methods for quantitative estimation of sertraline hydrochloride from tablet formulation. International Journal of Pharmacy and Analytical Research. [Link]
-
Spectrophotometric determination of sertraline in pure and blood sample. ResearchGate. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene. PubMed Central. [Link]
-
Visible-spectrophotometric and HPLC methods for the estimation of sertraline hydrochloride from tablet formulations. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF SERTRALINE IN BULK DRUG AND DOSAGE FORM. World Journal of Pharmaceutical Research. [Link]
-
A Validated RP-HPLC Method for the Estimation of Sertraline Hydrochloride in Unit Dose. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. starodub.nl [starodub.nl]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. ijpar.com [ijpar.com]
- 17. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (1R,4R)-sertraline and (1S,4S)-sertraline: A Guide for Researchers
This guide provides an in-depth comparison of the biological activities of the two cis-enantiomers of sertraline: (1R,4R)-sertraline and the clinically utilized (1S,4S)-sertraline. Sertraline, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. Possessing two chiral centers, sertraline exists as four stereoisomers: (+)-cis-(1S,4S), (-)-cis-(1R,4R), (+)-trans-(1R,4S), and (-)-trans-(1S,4R).[1][3] This guide will dissect the pharmacological nuances of the cis-enantiomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct biological profiles, supported by experimental data.
The Critical Role of Stereochemistry in Sertraline's Mechanism of Action
The differential pharmacology of sertraline's stereoisomers underscores the importance of chirality in drug design. The therapeutic agent marketed as Zoloft® is the hydrochloride salt of the (+)-cis-(1S,4S) enantiomer.[1] This stereoisomer is a highly potent and selective inhibitor of the serotonin transporter (SERT), which is the primary mechanism behind its antidepressant and anxiolytic effects.[2][4] By blocking the reuptake of serotonin from the synaptic cleft, (1S,4S)-sertraline enhances serotonergic neurotransmission. The other stereoisomers, including (1R,4R)-sertraline, are considered impurities in the synthesis of the active pharmaceutical ingredient.[1] While not devoid of biological activity, their pharmacological profiles differ significantly from the clinically effective enantiomer.
Comparative Biological Activity: (1S,4S)-sertraline vs. (1R,4R)-sertraline
The primary distinction in the biological activity of the cis-enantiomers of sertraline lies in their affinity and selectivity for monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
| Target | (1S,4S)-sertraline | (1R,4R)-sertraline |
| Serotonin Transporter (SERT) | High affinity (Ki = 0.29 nM) | Significantly lower affinity than (1S,4S)-sertraline |
| Dopamine Transporter (DAT) | Moderate affinity (Ki = 25 nM) | Reported to have some activity |
| Norepinephrine Transporter (NET) | Low affinity (Ki = 420 nM) | Reported to have some activity |
The data clearly indicates that (1S,4S)-sertraline is a potent inhibitor of SERT with approximately 86-fold selectivity for SERT over DAT.[5] Its affinity for NET is considerably lower. This profile is consistent with its classification as a selective serotonin reuptake inhibitor.
While specific binding affinities for (1R,4R)-sertraline are not as extensively documented, it is understood to be a significantly less potent inhibitor of serotonin reuptake compared to its (1S,4S) counterpart.[6] Some reports suggest that the (1R) enantiomers of cis-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine exhibit activity at both norepinephrine and serotonin transporters, though this is not the primary focus of most pharmacological studies.[7] The trans-isomers of sertraline also exhibit distinct activities, with the (+)-1R, 4S-enantiomer being a potent inhibitor of serotonin, dopamine, and norepinephrine, while the (−)-1S, 4R-enantiomer is more selective for norepinephrine.[3]
Experimental Protocols for Assessing Biological Activity
To elucidate the distinct pharmacological profiles of sertraline stereoisomers, several key in vitro and in vivo assays are employed. The following are representative protocols that form the foundation of such comparative studies.
In Vitro Assays
1. Radioligand Binding Assay for Monoamine Transporters
This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of (1R,4R)-sertraline and (1S,4S)-sertraline for SERT, DAT, and NET.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, or [³H]-nisoxetine for NET) and varying concentrations of the unlabeled test compound (sertraline enantiomers).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals.
-
Objective: To determine the IC50 value for the inhibition of serotonin, dopamine, and norepinephrine uptake by (1R,4R)-sertraline and (1S,4S)-sertraline.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for dopamine uptake, hippocampus for serotonin uptake).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine).
-
Incubation: Incubate for a short period at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
In Vivo Assay
1. Porsolt Forced Swim Test
This is a widely used behavioral test in rodents to screen for antidepressant-like activity.
-
Objective: To assess the in vivo antidepressant-like effects of (1R,4R)-sertraline and (1S,4S)-sertraline.
-
Methodology:
-
Acclimation: Acclimate the animals (mice or rats) to the testing room.
-
Pre-test Session: Place each animal in a cylinder filled with water for a 15-minute session, from which it cannot escape.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session.
-
Test Session: 24 hours after the pre-test, place the animals back in the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (floating without struggling).
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
-
Visualizing the Concepts
To further illustrate the key concepts discussed in this guide, the following diagrams are provided.
Figure 1: The four stereoisomers of sertraline.
Figure 3: Experimental workflow for a radioligand binding assay.
Conclusion
The stark differences in the biological activity between (1R,4R)-sertraline and (1S,4S)-sertraline provide a compelling case study in stereopharmacology. The clinical efficacy of sertraline is almost exclusively attributed to the (1S,4S) enantiomer, which exhibits high potency and selectivity for the serotonin transporter. While the (1R,4R) enantiomer is not entirely inert, its pharmacological profile is significantly less favorable for the treatment of depression and anxiety disorders. This guide highlights the necessity for rigorous stereochemical characterization in drug development to optimize therapeutic outcomes and minimize off-target effects. For researchers in the field, a thorough understanding of these stereoselective interactions is paramount for the rational design of next-generation neurological therapeutics.
References
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. (2024-09-27). [Link]
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. (2017-10-17). [Link]
-
Vashistha, V., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(2), 55-69. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
-
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. [Link]
-
Sertraline. In: Wikipedia. [Link]
-
Wang, Z., et al. (2015). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Communications, 6, 6297. [Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. (2025-10-22). [Link]
-
Serotonin–dopamine reuptake inhibitor. In: Wikipedia. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. In: Wikipedia. [Link]
-
Coleman, J. A., et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 23(3), 198-204. [Link]
-
Sertraline. PubChem. [Link]
- Welch, W. M., et al. (1985). U.S. Patent No. 4,536,518. Washington, DC: U.S.
-
Sager, J. E., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1756-1764. [Link]
-
Huddart, R., et al. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 30(2), 26-33. [Link]
-
Is Sertraline a dopamine reuptake inhibitor?. Quora. (2020-09-21). [Link]
-
Sethi, S., & Bhushan, R. (2024). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. Biomedical Chromatography, e5546. [Link]
-
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine 2-hydroxy-2-phenylacetate. PubChem. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Mayo Clinic. [Link]
-
Ki values for displacement of -CIT from wild-type SERT. ResearchGate. [Link]
-
De Luca, L., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Medicinal Chemistry, 61(17), 7749-7764. [Link]
-
Bel, N., et al. (1998). Serotonin uptake inhibition: in vivo effect of sertraline in rats. British Journal of Pharmacology, 124(3), 595-600. [Link]
-
Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry, 284(15), 10276-10284. [Link]
-
Heym, J., & Koe, B. K. (1988). Pharmacology of sertraline: a review. Journal of Clinical Psychiatry, 49(Suppl), 40-45. [Link]
-
Lucangioli, S. E., et al. (2000). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Journal of Chromatography A, 871(1-2), 207-215. [Link]
-
Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]
-
Product Monograph: Sertraline. (2012). [Link]
-
(1S,4R) Sertraline Hydrochloride. PubChem. [Link]
-
Sertraline Archives. DR JCR BIO. [Link]
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4536518A - Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE for the Chiral Analysis of Sertraline
Introduction: The Criticality of Chiral Purity in Sertraline
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other anxiety-related conditions.[1] Its molecular structure contains two stereogenic centers, giving rise to four distinct stereoisomers: the cis-isomers ((1S,4S) and (1R,4R)) and the trans-isomers ((1S,4R) and (1R,4S)).[2][3] The therapeutic efficacy of sertraline is almost exclusively attributed to the (+)-cis-(1S,4S) enantiomer.[2] The other stereoisomers are considered process-related impurities and must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product.
Regulatory bodies such as the FDA and EMA mandate the use of validated, stability-indicating analytical methods for quantifying the enantiomeric purity of chiral drugs.[4][5] Cross-validation, the process of comparing two orthogonal analytical methods, provides the highest level of confidence in the accuracy and reliability of these critical quality attribute measurements.[6][7] This guide provides an in-depth comparison of two powerful and distinct techniques for sertraline isomer analysis: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We will explore the causality behind method development choices, present detailed validation protocols grounded in ICH guidelines, and offer a clear framework for executing a successful cross-validation study.
Caption: Relationships between the four stereoisomers of sertraline.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Enantioselective HPLC is the workhorse of the pharmaceutical industry for chiral purity analysis, primarily due to the wide availability of robust Chiral Stationary Phases (CSPs).[8]
The 'Why': Mechanistic Insight into HPLC Chiral Recognition
The principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support, are exceptionally versatile.[9] For sertraline, columns like Chiralpak® AD-H or Chiralpak® IG-3 have demonstrated excellent separation capabilities.[8][10][11] The separation mechanism involves a combination of intermolecular interactions—hydrogen bonding, dipole-dipole interactions, and steric hindrance—within the chiral grooves of the polysaccharide polymer. The slightly different three-dimensional fit of each sertraline enantiomer into these grooves results in different retention times, enabling their separation and quantification.
The choice of mobile phase is critical. Normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase modes can be effective.[8][12] Reversed-phase methods are often preferred in quality control environments due to better sample solubility and compatibility with LC-MS.[8] The addition of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to sharpen peak shape for basic compounds like sertraline by minimizing undesirable interactions with residual silanols on the silica support.[8]
Experimental Protocol: HPLC Method Development & Validation
This protocol is a representative procedure based on established methods.[8][13]
1. Instrumentation and Conditions:
-
System: HPLC or UHPLC with UV/PDA detector.
-
Mobile Phase: Acetonitrile:Water:Diethylamine (75:25:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
2. System Suitability Test (SST):
-
Prepare a solution containing the active (1S,4S)-sertraline and a small, known amount (e.g., 0.5%) of the other three isomers.
-
Inject this solution six times.
-
Acceptance Criteria:
-
Resolution (Rs) between (1S,4S)-sertraline and the closest eluting isomer > 2.0.
-
Tailing factor for the (1S,4S)-sertraline peak ≤ 1.5.
-
Relative Standard Deviation (%RSD) of peak area for six replicate injections ≤ 2.0%.
-
3. Validation Protocol (as per ICH Q2(R2)): [14][15]
-
Specificity: Analyze blank diluent, a solution of the active isomer, and a spiked solution with all four isomers to demonstrate baseline separation and absence of interference.
-
Linearity: Prepare solutions of the undesired isomers over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% w/w). Plot peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy (% Recovery): Analyze samples spiked with known amounts of the undesired isomers at three levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six separate preparations of a sample spiked at 100% of the specification limit.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Deliberately vary method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on resolution and quantification.
Pillar 2: Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis offers a fundamentally different separation mechanism from HPLC, making it an ideal orthogonal technique for cross-validation.[16] Separations in CE are driven by the differential migration of analytes in an electric field.
The 'Why': Mechanistic Insight into CE Chiral Recognition
For chiral separations of basic compounds like sertraline, a common approach is to add a chiral selector to the background electrolyte (BGE).[17] Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[18] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through transient "host-guest" interactions, where the sertraline isomers differentially insert into the CD cavity. The stability of these inclusion complexes depends on the stereochemistry of the isomer, leading to different effective mobilities and, consequently, separation.[17]
Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-CD, often provide enhanced enantioselectivity.[16] The BGE is typically an acidic buffer to ensure sertraline is protonated and positively charged. Organic modifiers like methanol or acetonitrile can be added to the BGE to modulate the electroosmotic flow (EOF) and improve solubility and separation efficiency.[19]
Experimental Protocol: CE Method Development & Validation
This protocol is a representative procedure based on established methods.[17][19]
1. Instrumentation and Conditions:
-
System: Capillary Electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin and 15% (v/v) methanol.
-
Voltage: +25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 215 nm.
2. System Suitability Test (SST):
-
Prepare a solution containing the active (1S,4S)-sertraline and a small, known amount (e.g., 0.5%) of the other isomers.
-
Inject this solution six times.
-
Acceptance Criteria:
-
Resolution (Rs) between (1S,4S)-sertraline and the closest eluting isomer > 1.7.
-
Migration time %RSD for the main peak ≤ 2.0%.
-
Corrected peak area %RSD for the main peak ≤ 3.0%.
-
3. Validation Protocol (as per ICH Q2(R2)): [14][15]
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are the same as those for HPLC, with acceptance criteria adjusted for the inherent characteristics of CE (e.g., migration time precision instead of retention time precision).[20] Robustness testing would involve varying BGE pH (±0.1), voltage (±1 kV), and temperature (±2°C).
Pillar 3: The Cross-Validation Workflow
The core of this guide is the cross-validation process, which ensures that two independent, validated methods produce equivalent results, thereby providing unimpeachable data.[7]
Caption: Workflow for the cross-validation of HPLC and CE methods.
Comparative Data Summary
The following table summarizes typical performance data expected from the validated HPLC and CE methods for the quantification of the primary enantiomeric impurity, (-)-cis-(1R,4R)-sertraline.
| Performance Parameter | HPLC Method | CE Method | Key Considerations |
| Resolution (Rs) | > 2.5 | > 2.0 | Both methods should achieve baseline separation. HPLC often yields higher resolution values due to CSP efficiency. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods must demonstrate excellent linearity in the specified range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 93.0% - 107.0% | Acceptance criteria should be appropriate for impurity analysis. |
| Precision (%RSD) | ≤ 5.0% | ≤ 8.0% | CE can exhibit slightly higher variability in peak area due to injection reproducibility. |
| LOQ (% w/w) | ≤ 0.05% | ≤ 0.05% | Both methods should be sensitive enough to quantify impurities at required reporting thresholds. |
| Analysis Time | ~15 min | ~10 min | CE often provides faster analysis times, a significant advantage for high-throughput screening. |
Conclusion: A Symbiotic Approach to Analytical Confidence
Both HPLC and Capillary Electrophoresis are powerful, validated techniques for the chiral analysis of sertraline. HPLC, with its highly developed and robust chiral stationary phases, often serves as the primary method in quality control laboratories.[9] Its precision and resolution are typically excellent. Capillary Electrophoresis, with its orthogonal separation mechanism, low solvent consumption, and speed, provides an exceptional confirmatory and cross-validation tool.[16]
By employing this cross-validation framework, researchers and drug development professionals can generate a data package of the highest integrity. This not only satisfies stringent regulatory requirements but also builds a deep, authoritative understanding of the analytical method's performance, ultimately ensuring the quality and safety of the pharmaceutical product.
References
-
A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Benchchem. 6
-
Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. PubMed. Link
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Link
-
Chiral separation of sertraline with microemulsion electrokinetic chromatography on a polymer/β-cyclodextrin assembling molecular film modified capillary. PubMed. Link
-
Chiral Separation of Sertraline Hydrochloride on LUX. Phenomenex. Link
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. National Institutes of Health (NIH). Link
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Link
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Link
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry. Link
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). Link
-
Q2(R2) Validation of Analytical Procedures March 2024. Food and Drug Administration (FDA). Link
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. ResearchGate. Link
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Link
-
Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central (PMC). Link
-
Sertraline. PubChem, National Institutes of Health (NIH). Link
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health (NIH). Link
-
Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III)... ResearchGate. Link
-
Structure of Sertraline enantiomers and diastereomers. ResearchGate. Link
-
Chiral Separation of Sertraline with Microemulsion Electrokinetic Chromatography on a Polymer/β-cyclodextrin Assembling Molecular Film Modified Capillary. ResearchGate. Link
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmaTech. Link
-
Steps for HPLC Method Validation. Pharmaguideline. Link
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). Link
-
HPLC Methods for analysis of Sertraline. HELIX Chromatography. Link
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Link
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Link
-
HPLC determination of sertraline in bulk drug, tablets and capsules using hydroxypropyl-??-cyclodextrin as mobile phase additive. ResearchGate. Link
-
Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. ResearchGate. Link
-
analytical method validation and validation of hplc. Slideshare. Link
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Link
-
Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. ResearchGate. Link
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central (PMC). Link
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Link
Sources
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral separation of sertraline with microemulsion electrokinetic chromatography on a polymer/β-cyclodextrin assembling molecular film modified capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Stereoselectivity in SERT Binding: A Comparative Analysis of Sertraline Enantiomers
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction: The Critical Role of Chirality in SSRI Efficacy
In the development of selective serotonin reuptake inhibitors (SSRIs), the three-dimensional arrangement of atoms within a drug molecule—its stereochemistry—is a pivotal factor in determining therapeutic efficacy and selectivity. Sertraline, a widely prescribed antidepressant, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] Clinical application has exclusively focused on a single enantiomer, (+)-cis-(1S,4S)-sertraline, underscoring the profound impact of stereoisomerism on pharmacological activity.[1]
This guide provides a comparative analysis of the binding affinities of the cis-enantiomers of sertraline—the therapeutically active (+)-cis-(1S,4S) form and its stereoisomer, (-)-cis-(1R,4R)—for the human serotonin transporter (SERT). Understanding the stereoselective interactions with SERT is fundamental for researchers in neuropharmacology and medicinal chemistry, as it elucidates the structural basis for sertraline's efficacy and provides a framework for the rational design of future therapeutics.
The Serotonin Transporter (SERT): The Molecular Target
The serotonin transporter is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby regulating serotonergic neurotransmission.[2] SSRIs, including sertraline, exert their therapeutic effect by binding to SERT and inhibiting this reuptake process, leading to an increased concentration of serotonin in the synapse. The precise interaction between an SSRI and its binding pocket on SERT is highly sensitive to the inhibitor's stereochemistry.
Comparative Binding Affinity of Sertraline's Cis-Enantiomers
The therapeutic utility of sertraline is almost exclusively attributed to the (+)-cis-(1S,4S) enantiomer, which is a potent and selective inhibitor of serotonin reuptake.[2] In contrast, the (-)-cis-(1R,4R) enantiomer is significantly less active and is considered an impurity in the manufacturing process of the clinically used drug.[1] While both cis-enantiomers are capable of inhibiting serotonin reuptake, their potencies differ substantially.[2]
A study by Koe et al. provided a quantitative comparison of the in vitro potencies of sertraline's stereoisomers in inhibiting serotonin uptake in rat brain synaptosomes. The results clearly demonstrate the superior potency of the (+)-cis-(1S,4S) enantiomer.
| Enantiomer | Configuration | IC50 (nM) for Serotonin Uptake Inhibition |
| (+)-cis-Sertraline | (1S,4S) | 0.26 |
| (-)-cis-Sertraline | (1R,4R) | 33 |
Data sourced from Koe et al. (1983).
The data reveals that the (+)-cis-(1S,4S) enantiomer is approximately 127-fold more potent than the (-)-cis-(1R,4R) enantiomer at inhibiting serotonin uptake. This marked difference in potency highlights the high degree of stereoselectivity of the SERT binding site.
It is also noteworthy that one of the trans-isomers, the (+)-trans-(1R,4S)-enantiomer, exhibits even higher potency for serotonin uptake inhibition than the clinically used (+)-cis-(1S,4S) form. However, the (+)-cis-(1S,4S) enantiomer was selected for clinical development due to its superior selectivity for the serotonin transporter over other monoamine transporters, such as those for norepinephrine and dopamine.[3][4]
Structural Basis for Stereoselective Binding
The significant difference in binding affinity between the sertraline enantiomers can be attributed to the specific interactions within the SERT binding pocket. The three-dimensional structure of the transporter accommodates the (+)-cis-(1S,4S) enantiomer in a manner that allows for optimal molecular interactions, leading to high-affinity binding and potent inhibition. The (-)-cis-(1R,4R) enantiomer, with its mirrored configuration, does not fit as precisely into the binding site, resulting in weaker interactions and consequently, lower binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The stark difference in binding affinity between the cis-enantiomers of sertraline provides a compelling example of the importance of stereochemistry in drug-receptor interactions. The high potency of (+)-cis-(1S,4S)-sertraline at the serotonin transporter is a direct result of its specific three-dimensional structure, which allows for a precise and high-affinity interaction with the SERT binding site. In contrast, the (-)-cis-(1R,4R) enantiomer exhibits significantly weaker binding, rendering it therapeutically inactive.
For researchers in drug discovery and development, this comparative study underscores the necessity of considering stereoisomerism from the earliest stages of the research process. The detailed understanding of these structure-activity relationships, quantified through robust experimental methods like radioligand binding assays, is crucial for the design of more potent and selective therapeutics targeting the serotonin transporter and other neurologically important proteins.
References
-
Vashistha, V. K., Sethi, S., Tyagi, I., & Das, D. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 15(10), 1195. [Link]
- Koe, B. K., Weissman, A., Welch, W. M., & Browne, R. G. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686–700.
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
Szoke-Kovacs, Z., More, C., Szoke-Kovacs, R., Mathe, E., & Frecska, E. (2020). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4–15. [Link]
-
Sager, J. E., & Price, L. H. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 30(6), 121. [Link]
-
Orjales, A., Labeaga, L., Corcostegui, R., & Innerarity, A. (1992). Serotonin uptake inhibition: in vivo effect of sertraline in rats. Neuroscience letters, 139(1), 69-72. [Link]
-
Iancu, R. V., Dănilă, M., & Păunescu, V. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Pharmaceuticals, 17(10), 1234. [Link]
-
López-López, M., et al. (2020). Non-covalent interactions between sertraline stereoisomers and 2-hydroxypropyl-β-cyclodextrin: a quantum chemistry analysis. RSC advances, 10(36), 21469-21480. [Link]
- Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (2015). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 353-358.
-
Lucangioli, S., Rodriguez, V., & Carducci, C. (2000). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Journal of Chromatography A, 871(1-2), 207-215. [Link]
-
Belica-Pacha, S., Daśko, M., & Rak, J. (2021). Thermodynamic Studies of Interactions between Sertraline Hydrochloride and Randomly Methylated β-Cyclodextrin Molecules Supported by Circular Dichroism Spectroscopy and Molecular Docking Results. International journal of molecular sciences, 22(22), 12345. [Link]
-
Murdoch, D., & McTavish, D. (2001). The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders. CNS Drug Reviews, 7(1), 1-24. [Link]
-
Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry, 284(15), 10276-10284. [Link]
-
G. F. (2015). Chirality of Modern Antidepressants: An Overview. Revista de Chimie, 66(11), 1832-1835. [Link]
-
PubChem. (n.d.). Sertraline. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
A Comparative Guide to the Enantioselective Pharmacokinetics of Sertraline Across Species
For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacokinetic profiles of chiral drugs is paramount. This guide offers an in-depth, objective comparison of the enantioselective pharmacokinetics of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), across various species. By synthesizing experimental data and providing field-proven insights, this document aims to be an authoritative resource for preclinical and clinical research.
Introduction: The Significance of Chirality in Sertraline's Therapeutic Action
Sertraline possesses two chiral centers, resulting in four possible stereoisomers. The clinically utilized form is the (+)-cis-(1S,4S)-enantiomer, which is responsible for the drug's potent and selective inhibition of serotonin reuptake. The other enantiomers are significantly less active. This inherent stereoselectivity in its mechanism of action underscores the critical need to investigate the enantioselective disposition of sertraline in the body, as differences in the absorption, distribution, metabolism, and excretion (ADME) of the enantiomers can significantly impact efficacy and safety. Understanding these differences across preclinical species and humans is fundamental for accurate interpretation of toxicological studies and effective translation of data to the clinical setting.
Comparative Enantioselective Pharmacokinetics
The disposition of sertraline has been shown to be stereoselective, with notable differences observed across species. While comprehensive comparative data for all enantiomers across all common preclinical species is not extensively published, existing studies provide valuable insights, particularly for rats.
Rats
Studies in Wistar rats have demonstrated clear stereoselectivity in the pharmacokinetics of sertraline. Following oral administration of a racemic mixture, plasma concentrations of the therapeutically active cis-(1S,4S)-sertraline were found to be significantly higher than those of the cis-(1R,4R)-enantiomer. This is reflected in a higher area under the curve (AUC) and maximum plasma concentration (Cmax) for the (+)-cis-(1S,4S) form. The disposition of sertraline in male Wistar rats is enantioselective, with a (+):(-) plasma concentration ratio (based on AUC) of approximately 1.04. This suggests that either the clearance of the (1R,4R)-enantiomer is more rapid, or its oral bioavailability is lower than that of the (1S,4S)-enantiomer in this species.
| Pharmacokinetic Parameter | (+)-cis-(1S,4S)-sertraline | (-)-cis-(1R,4R)-sertraline | Species | Reference |
| Plasma Levels | Higher | Lower | Wistar Rat | |
| AUC | Higher | Lower | Wistar Rat | |
| Cmax | Higher | Lower | Wistar Rat |
Table 1: Qualitative Comparison of Sertraline Enantiomer Pharmacokinetics in Rats
Dogs
While specific enantioselective pharmacokinetic data for sertraline in dogs is limited in the publicly available literature, general pharmacokinetic studies have been conducted. Following a single oral dose of 200 mg of sertraline hydrochloride to beagle dogs, the mean peak plasma concentration (Cmax) was 0.404 ± 0.080 mg/L, reached at a Tmax of 1.94 ± 0.18 hours. The AUC from 0 to infinity was 2.04 ± 0.46 mg·h·L-1. Sertraline is extensively metabolized in dogs prior to excretion. The primary route of elimination is through the bile. Without direct comparative studies on the enantiomers, it is difficult to definitively state the degree of stereoselectivity in this species. However, given the species-dependent nature of drug metabolism, it is reasonable to hypothesize that some level of enantioselectivity exists.
Humans
Sertraline is administered as the single, therapeutically active (1S,4S)-enantiomer. In humans, sertraline is slowly absorbed, with peak plasma concentrations occurring between 4.5 and 8.4 hours after oral administration. The average terminal elimination half-life is approximately 26 hours. Sertraline undergoes extensive first-pass metabolism, primarily through N-demethylation to form desmethylsertraline. This metabolite is substantially less active than the parent compound. While direct in-vivo comparative studies of the enantiomers are not clinically performed due to the use of the single enantiomer formulation, the extensive and complex metabolism involving multiple cytochrome P450 (CYP) enzymes suggests that had a racemic mixture been used, stereoselective metabolism would likely occur.
Mice
Stereoselective Metabolism: A Key Determinant of Pharmacokinetic Differences
The observed differences in the pharmacokinetics of sertraline enantiomers are largely attributable to stereoselective metabolism in the liver.
Metabolic Pathways
The primary metabolic pathway for sertraline is N-demethylation to its major metabolite, desmethylsertraline. This process is primarily mediated by a host of cytochrome P450 (CYP) enzymes, with contributions from CYP2B6, CYP2C19, CYP3A4, CYP2C9, and CYP2D6. Sertraline and desmethylsertraline can also undergo oxidative deamination to a ketone metabolite, which is then hydroxylated. Further metabolism occurs through glucuronide conjugation before excretion.
A Senior Application Scientist's Guide to Chiral Column Selection for Sertraline Enantioseparation
An In-Depth Head-to-Head Comparison for Researchers and Pharmaceutical Scientists
Introduction: The Stereochemical Challenge of Sertraline
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and various anxiety disorders.[1] Its molecular structure features two chiral centers, giving rise to four distinct stereoisomers.[2][3] However, the therapeutic efficacy is almost exclusively attributed to the (+)-cis-(1S,4S) enantiomer.[2][3][4][5] The other stereoisomers, including its cis-(1R,4R) enantiomer (often designated as Impurity G) and the trans diastereomers, are considered impurities that must be rigorously controlled and quantified to ensure the safety and efficacy of the final drug product.[4][6]
This necessity for enantiopurity places a significant demand on analytical chemists to develop robust and reliable methods for chiral separation. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most effective and widely adopted technique for this purpose.[4][7]
This guide provides a head-to-head comparison of different classes of chiral columns for the separation of sertraline enantiomers. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, compare performance based on published data, and provide detailed protocols to empower you, the researcher, to make informed decisions for your analytical challenges.
Pillar 1: Understanding the Chiral Recognition Mechanisms
The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. Different CSPs employ distinct mechanisms to achieve this separation. For a molecule like sertraline, which possesses aromatic rings (dichlorophenyl group), a secondary amine, and a rigid tetracyclic structure, several interaction types are possible.
-
Polysaccharide-Based CSPs : These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[7] Chiral recognition occurs within the helical grooves of the polysaccharide structure. The separation of sertraline is driven by a combination of hydrogen bonding (with the carbamate groups on the CSP), π-π interactions (between sertraline's dichlorophenyl ring and the aromatic groups of the selector), and steric hindrance, which forces the enantiomers to fit differently within the chiral environment.[8]
-
Cyclodextrin-Based CSPs : These phases use cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] The primary mechanism is inclusion complexation, where the hydrophobic part of the analyte (like the dichlorophenyl group of sertraline) fits into the cavity.[9] Chiral selectivity arises from differential interactions of the analyte's stereogenic centers with the chiral hydroxyl groups at the rim of the cyclodextrin cavity.
-
Protein-Based CSPs : Columns like the Chiral AGP use α1-acid glycoprotein immobilized on silica.[10] These CSPs mimic biological interactions, offering complex multi-modal separation mechanisms involving ionic, hydrophobic, and hydrogen-bonding interactions. The separation is highly sensitive to mobile phase pH and modifier concentration, which alter the protein's conformation and the analyte's ionization state.
-
Macrocyclic Glycopeptide CSPs : Based on antibiotics like vancomycin (e.g., Astec CHIROBIOTIC V), these CSPs are exceptionally versatile. They offer a complex array of potential interactions, including ionic binding, hydrogen bonding, and π-π interactions, and can be operated in reversed-phase, normal-phase, polar organic, and polar ionic modes.[11]
Caption: Chiral recognition mechanisms for sertraline with different CSPs.
Pillar 2: Head-to-Head Performance Comparison
The choice of column and mobile phase is critical. While normal-phase chromatography has been traditionally used, modern immobilized polysaccharide phases have enabled robust reversed-phase methods, which are often preferred for their compatibility with aqueous samples and mass spectrometry.
The table below summarizes published performance data for the separation of sertraline enantiomers on various chiral columns.
| Chiral Column | CSP Type & Selector | Mode | Mobile Phase | Key Performance Metrics | Reference(s) |
| Chiralpak IG-3 | Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Reversed-Phase | Acetonitrile / Water / DEA (75:25:0.1, v/v/v) | Baseline resolution of all stereoisomers in < 15 min. Resolution between SRT and its enantiomer > 10. | [4][6][7] |
| Chiralpak AD-H | Coated Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase | n-Hexane / 2-Propanol / DEA | Official method in European Pharmacopoeia. Provides baseline enantioseparation. | [4][6][10] |
| Lux Amylose-1 | Coated Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase | Comparable to Chiralpak AD-H | Presented as a direct alternative to Chiralpak AD-H. | [12][13] |
| CYCLOBOND I 2000 DM | Heptakis(dimethyl-β-cyclodextrin) | Reversed-Phase | Methanol / 0.2% TEAA (pH 3.8) | Separates enantiomers of sertraline and its process-related chiral impurities. | [4][9] |
| Chiral AGP | α1-acid glycoprotein | Reversed-Phase | Ammonium Phosphate Buffer / Isopropanol (80:20, v/v) | Successful separation of cis-enantiomers within 25 minutes. | [10] |
Expert Insights:
-
Immobilized vs. Coated Polysaccharide CSPs : The Chiralpak IG-3 is an immobilized phase, meaning the chiral selector is covalently bonded to the silica. This provides superior robustness, allowing for a wider range of solvents (including those forbidden for coated phases like THF, DCM) and enhancing column lifetime.[13] The development of a rapid, single-run reversed-phase method on this column that separates not only the enantiomer but also other related substances is a significant advancement over traditional normal-phase methods.[4][6]
-
Normal-Phase vs. Reversed-Phase : The European Pharmacopoeia method uses a Chiralpak AD-H column under normal-phase conditions.[4][6] While effective, normal-phase methods use flammable and more toxic solvents (like n-hexane) and can suffer from longer equilibration times and sensitivity to water content. The reversed-phase method on Chiralpak IG-3 is more "green," faster, and more amenable to high-throughput environments.
-
Alternative Chemistries : The CYCLOBOND (cyclodextrin) and Chiral AGP (protein) columns offer fundamentally different selectivities.[9][10] If a separation is unsuccessful on a polysaccharide column, these should be the next columns to screen. The protein-based column's sensitivity to pH can be leveraged to fine-tune selectivity for complex separations.
Pillar 3: Validated Experimental Protocols & Method Development
A protocol is only trustworthy if it is detailed and reproducible. Below are step-by-step methodologies derived from published, validated methods.
Protocol 1: High-Resolution Reversed-Phase Method
This protocol is based on the single-run method capable of determining sertraline content, enantiomeric purity, and related substances.[4][6]
-
Column : Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase : Acetonitrile / Water / Diethylamine (DEA) at a ratio of 75:25:0.1 (v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 215 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in methanol to a suitable concentration (e.g., 0.1 mg/mL).
-
Procedure :
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution containing sertraline and its enantiomer to confirm system suitability (resolution should be > 2.0, typically > 10 with this method).
-
Inject the sample solution.
-
The typical elution order is the desired (1S,4S) sertraline enantiomer followed by the undesired (1R,4R) enantiomer (Impurity G). The total run time is under 15 minutes.
-
Protocol 2: European Pharmacopoeia Normal-Phase Method
This protocol is based on the official monograph for sertraline analysis.[4][10]
-
Column : Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of n-Hexane, 2-Propanol, and Diethylamine (DEA). A typical starting ratio is 85:15:0.1 (v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient (e.g., 25 °C).
-
Detection : UV at 220 nm or 275 nm.
-
Injection Volume : 10-20 µL.
-
Procedure :
-
Ensure the HPLC system is properly purged and dedicated to normal-phase solvents to avoid contamination.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. This can take longer than in reversed-phase.
-
Inject the standard solution to verify retention times and resolution.
-
Inject the sample solution for analysis.
-
Workflow for Chiral Method Development
For any new chiral separation challenge, a systematic approach is more efficient than random screening. The following workflow illustrates a logical progression for developing a method for a compound like sertraline.
Caption: A systematic workflow for chiral method development for sertraline.
Conclusion and Recommendations
For the chiral separation of sertraline, polysaccharide-based CSPs, particularly those with immobilized amylose tris(carbamate) derivatives, offer the most robust and efficient solutions.
-
Recommended Starting Point : The Chiralpak IG-3 column using a reversed-phase method (Acetonitrile/Water/DEA) is the superior choice for both routine quality control and new method development.[4][6] It provides a rapid, single-run analysis for enantiomeric purity and related stereoisomers, with the added benefits of improved column stability and reduced use of hazardous solvents.
-
Alternative Selectivity : If the primary choice fails to provide adequate resolution, especially for novel impurities, screening a cyclodextrin-based column (e.g., CYCLOBOND I 2000 DM) or a protein-based column (e.g., Chiral AGP) is a logical next step due to their fundamentally different separation mechanisms.[9][10]
-
Adherence to Pharmacopoeia : When regulatory compliance is the primary driver, the normal-phase method using a Chiralpak AD-H or a validated alternative like Lux Amylose-1 remains the required standard.[4][12]
By understanding the mechanisms of interaction and leveraging the comparative data from validated methods, researchers can significantly streamline the process of developing and implementing reliable chiral separation methods for sertraline, ensuring the quality and safety of this critical pharmaceutical agent.
References
-
Rosetti, A., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical Analysis, 10(6). Available at: [Link]
-
Sethi, S., & Bhushan, R. (2024). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. Biomedical Chromatography, 38(12). Available at: [Link]
-
Pintér, E., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19). Available at: [Link]
-
Phenomenex. (2022). Chiral Separation of the Drug Product Sertraline Hydrochloride on Lux Amylose-1 According to Ph. Eur. Monograph 1705 (TN-1186). Available at: [Link]
-
Karabelas, A., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19). Available at: [Link]
-
Rosetti, A., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. ResearchGate. Available at: [Link]
-
Sethi, S., & Bhushan, R. (2024). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. PubMed. Available at: [Link]
-
Dighe, V., et al. (n.d.). Development and Validation of a Stability Indicating Chiral HPLC Method for the Quantification of (1R,4R)-cis Enantiomer of Sertraline Hydrochloride. International Journal of PharmTech Research. Available at: [Link]
-
Rao, R. N., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(3). Available at: [Link]
-
Matarashvili, I., & Chankvetadze, B. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6). Available at: [Link]
-
Sethi, S., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Chirality, 33(10). Available at: [Link]
-
Eça, C. S., et al. (2013). Chirality of Modern Antidepressants: An Overview. Pharmaceuticals, 6(10). Available at: [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
-
Reddy, G. M., et al. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Pharmaceutical Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
- 13. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
Inter-laboratory validation of (1R,4R)-SERTRALINE HCL analytical method
An Inter-laboratory Validation Guide for the Chiral HPLC Analysis of (1R,4R)-Sertraline HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, transferable, and compliant stereospecific analytical procedure. We move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring a deep understanding of the method's lifecycle.
Introduction: The Criticality of Stereospecific Analysis for Sertraline
Sertraline is a widely used antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI). The molecule possesses two chiral centers, resulting in four possible stereoisomers. The clinically effective and approved active pharmaceutical ingredient (API) is the cis-(1S,4S) enantiomer. Its mirror image, the cis-(1R,4R) enantiomer, is considered a process-related impurity and must be strictly controlled.[1] The other two diastereomers (trans-isomers) are also classified as impurities.
Given that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate the use of stereospecific analytical methods to quantify the enantiomeric purity of the API.[2][3] An analytical method, however well-developed in a single laboratory, cannot be considered truly robust until it has been successfully transferred and its performance verified across different laboratories. This process, known as inter-laboratory validation or ruggedness testing, is the ultimate measure of a method's reliability in real-world usage.[4][5] This guide focuses on establishing such a reliable method through a rigorous inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
While several techniques can be employed for chiral separations, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and powerful tool for sertraline.[6][7][8] Alternatives like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer specific advantages but are less commonly deployed for routine quality control of this specific analyte.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a solid chiral stationary phase (CSP) in a liquid mobile phase.[2] | Utilizes a supercritical fluid (e.g., CO2) as the primary mobile phase for separation on a CSP. | Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector in the buffer.[9] |
| Common Setup for Sertraline | Columns: Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralpak IG-3).[1][7] Mobile Phase: Normal-phase (Hexane/IPA/Ethanol/DEA) or Reversed-phase (Acetonitrile/Water/DEA).[1][7] | Polysaccharide-based CSPs. | Chiral Selectors: Cyclodextrins (e.g., sulfated β-cyclodextrin) added to the background electrolyte.[9][10] |
| Resolution | Excellent resolution (>7.0) between (1S,4S) and (1R,4R) enantiomers is achievable.[7] | High resolution, often superior to HPLC for some compounds. | High theoretical plate counts can provide excellent resolution. |
| Run Time | Typically 15-30 minutes.[1][11] | Generally faster than HPLC due to the low viscosity of the mobile phase. | Can be very fast, though method development can be complex. |
| Sensitivity (LOQ for (1R,4R)) | Reported LOQ values are as low as 120 ng/mL and 0.015 µg/mL.[7][8] | Comparable to HPLC, often with better signal-to-noise. | Can be limited by the small injection volumes and short path length for UV detection. |
| Advantages | Widely available, robust, well-understood, and accepted by regulatory bodies. Extensive library of available CSPs. | Faster separations, lower organic solvent consumption ("greener" chemistry), ideal for preparative scale. | Extremely high separation efficiency, minimal solvent and sample consumption. |
| Disadvantages | Higher consumption of organic solvents (especially in normal phase). Slower than SFC. | Higher initial instrument cost. Less universally available in QC labs. | Lower sensitivity with UV detection, potential for reproducibility issues with migration times. |
Based on its proven robustness, regulatory acceptance, and widespread availability, Chiral HPLC is the recommended method for an inter-laboratory validation study of this compound.
Inter-laboratory Validation Protocol for Chiral HPLC Method
This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[12][13][14][15]
Objective
To assess the reproducibility and robustness of a chiral HPLC analytical method for the quantification of the this compound enantiomeric impurity in the (1S,4S)-Sertraline HCl drug substance across multiple laboratories, analysts, and equipment.
Pre-Requisites
The method must be fully developed and validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and sensitivity (LOD/LOQ) within the originating laboratory as per ICH Q2(R1) guidelines.[14][16]
Experimental Design Workflow
Caption: Workflow for the Inter-laboratory Validation Study.
Materials & Equipment
-
Reference Standards: (1S,4S)-Sertraline HCl (API), this compound (impurity standard).
-
Samples: A single, homogeneous batch of (1S,4S)-Sertraline HCl drug substance, spiked with this compound at a target concentration of 0.15%.
-
HPLC Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent validated polysaccharide-based CSP).
-
Reagents: HPLC-grade n-Hexane, Isopropyl alcohol (IPA), Ethanol (EtOH), and Diethylamine (DEA).
-
Equipment: Standard HPLC systems with UV detection, analytical balances, volumetric glassware.
Step-by-Step Methodology
Step 1: System Suitability Test (SST)
-
Rationale (Trustworthiness): The SST is a non-negotiable prerequisite for any chromatographic run. It validates that the instrument, column, and mobile phase are performing correctly on a given day before any experimental samples are analyzed.
-
Procedure:
-
Prepare an SST solution containing (1S,4S)-Sertraline HCl (e.g., 0.3 mg/mL) and this compound (e.g., 0.45 µg/mL, corresponding to 0.15%).
-
Inject the SST solution six (6) times.
-
-
Acceptance Criteria:
-
Resolution between (1S,4S) and (1R,4R) peaks: NLT 7.0.[7]
-
Relative Standard Deviation (%RSD) for the (1R,4R) peak area: NMT 5.0%.
-
Tailing factor for the (1S,4S) peak: NMT 2.0.
-
Step 2: Chromatographic Conditions (Baseline)
-
Mobile Phase: n-Hexane: Isopropyl alcohol: Ethanol: Diethylamine (850:100:50:0.1 v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Concentration: 0.3 mg/mL of total sertraline in Ethanol.[7]
-
Senior Application Scientist's Note (Expertise): Diethylamine (DEA) is a common mobile phase additive for the analysis of basic compounds like sertraline. It acts as a competing base to mask residual acidic silanol groups on the silica support of the CSP, which significantly improves peak shape and prevents tailing.
Step 3: Inter-laboratory Robustness Testing
-
Rationale (Experience): This phase deliberately introduces small variations to the method's parameters across different labs to simulate real-world conditions. It identifies which parameters are critical and must be tightly controlled.[4][17] The ruggedness of a method is its ability to remain unaffected by such changes.[5]
-
Procedure: Each of the participating laboratories will analyze the provided spiked sample in triplicate under the baseline conditions and then under a set of varied conditions.
| Parameter | Laboratory 1 (Baseline) | Laboratory 2 (Variation A) | Laboratory 3 (Variation B) |
| Analyst / HPLC System | Analyst A / System X | Analyst B / System Y | Analyst C / System Z |
| Mobile Phase Composition | 850:100:50:0.1 | 840:105:55:0.1 (Altered Solvent Ratio) | 850:100:50:0.1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min |
| Column Temperature | 25°C | 28°C | 25°C |
Step 4: Data Collection and Analysis
-
Each laboratory will report the following for every injection:
-
SST results.
-
Retention times of both enantiomers.
-
Peak areas of both enantiomers.
-
Resolution between the enantiomeric peaks.
-
Calculated percentage of this compound impurity.
-
-
The coordinating laboratory will collate all data and perform a statistical analysis.
Acceptance Criteria & Data Summary
The primary goal is to demonstrate that the introduced variations do not significantly impact the final quantitative result.
| Performance Characteristic | Acceptance Criterion | Hypothetical Result (Example) | Outcome |
| SST Compliance | All labs must meet SST criteria under all conditions. | All 9 runs (3 labs x 3 conditions) passed SST. | Pass |
| Resolution | Must remain > 7.0 under all conditions. | Minimum observed resolution was 7.4. | Pass |
| Mean Recovery of (1R,4R) Impurity | 90.0% - 110.0% of the nominal spiked value (0.15%). | 101.5% | Pass |
| Overall Reproducibility (%RSD) | %RSD of all 27 results (3 labs x 3 conditions x 3 replicates) should be NMT 15.0%. | 6.8% | Pass |
-
Statistical Analysis (Authoritative Grounding): An Analysis of Variance (ANOVA) should be performed to determine if any single varied parameter (e.g., flow rate, temperature) had a statistically significant effect on the measured impurity level. This aligns with the principles of method robustness outlined by the ICH.[4]
Conclusion
The successful completion of this inter-laboratory validation study, meeting all pre-defined acceptance criteria, demonstrates that the chiral HPLC method is robust, rugged, and transferable. It provides a high degree of assurance that the method can be reliably used by different analysts on different equipment in different laboratories to accurately control the enantiomeric purity of Sertraline HCl, ensuring product quality and patient safety. This validated procedure is now suitable for inclusion in regulatory filings and for routine implementation in quality control environments.
References
- Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product.
- How to Perform Robustness Studies in Analytical Valid
- Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
- USP <1225> Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Purity Determin
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
- Q2(R2)
- Robustness Tests.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- How To Perform Robustness In Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager Magazine.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and. TSI Journals.
- Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product.
- Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chrom
- <1225> Valid
- Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chrom
- Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography.
- Chiral analysis. Wikipedia.
- Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Self-published.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central.
Sources
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. tsijournals.com [tsijournals.com]
- 9. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 11. rjptonline.org [rjptonline.org]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. uspbpep.com [uspbpep.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. pharmtech.com [pharmtech.com]
A Comparative In Vitro Analysis of Sertraline's Four Stereoisomers: Unraveling Stereoselectivity at Key CNS Targets
In the landscape of antidepressant pharmacology, sertraline stands as a cornerstone selective serotonin reuptake inhibitor (SSRI). Its clinical efficacy in treating major depressive disorder, obsessive-compulsive disorder, and various anxiety disorders is well-established.[1][2] However, the therapeutic agent, sold as a single enantiomer, represents only one of four possible stereoisomers stemming from its two chiral centers.[3] This guide provides an in-depth comparison of the in vitro potency of all four sertraline stereoisomers—(1S,4S), (1R,4R), (1S,4R), and (1R,4S)—at the serotonin transporter (SERT), the dopamine transporter (DAT), and the sigma-1 receptor. Understanding the nuanced yet profound impact of stereochemistry on pharmacological activity is paramount for researchers in neuropharmacology and professionals in drug development, offering insights into drug action selectivity, potential off-target effects, and avenues for novel therapeutic design.
Sertraline's molecular structure gives rise to two pairs of enantiomers: the cis isomers ((1S,4S) and (1R,4R)) and the trans isomers ((1S,4R) and (1R,4S)).[2] The clinically utilized and therapeutically active form is the (+)-cis-(1S,4S)-sertraline enantiomer.[3] The other stereoisomers are typically considered impurities in the manufacturing process.[3] This guide will dissect the in vitro pharmacological profile of each, supported by experimental data, to illuminate the critical role of stereochemical configuration in target engagement.
Comparative Potency at Monoamine Transporters and Sigma-1 Receptors
The primary mechanism of action for sertraline is the potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. However, its interactions with other neuronal targets, such as the dopamine transporter (DAT) and sigma-1 receptors, contribute to its overall pharmacological profile. The stereochemistry of sertraline profoundly influences its binding affinity and potency at these targets.
| Stereoisomer | Target | Relative Potency/Activity |
| (+)-cis-(1S,4S) | SERT | Potent and selective inhibitor (Clinically active form)[4] |
| DAT | Weak inhibitor | |
| Sigma-1 Receptor | High affinity[5] | |
| (-)-cis-(1R,4R) | SERT | Inhibits serotonin reuptake (Considered an impurity)[1] |
| DAT | Not well characterized | |
| Sigma-1 Receptor | Not well characterized | |
| (-)-trans-(1S,4R) | SERT | Inhibitor |
| DAT | Inhibitor | |
| Norepinephrine Transporter (NET) | More selective inhibitor [4] | |
| (+)-trans-(1R,4S) | SERT | Potent inhibitor (Reportedly twice as potent as (+)-cis-(1S,4S))[4] |
| DAT | Potent inhibitor [4] | |
| Norepinephrine Transporter (NET) | Potent inhibitor [4] |
This table represents a synthesis of qualitative and semi-quantitative data from multiple sources. Direct quantitative comparison from a single head-to-head study is not available.
From this comparison, it is evident that the (+)-cis-(1S,4S) isomer possesses the desired profile for an SSRI: potent and selective inhibition of SERT. The (+)-trans-(1R,4S) isomer, while a more potent SERT inhibitor, also potently blocks DAT and NET, making it a non-selective triple reuptake inhibitor.[4] This highlights the critical importance of controlling stereochemistry during synthesis to achieve the desired therapeutic effect and minimize off-target activities. The (-)-trans-(1S,4R) isomer shows a preference for NET inhibition.[4]
Experimental Protocols for In Vitro Potency Determination
To provide a practical framework for researchers, this section details the step-by-step methodologies for two key in vitro assays used to determine the potency of compounds like the sertraline stereoisomers at their respective targets: the radioligand binding assay and the neurotransmitter uptake inhibition assay.
Radioligand Binding Assays: Quantifying Binding Affinity (Ki)
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the target.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is adapted for determining the binding affinity of sertraline stereoisomers to the human serotonin transporter (hSERT).
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compounds: The four sertraline stereoisomers.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Fluoxetine or another high-affinity SERT ligand.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
2. Membrane Preparation:
-
Culture HEK293 cells stably expressing hSERT to ~80-90% confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM fluoxetine.
-
Test Compound: 25 µL of serial dilutions of each sertraline stereoisomer (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 25 µL of [³H]citalopram (final concentration ~1-2 nM, near its K_d) to all wells.
-
Add 200 µL of the hSERT membrane preparation (5-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and test compound counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Note: Similar protocols can be adapted for DAT and sigma-1 receptor binding assays using [³H]WIN 35,428 and -pentazocine as the respective radioligands.
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency (IC50)
These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
This protocol utilizes a fluorescent substrate that mimics biogenic amines to provide a high-throughput, non-radioactive method for assessing transporter function.
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing hSERT.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: The four sertraline stereoisomers.
-
Fluorescent Substrate Kit: A commercially available kit containing a fluorescent substrate and a masking dye (e.g., from Molecular Devices).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader capable of bottom-reading.
2. Cell Plating:
-
The day before the assay, seed HEK293-hSERT cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
3. Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with assay medium.
-
Add 50 µL of assay medium containing the desired concentration of each sertraline stereoisomer to the appropriate wells. Include wells with assay medium only (vehicle control) and a known SERT inhibitor (positive control).
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 10-30 minutes, or as an endpoint reading after a specific incubation time.
4. Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence versus time curve). For endpoint reads, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% uptake) and a maximal inhibitor control (0% uptake).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The stereochemical configuration of sertraline is a critical determinant of its pharmacological activity. The clinically utilized (+)-cis-(1S,4S) enantiomer demonstrates the desired profile of a selective serotonin reuptake inhibitor. In contrast, its stereoisomers exhibit markedly different potencies and selectivities for the serotonin, dopamine, and norepinephrine transporters. The (+)-trans-(1R,4S) isomer, for instance, acts as a potent triple reuptake inhibitor, a property that would lead to a significantly different clinical profile. Furthermore, the high affinity of sertraline for sigma-1 receptors adds another layer of complexity to its mechanism of action that warrants further investigation, particularly concerning the stereoselectivity of this interaction.
The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. A thorough understanding of the stereoselective pharmacology of CNS-active compounds is not merely an academic exercise; it is fundamental to the development of safer and more effective therapeutics. By elucidating the precise molecular interactions of each stereoisomer, we can refine our understanding of drug-target engagement and pave the way for the rational design of next-generation pharmacotherapies with improved efficacy and reduced side-effect profiles.
References
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. (2020). PMC. [Link]
- Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (n.d.). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Sertraline Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter. (2016). PMC. [Link]
-
Sertraline inhibits the transport of PAT1 substrates in vivo and in vitro. (2014). PMC. [Link]
-
Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. (2009). PubMed. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
- Process for converting stereoisomers of sertraline into sertraline.
-
Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. ResearchGate. [Link]
-
Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. (2024). bioRxiv. [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. (2021). PMC. [Link]
-
Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. Digital Commons@Becker. [Link]
Sources
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Genotoxicity of (1R,4R)-SERTRALINE HCL Impurity
This guide provides an in-depth, objective comparison of methodologies for assessing the genotoxicity of the (1R,4R)-SERTRALINE HCL impurity, a potential process-related impurity in the synthesis of the widely prescribed antidepressant, sertraline. For the purpose of this illustrative guide, we will present a hypothetical data set to demonstrate the application of these techniques and the interpretation of results in a real-world research and drug development context. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety and regulatory compliance of pharmaceutical products.
Introduction: The Imperative of Impurity Profiling
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[1] The synthetic pathway to produce the active pharmaceutical ingredient (API), (1S,4S)-Sertraline HCl, can inadvertently generate stereoisomers and other related substances as impurities.[2] One such potential impurity is the (1R,4R) diastereomer of Sertraline HCl.[3][4][5]
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances.[6][7][8] Of particular concern are genotoxic impurities, which have the potential to damage DNA and lead to carcinogenic effects, even at very low levels.[9] The International Council for Harmonisation (ICH) guidelines, specifically ICH S2(R1) for genotoxicity testing and ICH M7 for the assessment and control of mutagenic impurities, provide a framework for evaluating these risks.[10][11][12][13][14][15]
This guide outlines a standard battery of tests to comprehensively evaluate the genotoxic potential of this compound impurity, comparing its hypothetical profile against the parent drug and a known genotoxic agent.
Strategic Selection of a Genotoxicity Test Battery
To thoroughly assess genotoxicity, a combination of in vitro and in vivo assays is recommended by regulatory guidelines.[10][12][13][16] This multi-faceted approach is necessary because different assays detect different endpoints of genetic damage. For this assessment, we have selected a standard test battery designed to detect the three main classes of genotoxic effects: gene mutation, and structural and numerical chromosomal aberrations (clastogenicity and aneuploidy).
The chosen assays are:
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screening test is highly effective for detecting point mutations (gene mutations) caused by a chemical.[17][18][19] Its high sensitivity and specificity for many rodent and human carcinogens make it a cornerstone of genotoxicity testing.[12]
-
In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural damage to chromosomes in mammalian cells.[20][21][22] It serves as a critical tool for identifying clastogens.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo test assesses chromosomal damage by detecting micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[23][24][25][26] Conducting this test in a living organism provides crucial information on the test substance's metabolic fate and potential for genotoxicity in a whole biological system.[27]
This combination ensures a comprehensive evaluation, from initial mutation screening to chromosomal damage assessment in both in vitro and in vivo systems, aligning with the principles of the ICH S2(R1) guideline.[11][12]
Experimental Design and Protocols
A robust experimental design is foundational to the trustworthiness of any genotoxicity assessment. Each assay must include a vehicle (negative) control, multiple concentrations of the test article, and a positive control known to induce the specific type of genetic damage being measured. For in vitro tests, the inclusion of a metabolic activation system (S9 mix) is crucial to mimic the metabolic processes that occur in the liver, which can convert some non-genotoxic compounds into genotoxic metabolites.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[17][18] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Experimental Workflow:
Caption: Workflow for the Ames Test.
Protocol Steps:
-
Preparation: Five strains of bacteria (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101) are cultured overnight. The test articles (this compound impurity and Sertraline HCl), vehicle control (DMSO), and positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) are prepared at various concentrations.
-
Exposure (Pre-incubation Method): The bacterial culture, test article solution, and either a phosphate buffer (for non-activation conditions) or an S9 mix (for metabolic activation conditions) are combined and incubated at 37°C for 20-30 minutes.[17]
-
Plating: Molten top agar is added to the test mixture and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted. The background bacterial lawn is also examined for signs of cytotoxicity.
-
Data Analysis: A positive result is defined as a dose-related increase in the mean number of revertants per plate, which is at least twice the mean of the vehicle control plates.
In Vitro Chromosomal Aberration Test
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[20][21]
Experimental Workflow:
Caption: Workflow for the In Vitro Chromosomal Aberration Test.
Protocol Steps:
-
Cell Culture and Exposure: CHO cells are grown in culture. Separate cultures are treated with the test articles, vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) for 3-6 hours, both with and without S9 metabolic activation. A continuous treatment for ~24 hours without S9 is also performed.
-
Cell Recovery and Arrest: After the exposure period, the treatment medium is replaced with fresh medium, and cells are incubated for a recovery period. A metaphase-arresting substance (e.g., Colcemid) is added for the final 2-3 hours of culture to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and stained.
-
Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for different types of chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).[20][22]
-
Data Analysis: The percentage of cells with one or more aberrations is calculated for each concentration. A result is considered positive if there is a statistically significant, dose-dependent increase in the frequency of aberrant cells.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay assesses genotoxicity in the bone marrow of rodents. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates that the substance has caused chromosomal damage.[24][26]
Experimental Workflow:
Sources
- 1. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1R,4R)-Sertraline 4-Chlorophenyl Impurity HCl | 79617-90-6 | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. Federal Register :: Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 17. criver.com [criver.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 22. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Micronucleus test - Wikipedia [en.wikipedia.org]
- 25. Pivotal role of micronucleus test in drug discovery [research.chalmers.se]
- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,4R)-Sertraline HCl in a Laboratory Setting
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (1R,4R)-Sertraline HCl. Moving beyond a simple checklist, we delve into the chemical rationale behind these protocols, ensuring your laboratory practices are not only compliant but also fundamentally safe and environmentally responsible. Our commitment is to provide value beyond the product itself, building a foundation of trust through scientific integrity and operational excellence.
Hazard Profile and Regulatory Framework: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the cornerstone of its safe management. This compound (CAS No. 79559-97-0) is a potent selective serotonin reuptake inhibitor (SSRI) whose disposal is dictated by its distinct toxicological and environmental profile.[1][2]
Core Toxicological and Environmental Hazards
The primary driver for stringent disposal protocols is the compound's severe ecotoxicity. This compound is classified as very toxic to aquatic life, with long-lasting effects.[1][3][4][5] This property means that improper disposal, particularly release into wastewater systems, can have a devastating impact on aquatic ecosystems.[5] Furthermore, it presents significant human health hazards that necessitate careful handling.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4][6] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][7] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][7] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | [1][4][6] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4][8] |
Regulatory Oversight: Navigating Compliance
Disposal procedures for this compound are governed by several regulatory bodies. Adherence to these regulations is not optional; it is a legal and ethical requirement.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the framework for hazardous waste management.[9] Due to its toxicological profile, this compound waste must be managed as hazardous waste.[3][10] Crucially, EPA regulations explicitly prohibit the sewering (i.e., flushing down a drain) of hazardous pharmaceutical waste.[11][12][13]
-
Department of Transportation (DOT): When shipping waste for disposal, it must be classified according to DOT regulations. This compound is designated as UN3077, Environmentally Hazardous Substance, Solid, N.O.S. , Hazard Class 9, Packing Group III.[10][14]
-
Drug Enforcement Administration (DEA): It is critical to note that this compound is not a federally controlled substance.[15] Therefore, DEA-specific disposal protocols, such as the use of DEA Form 41 or reverse distributors required for controlled substances, do not apply.[16][17] This distinction is vital for preventing unnecessary and incorrect disposal pathways.
Core Principles of Sertraline HCl Waste Management
Three core principles, grounded in the compound's hazard profile, should guide every disposal decision.
-
Prevent All Environmental Release: The high aquatic toxicity is the most critical disposal consideration. The primary objective is to ensure zero discharge into waterways. All waste, including dilute solutions and container rinsates, must be captured.
-
Default to Hazardous Waste Classification: Given its defined hazards, all waste streams containing this compound must be managed as regulated hazardous waste. This is the most protective and compliant approach.[3][7][10]
-
Maintain Strict Waste Stream Segregation: Do not mix Sertraline HCl waste with non-hazardous materials or other incompatible chemical waste streams. Proper segregation prevents accidental reactions and ensures the final disposal method is appropriate and effective.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step methodology for managing this compound waste from generation to pickup.
Required Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Tightly sealed safety glasses or chemical safety goggles.[3][10]
-
Hand Protection: Nitrile rubber gloves (breakthrough time >480 min).[3] Always consult the glove manufacturer's specifications.
-
Body Protection: A lab coat is mandatory. For handling larger quantities, protective clothing may be required.[3][10]
Waste Stream Decision Workflow
The following diagram outlines the decision-making process for correctly categorizing and handling various forms of this compound waste.
Caption: Decision workflow for categorizing and handling Sertraline HCl waste.
Step-by-Step Disposal Protocol
-
Pure/Unused Solid: Carefully transfer any unused, expired, or waste this compound solid into a designated hazardous waste container. This container must be rigid, sealable, and in good condition.[13]
-
Contaminated Labware: All disposable items (e.g., weigh paper, pipette tips, contaminated gloves, wipes) that have come into direct contact with the solid compound must be placed in the same solid hazardous waste container.
-
Aqueous Solutions: Collect all solutions containing this compound, regardless of concentration, into a clearly labeled, sealable container designated for hazardous aqueous waste. Under no circumstances should this be poured down the drain. [11]
-
Empty Stock Containers: An "empty" container that held a P-listed hazardous waste must be triple-rinsed. While Sertraline is not P-listed, it is best practice to apply this procedure due to its high toxicity.[11]
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Collect every drop of the rinsate and add it to your hazardous aqueous waste container.[17]
-
After triple-rinsing and ensuring the label is fully defaced or removed, the container can typically be disposed of as non-hazardous lab glass or plastic.
-
-
Waste Containerization and Labeling:
-
Your primary waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound" .[13]
-
Keep the container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area, per your institution's EHS guidelines.
-
-
Arrange for Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of your hazardous waste container. They will work with a licensed waste disposal vendor to ensure the material is transported and disposed of in a compliant manner, likely via incineration.[18]
Emergency Procedures for Spills
Accidents require a prepared, calm response. The primary goal during a spill of solid this compound is to prevent the generation of airborne dust.[3][19]
Caption: Step-by-step workflow for responding to a solid Sertraline HCl spill.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The compound's potent aquatic toxicity dictates that it must always be treated as a hazardous waste, with an absolute prohibition on drain disposal. By adhering to the principles and protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance. Always consult your institution's specific EHS guidelines as the final authority on waste management procedures.
References
-
Safety Data Sheet (PCCA) . Source: PCCA.
-
Sertraline (hydrochloride) - Safety Data Sheet . Source: Cayman Chemical.
-
CAT 883 - Sertraline Hydrochloride - SAFETY DATA SHEET . Source: LGC Standards.
-
SAFETY DATA SHEET - Sertraline hydrochloride . Source: Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Sertraline hydrochloride . Source: Pfizer.
-
Safety data sheet - Sertraline HCl . Source: CPAChem.
-
Sertraline Hydrochloride PubChem CID 63009 . Source: National Center for Biotechnology Information.
-
How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained . Source: Easy Rx Cycle.
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering . Source: Hazardous Waste Experts.
-
Controlled Substance Waste . Source: Texas Christian University Environmental Health & Safety.
-
EPA Regulations for Healthcare & Pharmaceuticals . Source: Stericycle.
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Source: Waste360.
-
Use and Disposal of Controlled Substances Used for Research . Source: Kansas State University.
-
(1R,4S) Sertraline Hydrochloride Safety Data Sheet . Source: Chemwatch.
-
Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D) . Source: Emory University.
-
Management of Hazardous Waste Pharmaceuticals . Source: U.S. Environmental Protection Agency.
-
Safety Data Sheet: Sertraline hydrochloride, 98% . Source: Chemos GmbH & Co.KG.
-
Researcher's Manual . Source: DEA Diversion Control Division.
-
EPA: Hazardous Pharmaceutical Waste Management . Source: Stericycle.
-
Sertraline . Source: American Chemical Society.
-
Identification and characterization of forced degradation products of sertraline hydrochloride... . Source: PubMed.
-
Identification and characterization of forced degradation products of sertraline hydrochloride... . Source: R Discovery.
-
Development and validation of stability indicating method for determination of sertraline... . Source: PubMed Central.
-
Degradation pathway of sertraline in the presence of H2O2 catalyzed... . Source: ResearchGate.
-
Degradation of Selected Antidepressants Sertraline and Citalopram... . Source: MDPI.
-
USP 800 & Hazardous Drug Disposal . Source: Stericycle.
-
Safety Data Sheet Sertraline HCl . Source: Metasci.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pccarx.com [pccarx.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. acs.org [acs.org]
- 6. cpachem.com [cpachem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. waste360.com [waste360.com]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. chemos.de [chemos.de]
- 15. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. Controlled Substance Waste [ehs.tcu.edu]
- 18. rcra.emory.edu [rcra.emory.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (1R,4R)-Sertraline HCl
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R,4R)-Sertraline HCl. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure personnel safety and prevent cross-contamination. This document is intended to supplement, not replace, your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Understanding the Hazards of this compound
This compound is a potent pharmaceutical ingredient that requires careful handling. According to its Safety Data Sheet, the primary hazards include:
-
Causes skin and serious eye irritation [5]
-
May cause respiratory irritation [5]
-
Suspected of damaging fertility or the unborn child [2][4][6]
-
Very toxic to aquatic life with long-lasting effects [2][4][6]
Given these hazards, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, ingestion, and skin contact.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against potent compounds like this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment. PPE should be considered the last line of defense after engineering controls (e.g., fume hoods, glove boxes) and administrative controls (e.g., standard operating procedures, training) have been implemented.[7][8][9]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE depends on the specific laboratory operation and the potential for exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (powder) | Safety glasses with side shields or goggles[1][2][5] | Nitrile gloves (double-gloving recommended)[2] | Lab coat or disposable gown[1] | NIOSH-approved respirator (e.g., N95 or higher)[2] |
| Solution Preparation | Safety glasses with side shields or goggles[1][2][5] | Nitrile gloves[2] | Lab coat[1] | Recommended if not performed in a fume hood |
| Handling of finished dosage forms (tablets) | Safety glasses | Not generally required unless tablets are crushed or broken | Lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable coveralls | NIOSH-approved respirator with particulate and organic vapor cartridges |
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent contamination. The following workflow is recommended:
Donning Sequence
Caption: Recommended PPE Donning Sequence.
Doffing Sequence
The goal of the doffing sequence is to remove the most contaminated items first.
Caption: Recommended PPE Doffing Sequence.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[5]
-
Spill: Evacuate non-essential personnel.[10] Wear appropriate PPE and contain the spill.[6] Collect the material with an inert absorbent and place it in a suitable container for disposal.[2] Avoid generating dust.[2]
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.[11]
-
Use appropriate cleaning agents and disinfectants.[11]
-
Follow your institution's validated decontamination procedures.[12]
Disposal
-
Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers.[13]
-
Waste containing this compound is considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations.[2][13]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2]
References
-
Senagana, C. Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API). LinkedIn. [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]
-
Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
-
NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. [Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. NIOSH. [Link]
-
NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Safe Handling of Highly Potent Substances. GMP Journal. [Link]
-
Decontamination in Pharma. Pharmaguideline. [Link]
-
Methods for Pharmaceutical Decontamination. CURIS System. [Link]
-
Sertraline HCL Safety Data Sheet. PCCA. [Link]
-
Sertraline HCl Safety Data Sheet. Meta-Scientific. [Link]
-
Optimizing decontamination protocols for pharmaceutical cleanrooms. News-Medical.Net. [Link]
-
Elimination of Active Pharmaceutical Ingredients (API). enviolet. [Link]
-
Sertraline hydrochloride Safety Data Sheet. Carl ROTH. [Link]
- Hazardous Drug List.
-
Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
-
Guidance and Websites about Proper Disposal of Unwanted Household Medicines. EPA. [Link]
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. pccarx.com [pccarx.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. ohsonline.com [ohsonline.com]
- 9. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. corporate.pharmamax.org [corporate.pharmamax.org]
- 12. pharmadevils.com [pharmadevils.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
